molecular formula C9H20Cl2N2O B1387176 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride CAS No. 790223-65-3

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Cat. No.: B1387176
CAS No.: 790223-65-3
M. Wt: 243.17 g/mol
InChI Key: IHCJJNVEJSEXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O and its molecular weight is 243.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCJJNVEJSEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657475
Record name 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790223-65-3, 398137-19-4
Record name 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. It merges two "privileged scaffolds" in medicinal chemistry: the piperazine ring and the tetrahydropyran (THP) moiety. The piperazine group provides a basic, hydrophilic handle that is readily functionalized and is a cornerstone in the structure of numerous approved drugs.[1][2] The tetrahydropyran ring often serves as a metabolically stable, polar substitute for more labile groups, improving the overall pharmacokinetic profile of a drug candidate. This guide provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic protocol, and explores its strategic application in modern drug discovery.

Physicochemical and Structural Properties

The dihydrochloride salt form of 1-(tetrahydro-2H-pyran-4-yl)piperazine ensures enhanced stability and improved solubility in aqueous media, which is advantageous for both chemical reactions and biological assays. Its core properties are summarized below.

PropertyValueSource
CAS Number 790223-65-3[3]
Molecular Formula C₉H₂₀Cl₂N₂O[3]
Molecular Weight 243.17 g/mol [3]
Appearance White to off-white solid[3]
Purity Typically ≥95%[3]
InChI Key IHCJJNVEJSEXDN-UHFFFAOYSA-N[3]

The structure consists of a central piperazine ring N-substituted with a tetrahydropyran ring at the 4-position. The two nitrogen atoms of the piperazine ring are protonated, forming a dihydrochloride salt. This dual protonation significantly influences the molecule's pKa and solubility profile.

Anticipated Spectroscopic Characteristics

While specific spectral data for this compound is often proprietary, its structure allows for a reliable prediction of its key spectroscopic features. These characteristics are fundamental for quality control and reaction monitoring.

  • ¹H NMR: The spectrum is expected to show distinct signals for the tetrahydropyran and piperazine protons. The THP ring protons would appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). The piperazine ring protons would likely appear as two broad singlets or multiplets, shifted downfield due to the protonation of the nitrogen atoms. The N-H protons would be visible as a broad signal, exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display five unique carbon signals corresponding to the distinct carbon environments in the molecule's symmetric structure (three for the THP ring and two for the piperazine ring).

  • Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would correspond to the free base [M+H]⁺ at an m/z of approximately 171.15.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include broad N-H stretching from the protonated amines (around 2400-2800 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a prominent C-O-C ether stretch from the THP ring (around 1080-1150 cm⁻¹).

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a two-step process involving reductive amination followed by salt formation. This approach is widely utilized in medicinal chemistry for its high efficiency and substrate tolerance.[1]

Retrosynthetic Analysis

The logical disconnection for this molecule breaks the C-N bond between the two heterocyclic rings, leading to piperazine and tetrahydro-4H-pyran-4-one, two readily available starting materials.

G target 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride free_base 1-(tetrahydro-2H-pyran-4-yl)piperazine target->free_base Salt Formation reactants Piperazine + Tetrahydro-4H-pyran-4-one free_base->reactants Reductive Amination (C-N Disconnection)

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis of the Free Base

This protocol employs reductive amination, a robust method that forms an iminium ion intermediate in situ, which is then reduced to the amine. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the ketone starting material but is highly effective at reducing the iminium intermediate, thus minimizing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add piperazine (1.5 eq). The use of excess piperazine helps to minimize the formation of the bis-alkylated byproduct.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. Acetic acid (0.1 eq) can be added to catalyze the formation of the iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is fully consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, 1-(tetrahydro-2H-pyran-4-yl)piperazine. This product is often of sufficient purity for the next step.

Protocol: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal amount of methanol or isopropanol.

  • Acidification: Add a solution of hydrochloric acid (2.2 eq, e.g., 2M HCl in diethyl ether or a saturated solution of HCl in isopropanol) dropwise while stirring.

  • Precipitation: The dihydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry for 1-2 hours at 0 °C to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final this compound.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Salt Formation & Purification start Reactants: Piperazine + Tetrahydro-4H-pyran-4-one reaction Reductive Amination (STAB, DCM) start->reaction workup Aqueous Work-up (NaHCO3) reaction->workup salt Dissolve in IPA, Add HCl (2.2 eq) workup->salt Crude Free Base precipitate Precipitation & Filtration salt->precipitate final Final Product: Dihydrochloride Salt precipitate->final G cluster_reactions Further Functionalization molecule 1-(THP-4-yl)piperazine Free Secondary Amine (R-NH) alkylation Alkylation (R'-X) molecule:f1->alkylation acylation Acylation (R'-COCl) molecule:f1->acylation buchwald Buchwald-Hartwig (Ar-Br, Pd cat.) molecule:f1->buchwald drug Complex Drug Candidate alkylation->drug Forms C-N bond acylation->drug Forms Amide buchwald->drug Forms Aryl-N bond

References

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a heterocyclic compound featuring two key structural motifs prevalent in medicinal chemistry: the piperazine core and the tetrahydropyran ring. While direct pharmacological data on this specific molecule is not extensively available in public literature, its constituent parts are well-characterized pharmacophores. This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound by dissecting the established roles of its structural components. Furthermore, this document outlines a systematic, field-proven methodology for the experimental elucidation of its mechanism of action, thereby serving as a roadmap for researchers investigating novel compounds with this scaffold.

Deconstruction of a Privileged Scaffold: The Building Blocks of Activity

The structure of this compound suggests its primary role as a versatile chemical intermediate or a fragment in the design of more complex, biologically active molecules. The inherent properties of its two core components, the piperazine and tetrahydropyran rings, provide a strong foundation for predicting its potential biological targets and pharmacological effects.

The Piperazine Moiety: A Cornerstone of Modern Drug Discovery

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposing positions. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a vast array of therapeutic agents.[1][2][3] Its significance stems from several key attributes:

  • Physicochemical Properties: The basic nature of the piperazine nitrogens allows for the formation of salts, such as the dihydrochloride form of the topic compound, which generally enhances aqueous solubility and facilitates formulation. This property is crucial for improving the pharmacokinetic profile of drug candidates.[4]

  • Pharmacophore Presentation: The rigid, chair-like conformation of the piperazine ring provides a stable and predictable scaffold for orienting pharmacophoric groups toward their biological targets.

  • Target promiscuity: The piperazine moiety is a key structural feature in drugs targeting a wide range of biological systems, most notably:

    • Central Nervous System (CNS) Agents: A significant number of antipsychotic, antidepressant, and anxiolytic drugs incorporate a piperazine ring.[5][6][7] This is often due to its ability to interact with various neurotransmitter receptors, including serotonergic and dopaminergic receptors.

    • Kinase Inhibitors: The piperazine scaffold is prevalent in a large number of FDA-approved kinase inhibitors used in oncology.[4][8][9] It often plays a crucial role in binding to the ATP-binding pocket of kinases.

The Tetrahydropyran (THP) Ring: A Tool for Optimizing Pharmacokinetics and Binding

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. In drug design, it is often employed as a bioisosteric replacement for a cyclohexane ring. This substitution offers several advantages:

  • Reduced Lipophilicity: The introduction of the oxygen atom lowers the lipophilicity of the molecule compared to its carbocyclic analogue. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hydrogen Bonding Capacity: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the biological target and enhancing binding affinity.[10]

  • Improved Metabolic Stability: The THP ring is generally metabolically stable, making it a favorable component in drug candidates.[11]

The combination of the piperazine and tetrahydropyran moieties in 1-(tetrahydro-2H-pyran-4-yl)piperazine suggests that this scaffold is well-suited for the development of molecules with favorable pharmacokinetic properties and the potential to interact with a variety of biological targets, particularly those in the CNS and the kinome.

A Predictive Framework for the Mechanism of Action

Given the absence of direct evidence, a logical starting point for investigating the mechanism of action of this compound is to hypothesize its potential targets based on its structural similarity to known bioactive molecules.

Primary Hypotheses: CNS Receptors and Protein Kinases

Based on the extensive literature on piperazine-containing compounds, the two most probable classes of targets for molecules derived from this scaffold are:

  • G-Protein Coupled Receptors (GPCRs) in the CNS: The structural resemblance to many CNS drugs suggests potential activity at serotonin (5-HT), dopamine (D), or adrenergic receptors.

  • Protein Kinases: The piperazine moiety is a common feature in type I and type II kinase inhibitors, suggesting that derivatives could target various protein kinases involved in cell signaling pathways.

The following diagram illustrates the potential divergence of the mechanism of action based on these primary target classes.

putative_moa cluster_targets Potential Target Classes cluster_effects Downstream Cellular Effects 1-(THP)-piperazine 1-(tetrahydro-2H-pyran-4-yl)piperazine GPCRs CNS GPCRs (e.g., 5-HT, Dopamine Receptors) 1-(THP)-piperazine->GPCRs Binding to neurotransmitter receptors Kinases Protein Kinases (e.g., Tyrosine, Ser/Thr Kinases) 1-(THP)-piperazine->Kinases Inhibition of ATP binding Neuronal_Signaling Modulation of Neuronal Signaling GPCRs->Neuronal_Signaling Cell_Signaling Alteration of Cell Proliferation/Survival Kinases->Cell_Signaling

Caption: Putative primary target classes for 1-(tetrahydro-2H-pyran-4-yl)piperazine derivatives.

A Systematic Approach to Elucidating the Mechanism of Action

The following sections detail a comprehensive and logical workflow for the experimental determination of the mechanism of action for a novel compound featuring the 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold.

Phase 1: Initial Target Screening and Phenotypic Assays

The initial phase focuses on broad screening to identify potential biological activities and narrow down the list of possible targets.

Experimental Protocol 1: Broad Target Binding Panel

  • Objective: To identify potential off-target and primary binding sites from a wide array of receptors, ion channels, and enzymes.

  • Methodology:

    • Utilize a commercially available broad target binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Submit this compound for screening at a fixed concentration (typically 1-10 µM).

    • The panel will employ radioligand binding assays to assess the compound's ability to displace known ligands from their targets.

    • Analyze the percentage of inhibition for each target. Hits are typically defined as >50% inhibition.

Experimental Protocol 2: Phenotypic Screening in Cancer Cell Lines

  • Objective: To assess the cytotoxic or anti-proliferative effects of the compound on a panel of human cancer cell lines.

  • Methodology:

    • Select a diverse panel of cancer cell lines (e.g., NCI-60 panel).

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound for 48-72 hours.

    • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

The following diagram outlines this initial screening workflow.

screening_workflow Compound 1-(THP)-piperazine dihydrochloride Target_Panel Broad Target Binding Panel (>400 targets) Compound->Target_Panel Phenotypic_Screen Cancer Cell Line Phenotypic Screen (NCI-60) Compound->Phenotypic_Screen Binding_Hits Identification of Potential Binding Targets Target_Panel->Binding_Hits Active_Cell_Lines Identification of Sensitive Cell Lines Phenotypic_Screen->Active_Cell_Lines

Caption: Initial experimental workflow for target identification and phenotypic screening.

Phase 2: Target Validation and Mechanistic Deep Dive

Once initial hits are identified, the next phase focuses on validating these targets and elucidating the molecular mechanism of action.

If Kinase Inhibition is Suspected:

Experimental Protocol 3: Kinase Panel Profiling and IC50 Determination

  • Objective: To identify the specific kinase(s) inhibited by the compound and determine the potency of inhibition.

  • Methodology:

    • Submit the compound to a broad kinase panel (e.g., DiscoverX KINOMEscan, Reaction Biology HotSpot).

    • For confirmed hits, perform dose-response assays to determine the IC50 values.

    • Biochemical assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

If GPCR Activity is Suspected:

Experimental Protocol 4: Functional Cell-Based Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of the identified GPCR.

  • Methodology:

    • Utilize cell lines stably expressing the target GPCR.

    • Perform functional assays to measure downstream signaling events, such as:

      • Calcium mobilization assays for Gq-coupled receptors.

      • cAMP accumulation assays for Gs- and Gi-coupled receptors.

    • For antagonist activity, pre-incubate cells with the compound before stimulating with a known agonist.

In Silico Approaches to Complement Experimental Data

Computational methods can provide valuable insights into the binding mode and potential for optimization.

Computational Protocol 1: Molecular Docking

  • Objective: To predict the binding pose of the compound within the active site of the validated target.

  • Methodology:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein and ligand structures for docking using software like AutoDock or Schrödinger Suite.

    • Perform docking simulations to generate a series of potential binding poses.

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Computational Protocol 2: ADMET Prediction

  • Objective: To computationally predict the pharmacokinetic and safety properties of the compound.

  • Methodology:

    • Utilize online tools or software packages (e.g., SwissADME, ADMETlab 2.0) to predict properties such as:

      • Lipinski's rule of five compliance.

      • Blood-brain barrier penetration.

      • CYP450 inhibition.

      • Potential toxicities.[12]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data Summary for Kinase Profiling

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase A95%50
Kinase B88%120
Kinase C15%>10,000

Table 2: Example Data Summary for GPCR Functional Assays

Receptor TargetAssay TypeFunctional EffectEC50/IC50 (nM)
5-HT2ACalcium MobilizationAntagonist250
D2cAMP AccumulationPartial Agonist800

Conclusion

While this compound is most likely a chemical building block, its inherent structural features strongly suggest that its derivatives have the potential to be biologically active, primarily targeting CNS receptors or protein kinases. The systematic approach outlined in this guide, combining broad screening with target validation and in silico modeling, provides a robust framework for elucidating the precise mechanism of action of any novel compound built upon this promising scaffold. This integrated strategy is essential for advancing our understanding of new chemical entities and accelerating the drug discovery process.

References

An In-Depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydropyran-Piperazine Scaffold in Modern Drug Discovery

The confluence of a piperazine ring and a tetrahydropyran (THP) moiety within a single molecular entity creates a privileged scaffold with significant applications in contemporary medicinal chemistry. Piperazine, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and to serve as a versatile linker.[1][2] The incorporation of a tetrahydropyran ring can further enhance aqueous solubility and metabolic stability, crucial attributes for the development of novel drug candidates.[3] This guide provides a comprehensive technical overview of the synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, a key building block for the development of innovative therapeutics. We will delve into the core synthetic strategy, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization, all grounded in established scientific principles.

Core Synthetic Strategy: Reductive Amination

The most efficient and widely adopted method for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is the reductive amination of tetrahydro-4H-pyran-4-one with piperazine. This reaction proceeds in a one-pot fashion, involving the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Diagram of the Synthetic Pathway

Synthesis_Pathway Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Intermediate Iminium Ion Intermediate Tetrahydro-4H-pyran-4-one->Intermediate + Piperazine Piperazine Piperazine Piperazine->Intermediate Product_Base 1-(Tetrahydro-2H-pyran-4-yl)piperazine (Free Base) Intermediate->Product_Base + Reducing Agent Product_Salt 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride Product_Base->Product_Salt + 2 HCl Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Product_Base HCl HCl in Solvent HCl->Product_Salt

Caption: Overall synthetic scheme for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis, purification, and salt formation of the target compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity/Grade
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.12≥98%
Piperazine (anhydrous)C₄H₁₀N₂86.14≥99%
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94≥95%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%
Methanol (MeOH)CH₃OH32.04ACS Grade
Diethyl ether (Et₂O)(C₂H₅)₂O74.12Anhydrous
Hydrochloric acid, 2.0 M in Et₂OHCl36.462.0 M
Sodium hydroxide (NaOH)NaOH40.00Pellets
Saturated aq. sodium bicarbonateNaHCO₃84.01Saturated
Brine (Saturated aq. NaCl)NaCl58.44Saturated
Anhydrous magnesium sulfateMgSO₄120.37Anhydrous
Procedure

Part 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperazine (Free Base)

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (1.5 equivalents) and anhydrous dichloromethane (DCM, 200 mL). Stir the mixture until the piperazine is fully dissolved.

  • Add tetrahydro-4H-pyran-4-one (1.0 equivalent) to the solution at room temperature.

  • In a separate flask, carefully suspend sodium triacetoxyborohydride (STAB) (1.5 equivalents) in anhydrous DCM (100 mL).

  • Slowly add the STAB suspension to the reaction mixture over 30 minutes. The reaction is mildly exothermic. Maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

Part 2: Work-up and Purification of the Free Base

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine as an oil.

Part 3: Formation and Purification of the Dihydrochloride Salt

  • Dissolve the crude oily free base in a minimal amount of methanol (approximately 20-30 mL).

  • Cool the solution in an ice bath.

  • Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring. A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 30 mL).

  • For further purification, the crude dihydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dissolve the salt in a minimal amount of hot ethanol and add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.

Characterization and Data

The structure and purity of the final product should be confirmed by standard analytical techniques.

Analysis Expected Results for this compound
Appearance White to off-white crystalline solid
Molecular Formula C₉H₂₀Cl₂N₂O
Molecular Weight 243.18 g/mol
¹H NMR Consistent with the proposed structure, showing peaks for the tetrahydropyran and piperazine protons. The chemical shifts will be influenced by the protonation of the piperazine nitrogens.
¹³C NMR Shows the expected number of carbon signals corresponding to the molecular structure.
Mass Spec (ESI+) m/z = 171.15 [M+H]⁺ for the free base.

Scientific Rationale and Mechanistic Insights

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical for the success of this one-pot synthesis. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive towards ketones and aldehydes compared to the iminium ion intermediate. This selectivity allows for the in-situ reduction of the iminium ion as it is formed, driving the equilibrium of the initial condensation step towards product formation and minimizing side reactions.

Mechanism of Reductive Amination with STAB

Reductive_Amination_Mechanism cluster_1 Iminium Ion Formation cluster_2 Reduction Step Ketone Tetrahydro-4H-pyran-4-one Iminium Iminium Ion Ketone->Iminium + H⁺, - H₂O Amine Piperazine Amine->Iminium Product 1-(Tetrahydro-2H-pyran-4-yl)piperazine Iminium->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃ STAB->Product

Caption: Simplified mechanism of reductive amination.

Applications in Drug Development

The 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its presence can be found in molecules targeting a range of therapeutic areas, including but not limited to central nervous system disorders, oncology, and infectious diseases.[2][4] The ability to readily synthesize this key intermediate in high purity is therefore of paramount importance to the pharmaceutical industry.

Conclusion

This in-depth technical guide has outlined a robust and efficient method for the synthesis of this compound. The reductive amination of tetrahydro-4H-pyran-4-one with piperazine using sodium triacetoxyborohydride offers a reliable and scalable route to this important pharmaceutical intermediate. The detailed experimental protocol and discussion of the underlying scientific principles provide researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement this synthesis in their laboratories.

References

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Introduction

1-(tetrahydro-2H-pyran-4-yl)piperazine is a heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. Its structure uniquely combines two "privileged scaffolds": the piperazine ring and the tetrahydropyran (THP) ring. The piperazine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, introduce basic centers for salt formation, and act as a versatile linker between different pharmacophoric groups.[1][2] Concurrently, the tetrahydropyran ring is a widely used saturated heterocycle, often employed as a polar, metabolically stable bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.

This molecule is typically handled and utilized in its dihydrochloride salt form, this compound, which offers superior stability, crystallinity, and solubility in aqueous media compared to its free base. This technical guide provides an in-depth analysis of its molecular structure, conformational properties, a validated synthetic pathway, and the analytical techniques essential for its structural elucidation, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

The fundamental properties of the dihydrochloride salt are summarized below. This information is critical for its proper handling, storage, and application in synthetic and analytical workflows.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 790223-65-3[3]
Molecular Formula C₉H₂₀Cl₂N₂O[3]
Molecular Weight 243.17 g/mol [3]
Appearance White to off-white solid[3]
Free Base CAS 398137-19-4[4][5]
Free Base Formula C₉H₁₈N₂O[4][5]
Free Base MW 170.25 g/mol [4][5]

Molecular Structure and Conformational Analysis

2D Chemical Structure

The structure consists of a piperazine ring directly attached via one of its nitrogen atoms to the 4-position of a tetrahydropyran ring. In the dihydrochloride salt form, both nitrogen atoms of the highly basic piperazine ring are protonated, each associated with a chloride counter-ion.

Caption: Molecular Structure of this compound.

Key Structural Features
  • Piperazine Ring: A six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4.[6] Its presence significantly influences the molecule's basicity and polarity. In the dihydrochloride salt, both nitrogens are protonated, making the molecule highly water-soluble.

  • Tetrahydropyran (THP) Ring: A saturated six-membered heterocycle containing an oxygen atom. This group is chemically robust and polar, improving the pharmacokinetic profile of drug candidates by replacing more metabolically labile groups.

  • C-N Linkage: The linkage is between a secondary carbon of the THP ring and a secondary nitrogen of the piperazine ring. This bond is typically stable under physiological conditions.

  • Dihydrochloride Salt: The formation of a salt with two equivalents of hydrochloric acid is a testament to the basicity of both piperazine nitrogens. This form is preferred for pharmaceutical applications due to its enhanced stability and handling properties.

Stereochemistry and Conformational Analysis

Both the piperazine and tetrahydropyran rings are non-planar and adopt low-energy chair conformations to minimize torsional and steric strain.

  • Piperazine Conformation: In its protonated state, the piperazine ring predominantly exists in a chair conformation. The bulky tetrahydropyran substituent is expected to occupy the equatorial position to avoid 1,3-diaxial interactions, which would destabilize an axial conformation.

  • Tetrahydropyran Conformation: Similarly, the THP ring adopts a chair conformation. The piperazine substituent at the C4 position will also preferentially reside in the equatorial position. This arrangement represents the most thermodynamically stable state of the molecule.

Synthesis and Purification

The most direct and industrially scalable synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine involves a one-pot reductive amination reaction, followed by salt formation.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward disconnection at the C-N bond, identifying piperazine and tetrahydro-2H-pyran-4-one as the primary starting materials.

Target 1-(tetrahydro-2H-pyran-4-yl)piperazine Intermediates Piperazine + Tetrahydro-2H-pyran-4-one Target->Intermediates Reductive Amination

Caption: Retrosynthetic approach for the target molecule.

Synthetic Protocol: Reductive Amination

This protocol describes a self-validating system where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Piperazine

  • Tetrahydro-2H-pyran-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (in diethyl ether or isopropanol)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add piperazine (2.0-3.0 equivalents) and the solvent (DCM).

    • Causality: Using an excess of piperazine drives the reaction towards the mono-substituted product and minimizes the formation of the di-substituted byproduct. DCM is a suitable solvent that is inert to the reaction conditions.

  • Imine Formation: Add tetrahydro-2H-pyran-4-one (1.0 equivalent) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.

    • Causality: The acid catalyzes the formation of an intermediate iminium ion, which is the electrophile for the subsequent reduction step.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the ketone starting material than the intermediate iminium ion, ensuring high selectivity. Portion-wise addition controls the initial exotherm.

  • Workup and Extraction: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Causality: The basic quench neutralizes the acetic acid and any unreacted reducing agent. The extraction isolates the free base product into the organic phase.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine free base.

    • Causality: The brine wash removes residual water, and MgSO₄ removes the final traces of moisture before solvent removal.

Purification and Salt Formation
  • Purification (Optional): If necessary, the crude free base can be purified by silica gel column chromatography.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid (2.1 equivalents) in the same solvent with vigorous stirring.

  • Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

    • Causality: The dihydrochloride salt is generally much less soluble in non-polar organic solvents than its free base, allowing for efficient isolation via precipitation.

cluster_0 Synthesis Workflow A 1. Mix Piperazine & Ketone in DCM with Acetic Acid B 2. Form Iminium Ion Intermediate A->B C 3. Add NaBH(OAc)₃ for Reduction B->C D 4. Aqueous Workup (NaHCO₃) C->D E 5. Extract with DCM & Concentrate D->E F 6. Dissolve Free Base in Ether E->F Purified Free Base G 7. Add HCl solution to Precipitate F->G H 8. Filter and Dry the Dihydrochloride Salt G->H

Caption: Experimental workflow for synthesis and salt formation.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. The predicted chemical shifts are based on the expected electronic environment of each nucleus.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Proton(s) δ (ppm), Multiplicity Carbon(s) δ (ppm)
THP-H2, H6 (axial)~3.4, dddTHP-C2, C6~67
THP-H2, H6 (equatorial)~4.0, mTHP-C3, C5~32
THP-H3, H5 (axial)~1.5, qdTHP-C4~40
THP-H3, H5 (equatorial)~1.8, mPiperazine-C2, C6~48
THP-H4 (axial)~2.8, ttPiperazine-C3, C5~44
Piperazine-H (all)~3.2-3.6, broad m
N⁺-H (broad)~9-12, very broad s
  • Expertise Note: In the ¹H NMR spectrum, the broad signals for the piperazine protons are due to the protonation and potential conformational exchange. The N⁺-H protons often appear as a very broad singlet at a high chemical shift, and their presence can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal.

  • Expected Result: The analysis will detect the molecular ion of the free base. The primary peak observed will be the [M+H]⁺ ion, where M is the mass of the free base (170.25).

  • Expected m/z: 171.15 ([C₉H₁₈N₂O + H]⁺)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

  • N-H Stretch: A very broad and strong absorption band is expected in the range of 2400-3000 cm⁻¹, characteristic of the N⁺-H stretching in amine hydrochlorides.

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

  • C-O-C Stretch: A strong, characteristic C-O-C ether stretch from the tetrahydropyran ring is expected around 1100 cm⁻¹.

Significance in Medicinal Chemistry and Drug Development

The 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold is a valuable asset in drug discovery for several reasons.[2][7]

  • Modulation of Physicochemical Properties: The piperazine ring enhances aqueous solubility and provides a basic handle for salt formation, which is crucial for developing orally bioavailable drugs.

  • Metabolic Stability: The THP ring is metabolically robust and can improve the pharmacokinetic profile of a lead compound.

  • Versatile Linker: The piperazine unit can be functionalized at its second nitrogen atom, allowing it to serve as a linker to connect to other parts of a molecule without altering the core interaction of the THP moiety. This has been exploited in the development of kinase inhibitors and receptor modulators.[1] For instance, related tetrahydropyran-containing structures have been key in developing selective CB2 receptor agonists for treating inflammatory pain.[8]

Core 1-(tetrahydro-2H-pyran-4-yl)piperazine Core Pharmacophore Anchor (THP) Linker/Solubilizer (Piperazine) Modification Aryl/Heteroaryl Group (Target Binding Moiety) Core:f1->Modification N-Arylation, N-Alkylation, Amide Coupling, etc.

Caption: Role as a versatile scaffold in drug design.

Conclusion

This compound is a structurally well-defined and highly valuable chemical entity. Its molecular architecture, dominated by the stable chair conformations of its two heterocyclic rings, provides a rigid and predictable scaffold for molecular design. The synthesis via reductive amination is robust and scalable, and the structure can be unambiguously confirmed through standard analytical techniques like NMR, MS, and IR spectroscopy. The combination of the metabolically stable tetrahydropyran ring and the versatile, solubilizing piperazine moiety ensures that this compound will continue to be a frequently utilized building block in the quest for novel therapeutics.

References

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, purification, and analytical characterization, while also exploring its strategic application in drug discovery programs. The insights provided herein are grounded in established chemical principles and supported by relevant scientific literature, aiming to empower researchers in their pursuit of novel therapeutics.

Nomenclature and Chemical Identity

This compound is a heterocyclic compound that incorporates both a tetrahydropyran and a piperazine moiety. The dihydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of synthetic and biological applications.

Identifier Value
CAS Number 790223-65-3[1]
Molecular Formula C₉H₂₀Cl₂N₂O[1]
Molecular Weight 243.17 g/mol [1]
Chemical Structure See Figure 1
Physical Form Solid[1]
Purity (Typical) ≥95%[1]

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes for the atoms N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="0,-1.5!"]; C1 [label="CH", pos="-1.2,0.75!"]; C2 [label="CH2", pos="-1.2,-0.75!"]; C3 [label="CH2", pos="1.2,0.75!"]; C4 [label="CH2", pos="1.2,-0.75!"]; H1[label="H", pos="-0.3,1.8!"]; H2[label="H", pos="0.3,1.8!"]; Cl1 [label="Cl-", pos="-0.8,2.2!"]; Cl2 [label="Cl-", pos="0.8,2.2!"]; C5 [label="CH", pos="-2.5,0!"]; C6 [label="CH2", pos="-3.5,1!"]; C7 [label="CH2", pos="-3.5,-1!"]; O1 [label="O", pos="-4.8,0!"]; C8 [label="CH2", pos="-5.8,1!"]; C9 [label="CH2", pos="-5.8,-1!"];

// Bonds for the piperazine ring N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C4; C4 -- C3; C3 -- N1;

// Bond to the tetrahydropyran ring C1 -- C5;

// Bonds for the tetrahydropyran ring C5 -- C6; C6 -- C8; C8 -- O1; O1 -- C9; C9 -- C7; C7 -- C5;

// Dihydrochloride representation N1 -- H1[style=dashed]; N2 -- H2[style=dashed]; H1 -- Cl1 [style=dotted]; H2 -- Cl2 [style=dotted]; }

Figure 1: Chemical structure of this compound.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is most efficiently achieved through reductive amination. This well-established reaction involves the condensation of piperazine with tetrahydro-4H-pyran-4-one to form an enamine intermediate, which is then reduced in situ to the desired amine. The subsequent conversion to the dihydrochloride salt is a standard procedure.

Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperazine

This protocol is based on established methods for reductive amination.

Materials:

  • Piperazine (anhydrous)

  • Tetrahydro-4H-pyran-4-one

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated methanolic hydrogen chloride solution

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperazine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Ketone: To the stirred solution, add tetrahydro-4H-pyran-4-one (1.0-1.2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the reaction temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCE or DCM (3 x volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine as a free base.

Purification and Salt Formation

The crude product can be purified by column chromatography on silica gel. However, for many applications, conversion to the dihydrochloride salt provides sufficient purity.

Experimental Protocol:

  • Dissolution: Dissolve the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine in a minimal amount of methanol.

  • Acidification: Cool the solution in an ice bath and add a saturated solution of hydrogen chloride in methanol dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper).

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold methanol or diethyl ether and dry under vacuum to a constant weight to afford this compound.

synthesis_workflow cluster_synthesis Synthesis of Free Base cluster_purification Purification and Salt Formation start Piperazine + Tetrahydro-4H-pyran-4-one in DCE enamine Enamine Formation (in situ) start->enamine Stir at RT reduction Reduction with STAB enamine->reduction crude_product Crude 1-(tetrahydro-2H-pyran-4-yl)piperazine reduction->crude_product Overnight reaction dissolve Dissolve crude product in Methanol crude_product->dissolve acidify Add Methanolic HCl dissolve->acidify precipitate Precipitation of Dihydrochloride Salt acidify->precipitate isolate Filter, Wash, and Dry precipitate->isolate final_product Pure 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride isolate->final_product

Figure 2: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is suitable for the analysis of this compound. Since the analyte lacks a strong chromophore, derivatization or detection at low UV wavelengths is necessary.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Column Temperature 35-40 °C
Detection UV at 210-220 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Expected ¹H NMR Spectral Features (in D₂O):

  • Piperazine Protons: Multiple signals in the range of 3.0-3.8 ppm, integrating to 8 protons. The protons adjacent to the nitrogen atoms will appear as broad multiplets.

  • Tetrahydropyran Protons: Signals in the range of 1.5-4.0 ppm. The protons adjacent to the oxygen atom will be the most downfield. The methine proton at the point of attachment to the piperazine ring will likely be a multiplet.

  • NH Protons: May be exchanged with D₂O and therefore not visible. If run in DMSO-d₆, two broad signals corresponding to the protonated nitrogens would be expected at a downfield chemical shift.

Expected ¹³C NMR Spectral Features (in D₂O):

  • Piperazine Carbons: Signals in the range of 40-55 ppm.

  • Tetrahydropyran Carbons: Signals in the range of 30-70 ppm, with the carbons adjacent to the oxygen atom being the most downfield.

Applications in Research and Drug Development

The 1-(tetrahydro-2H-pyran-4-yl)piperazine motif is a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can confer several advantageous properties.

Improvement of Physicochemical and Pharmacokinetic Properties

The tetrahydropyran ring is often used as a bioisosteric replacement for a cyclohexane ring to reduce lipophilicity and improve aqueous solubility. The oxygen atom can also act as a hydrogen bond acceptor, potentially enhancing target binding. The piperazine moiety, being a basic nitrogenous heterocycle, is frequently employed to improve the aqueous solubility and oral bioavailability of drug candidates.[2][3]

A Versatile Chemical Intermediate

This compound serves as a valuable starting material for the synthesis of more complex molecules. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, such as N-arylation or N-alkylation, to build a diverse library of compounds for screening in drug discovery programs.[4]

applications cluster_core Core Scaffold cluster_properties Improved Properties cluster_applications Drug Discovery Applications core 1-(Tetrahydro-2H-pyran-4-yl)piperazine solubility Increased Aqueous Solubility core->solubility bioavailability Enhanced Oral Bioavailability core->bioavailability binding Potential for H-Bonding core->binding intermediate Versatile Chemical Intermediate core->intermediate lead_optimization Lead Optimization solubility->lead_optimization bioavailability->lead_optimization binding->lead_optimization novel_therapeutics Synthesis of Novel Therapeutics intermediate->novel_therapeutics lead_optimization->novel_therapeutics

Figure 3: The role of the 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with the beneficial physicochemical properties it imparts to molecules, makes it a strategic component in the design of novel therapeutics. This guide has provided a detailed overview of its synthesis, purification, analysis, and applications, intended to facilitate its effective use in the research and development of the next generation of medicines.

References

The Emergence of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delves into the history, synthesis, and significance of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, a heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry. While a singular "discovery" event for this compound is not documented, its history is intrinsically linked to the strategic incorporation of piperazine and tetrahydropyran moieties in the design of novel therapeutics. This guide will illuminate the compound's probable synthetic origins, detail its most common and efficient synthesis via reductive amination, and explore its applications as a key intermediate in the development of complex bioactive molecules. The physicochemical properties and the rationale behind its use in drug discovery, particularly the favorable pharmacokinetic characteristics imparted by its constituent rings, will be thoroughly examined.

Introduction: A Tale of Two Rings

The narrative of this compound is not one of a sudden breakthrough but of a rational design evolution in medicinal chemistry. The compound's value lies in the synergistic combination of two well-established pharmacophoric fragments: the piperazine and the tetrahydropyran rings.

The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in a vast number of approved drugs.[1][2][3] Its prevalence is due to its ability to serve as a versatile scaffold, often imparting increased water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) properties to a drug candidate.[1] The two nitrogen atoms provide handles for substitution, allowing for the fine-tuning of a molecule's interaction with biological targets.[1][3]

Similarly, the tetrahydropyran (THP) ring is a privileged structure in drug discovery.[4][5] As a saturated oxygen-containing heterocycle, it can enhance aqueous solubility and metabolic stability when replacing more lipophilic or metabolically labile groups.[4] The THP moiety is a common motif in numerous natural products and has been successfully incorporated into a wide range of synthetic drug candidates to optimize their pharmacokinetic profiles.[4][5]

The fusion of these two structural motifs in 1-(tetrahydro-2H-pyran-4-yl)piperazine creates a bifunctional building block with inherent "drug-like" properties, making it an attractive starting point for the synthesis of new chemical entities across various therapeutic areas.

Historical Context and Emergence in Medicinal Chemistry

The precise first synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is not prominently featured in the scientific literature, suggesting its origin as a chemical intermediate rather than a primary research target. Its emergence is a direct consequence of the growing appreciation for the piperazine and tetrahydropyran scaffolds in drug design. As medicinal chemists sought to create libraries of novel compounds with improved physicochemical properties, the combination of these two rings became a logical step.

The most probable and widely adopted method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one with piperazine. This robust and high-yielding reaction became a staple in synthetic organic chemistry, providing straightforward access to a wide range of N-substituted piperazines.[2] The commercial availability of both starting materials further cemented this route as the most practical approach.

While early patent literature may contain implicit syntheses of this compound as part of a larger molecular structure, its explicit characterization and commercial availability as a distinct chemical building block likely occurred as its utility became more broadly recognized within the drug discovery community. Its history is therefore one of quiet integration into the medicinal chemist's toolbox, valued for its reliability in synthesis and the desirable properties it confers upon its derivatives.

Synthesis and Characterization

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is most efficiently achieved through a one-pot reductive amination reaction. This process involves the initial formation of an enamine or iminium ion intermediate from the reaction of tetrahydro-4H-pyran-4-one and piperazine, followed by in-situ reduction to the desired amine.

Experimental Protocol: Reductive Amination

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (e.g., 2M in diethyl ether or as a saturated solution in methanol)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-4H-pyran-4-one (1.0 eq) and piperazine (1.2 eq) to 1,2-dichloroethane.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of glacial acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine free base. Further purification can be achieved by column chromatography on silica gel if necessary.

  • Formation of the Dihydrochloride Salt: Dissolve the purified free base in a suitable solvent such as diethyl ether or methanol. Add a solution of hydrochloric acid (2.2 eq) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.[6]

Mechanism of Reductive Amination

The reductive amination process is a cornerstone of amine synthesis. The key steps are outlined below:

Reductive_Amination Ketone Tetrahydro-4H-pyran-4-one Imine Iminium Ion Intermediate Ketone->Imine + Piperazine Piperazine Piperazine Product 1-(tetrahydro-2H-pyran-4-yl)piperazine Imine->Product Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Imine H_plus H⁺ (catalytic) H_plus->Imine Drug_Discovery_Workflow Building_Block 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride Coupling_Reaction Coupling Reaction (e.g., SₙAr, Amide formation, Reductive Amination) Building_Block->Coupling_Reaction Coupling_Partner Electrophilic Fragment (e.g., R-X, R-CHO) Coupling_Partner->Coupling_Reaction Drug_Candidate Novel Drug Candidate Coupling_Reaction->Drug_Candidate

References

A Technical Guide to Investigating the Pharmacological Landscape of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical framework for elucidating the potential pharmacological targets of the novel chemical entity, 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. While the specific biological profile of this compound is not extensively documented in public literature, its molecular architecture, combining a piperazine core with a tetrahydropyran moiety, offers a strong rationale for targeted investigation. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently associated with potent activity at central nervous system (CNS) receptors.[1][2] This guide presents a logical, multi-phased experimental roadmap, from initial computational screening to in-depth in vitro characterization and in vivo validation. It is designed for researchers, scientists, and drug development professionals seeking to systematically explore the therapeutic potential of this and structurally related compounds.

Introduction: Deconstructing the Molecule

The compound this compound is a synthetic molecule built from two key heterocyclic scaffolds.[3] Understanding the established pharmacology of these components provides the foundational logic for predicting and testing its potential biological targets.

  • The Piperazine Core: This six-membered ring containing two nitrogen atoms at positions 1 and 4 is a cornerstone of modern pharmacology.[4][5] Its derivatives encompass a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1][2] The versatility of the piperazine ring stems from its ability to serve as a conformationally constrained linker and its basic nitrogen atoms, which are often crucial for interacting with receptor targets and ensuring favorable pharmacokinetic properties.

  • The Tetrahydropyran (THP) Moiety: The THP ring is a saturated oxygen-containing heterocycle. In medicinal chemistry, it is often incorporated to modulate physicochemical properties such as solubility and metabolic stability.[6] Its presence in various bioactive compounds, including inhibitors of the TGF-β type I receptor, suggests it can also participate in specific ligand-receptor interactions.[7]

The combination of these two scaffolds in a single molecule strongly suggests a high probability of activity at CNS receptors, making a systematic target identification campaign a worthwhile endeavor.

cluster_M 1-(tetrahydro-2H-pyran-4-yl)piperazine cluster_P Piperazine Core cluster_T Tetrahydropyran (THP) Moiety M P Privileged Scaffold CNS Activity Receptor Interaction M->P Primary Pharmacophore T Modulates Physicochemical Properties (Solubility, Stability) Potential for H-Bonding M->T Modulating Group G start Compound: 1-(THP)-piperazine phase1 Phase 1: Broad Screening (In Silico & In Vitro) start->phase1 decision1 Primary Hit(s) Identified? phase1->decision1 phase2 Phase 2: Hit Confirmation & Elucidation (In Vitro) decision2 Functional Activity Confirmed? phase2->decision2 phase3 Phase 3: Functional Characterization (Cellular & Ex Vivo) decision3 Desired In Vivo Effect Observed? phase3->decision3 phase4 Phase 4: Preclinical Validation (In Vivo) end Lead Candidate Profile phase4->end decision1->phase2 Yes stop Reprioritize / Terminate decision1->stop No decision2->phase3 Yes decision2->stop No decision3->phase4 Yes decision3->stop No cluster_pathway Canonical Gi-Coupled GPCR Signaling (e.g., 5-HT1A) ligand Agonist (e.g., Test Compound) receptor 5-HT1A Receptor Gi/o Protein ligand->receptor:f0 ac Adenylyl Cyclase receptor:f1->ac Inhibition camp cAMP (Second Messenger) ac->camp atp ATP atp->ac pka Protein Kinase A (Cellular Response) camp->pka

References

An In-depth Technical Guide to the Solubility and Stability of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, piperazine derivatives hold a privileged position. Their structural motif is prevalent in a multitude of approved therapeutic agents, valued for their favorable pharmacokinetic profiles and versatile biological activities.[1][2] The compound 1-(tetrahydro-2H-pyran-4-yl)piperazine, particularly in its dihydrochloride salt form, represents a key building block in contemporary drug discovery pipelines. Understanding its fundamental physicochemical properties, namely solubility and stability, is not merely an academic exercise but a critical prerequisite for successful formulation development and, ultimately, clinical translation.

This guide provides a comprehensive framework for characterizing the solubility and stability of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice.

The Pivotal Role of the Dihydrochloride Salt Form

The selection of a salt form for an active pharmaceutical ingredient (API) is one of the most critical decisions in the drug development process.[3] For a basic compound like 1-(tetrahydro-2H-pyran-4-yl)piperazine, which contains two nitrogen atoms within its piperazine ring, salt formation with a strong acid like hydrochloric acid (HCl) is a common and effective strategy to enhance aqueous solubility and improve stability.[3][4] The resulting dihydrochloride salt is anticipated to exhibit significantly greater solubility compared to the free base, a crucial attribute for achieving desired bioavailability. However, the presence of the hydrochloride salt can also introduce its own set of stability challenges, such as a higher propensity for hygroscopicity and potential for disproportionation.[5] A thorough investigation into these properties is therefore indispensable.

Aqueous Solubility Assessment

A comprehensive understanding of the aqueous solubility of this compound is fundamental. Both kinetic and thermodynamic solubility should be determined to inform different stages of the drug development process.

Kinetic Solubility Determination

Kinetic solubility provides an early indication of a compound's dissolution rate and its propensity to precipitate out of solution under specific conditions, which is particularly relevant for in vitro biological assays.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Precipitation Detection: Analyze the samples for the presence of precipitate using nephelometry or turbidimetry.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound in a given solvent at equilibrium. This value is critical for formulation development and predicting oral absorption.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the pH range of the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Anticipated Solubility Profile:

Parameter Expected Outcome Rationale
Kinetic Solubility Moderate to highThe dihydrochloride salt form is expected to readily dissolve in aqueous media.
Thermodynamic Solubility pH-dependentHigher solubility is anticipated at lower pH values due to the basic nature of the piperazine moiety.

Chemical Stability Profiling

Assessing the chemical stability of this compound is crucial to determine its shelf-life and identify potential degradation products that could impact safety and efficacy. Forced degradation studies are an essential component of this evaluation.[6][7]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. This approach accelerates the degradation process, allowing for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[6][7]

Experimental Workflow for Forced Degradation Studies

References

An In-Depth Technical Guide to the In Vitro Activity of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activities of the novel compound, 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. While specific experimental data for this molecule is emerging, its chemical structure, combining the versatile piperazine core with a tetrahydropyran moiety, suggests a rich potential for diverse pharmacological effects. This document will therefore serve as a technical roadmap, outlining potential activities, the scientific rationale for their investigation, and detailed protocols for their assessment.

Introduction to this compound

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of applications, including anticancer, anthelmintic, and antipsychotic therapies.[1][2][3][4] Its prevalence is due to its favorable physicochemical properties and its ability to interact with various biological targets.[2][4] The tetrahydropyran (THP) moiety is also a common feature in bioactive molecules and natural products, often contributing to improved pharmacological profiles.[5] The combination of these two pharmacophores in 1-(tetrahydro-2H-pyran-4-yl)piperazine suggests a high potential for novel biological activities.

This guide will focus on a systematic in vitro evaluation of this compound, exploring its potential as an anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agent.

Potential Anticancer Activity

The piperazine nucleus is a key component of many anticancer agents.[1][6][7] Arylpiperazines, in particular, have shown promise in targeting crucial cancer signaling pathways like the PI3K/Akt/mTOR pathway, which is a central regulator in many cancers.[1] Therefore, a primary area of investigation for this compound should be its antiproliferative and cytotoxic effects on various cancer cell lines.

Scientific Rationale

The rationale for investigating anticancer properties is based on the established activity of numerous piperazine derivatives. For instance, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines.[6] Furthermore, piperazine-substituted pyranopyridines have also exhibited antiproliferative activity.[7]

Experimental Workflow for Anticancer Screening

A logical workflow for assessing the anticancer potential of the target compound is crucial for generating reliable and reproducible data.

anticancer_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis & Purification of This compound characterization Structural Confirmation (NMR, MS, IR) synthesis->characterization cell_culture Cancer Cell Line Culture (e.g., MDA-MB-468, HOP-92) characterization->cell_culture mtt_assay Cytotoxicity Assessment (MTT Assay) cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis (e.g., PI3K/Akt/mTOR) ic50->pathway_analysis apoptosis_assay Apoptosis Induction Assay pathway_analysis->apoptosis_assay

Figure 1: Experimental workflow for anticancer activity screening.
Detailed Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., breast cancer MDA-MB-468, non-small cell lung cancer HOP-92)[6]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a solvent control (e.g., DMSO) and a negative control (medium only).[1]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[1]

Hypothetical Data Presentation
Cell LineCompoundIC50 (µM)
MDA-MB-468 (Breast Cancer)This compoundHypothetical Value
HOP-92 (Lung Cancer)This compoundHypothetical Value
Doxorubicin (Positive Control)DoxorubicinKnown Value

Potential Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents.[1] Piperazine derivatives have demonstrated significant antimicrobial activities against a broad spectrum of pathogens.[2][3]

Scientific Rationale

Piperazine-derived thioureas have been shown to inhibit the growth of multidrug-resistant bacteria such as Acinetobacter baumannii.[8] The structural diversity of piperazine derivatives allows for the modulation of their antimicrobial properties.[2]

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using MHB.[1]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible growth.[1]

Hypothetical Data Presentation
MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compoundHypothetical Value
Escherichia coliThis compoundHypothetical Value
Ciprofloxacin (Positive Control)CiprofloxacinKnown Value

Potential Anti-Inflammatory Activity

Piperazine derivatives have also been explored for their anti-inflammatory properties.[8] A hybrid NSAID tetrahydropyran derivative has demonstrated the ability to reduce pro-inflammatory cytokines.[9]

Scientific Rationale

The anti-inflammatory potential of the target compound can be assessed by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Detailed Protocol: In Vitro Anti-inflammatory Assay (NO Production in RAW 264.7 Cells)

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and treat with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as an indicator of NO production.

  • Data Analysis: Compare the NO levels in treated cells to those in LPS-stimulated cells without treatment.

Potential Enzyme Inhibitory Activity

Piperazine and tetrahydropyran derivatives have been shown to inhibit various enzymes, including tyrosinase, urease, and cholinesterases.[5][10][11]

Scientific Rationale

The potential for enzyme inhibition is a key area of investigation. For example, piperazine-based benzimidazole derivatives are potent urease inhibitors, and certain pyran derivatives show anticholinesterase activity, which is relevant for Alzheimer's disease research.[5][11]

General Workflow for Enzyme Inhibition Assays

enzyme_inhibition_workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_kinetics Kinetic Studies enzyme Enzyme Solution (e.g., Tyrosinase, Urease) substrate Substrate Solution (e.g., L-DOPA, Urea) compound Test Compound Dilutions reaction Incubate Enzyme, Compound, and Substrate compound->reaction measurement Measure Product Formation (Spectrophotometrically) reaction->measurement ic50_calc Calculate IC50 Value measurement->ic50_calc kinetic_analysis Determine Inhibition Type (e.g., Competitive, Non-competitive) ic50_calc->kinetic_analysis

Figure 2: General workflow for enzyme inhibition assays.

Potential Mechanism of Action: Neuromuscular Blockade

Many piperazine compounds exhibit anthelmintic action by paralyzing parasites.[12] This effect is often mediated through agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor, leading to hyperpolarization and muscle paralysis in the parasite.[12][13] While this is an in vivo effect, the underlying mechanism can be investigated through in vitro electrophysiological studies on isolated muscle preparations or receptor binding assays.[14]

Synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine

The synthesis of piperazine and tetrahydropyran derivatives is well-documented. Piperazine can be formed by the ammoniation of 1,2-dichloroethane or ethanolamine.[12] The tetrahydropyran moiety can be introduced through various synthetic routes, often involving the reaction of a piperazine derivative with a suitable tetrahydropyran precursor. A common approach involves the reductive amination of tetrahydro-4H-pyran-4-one with piperazine.

Conclusion

This compound is a compound with significant potential for a range of biological activities. This guide provides a comprehensive, albeit predictive, framework for its systematic in vitro evaluation. The proposed experimental workflows and detailed protocols are based on established methodologies for similar piperazine and tetrahydropyran derivatives. The successful execution of these studies will elucidate the pharmacological profile of this novel compound and pave the way for further pre-clinical development.

References

The Strategic Intermediate: A Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, a key building block in modern medicinal chemistry. We will explore its chemical and physical properties, detailed synthesis protocols, and critical applications in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and methodologies to effectively utilize this versatile intermediate.

Introduction: The Value of a Privileged Scaffold

The piperazine ring is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including its basicity and ability to improve aqueous solubility, make it a valuable component in designing molecules with favorable pharmacokinetic profiles.[1] The specific incorporation of a tetrahydropyran moiety to the piperazine core, as seen in 1-(tetrahydro-2H-pyran-4-yl)piperazine, introduces a desirable three-dimensional character, moving away from flat aromatic structures and offering new avenues for exploring chemical space.[2] This guide will focus on the dihydrochloride salt of this compound, a stable and commonly used form in synthetic chemistry.

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 790223-65-3[3]
Molecular Formula C₉H₂₀Cl₂N₂O[3]
Molecular Weight 243.17 g/mol [3]
Appearance White to off-white solid[3]
Purity ≥95%[3]
Solubility Soluble in water.[4]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Manufacturing: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is through reductive amination. This process involves the reaction of piperazine with tetrahydro-4H-pyran-4-one, followed by reduction of the resulting enamine or iminium intermediate. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reductive Amination.

    • To a solution of piperazine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, add tetrahydro-4H-pyran-4-one (1.0 equivalent).

    • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

    • A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Step 2: Work-up and Isolation of the Free Base.

    • Upon completion of the reaction, the solvent is removed under reduced pressure.

    • The residue is taken up in water and the pH is adjusted to >10 with a suitable base (e.g., sodium hydroxide).

    • The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine free base.

  • Step 3: Formation of the Dihydrochloride Salt.

    • The crude free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

    • A solution of hydrochloric acid (2.2 equivalents) in the same solvent is added dropwise with stirring.

    • The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound as a solid.

Diagram 1: Synthetic Pathway

Synthesis Piperazine Piperazine Intermediate 1-(Tetrahydro-2H-pyran-4-yl)piperazine (Free Base) Piperazine->Intermediate Reductive Amination THP_ketone Tetrahydro-4H-pyran-4-one THP_ketone->Intermediate Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_agent->Intermediate Product 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride Intermediate->Product Salt Formation HCl Hydrochloric Acid (2 eq.) HCl->Product

Caption: General synthetic scheme for this compound.

Pharmacology and Mechanism of Action: A Versatile Building Block

While this compound itself is not typically developed as a therapeutic agent, its constituent piperazine core is a well-established pharmacophore with a wide range of biological activities. Piperazine derivatives are known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors.[5] This makes them valuable scaffolds for the development of antipsychotics, antidepressants, and anxiolytics.[6] The tetrahydropyran moiety can influence the molecule's overall properties, such as lipophilicity and metabolic stability, thereby fine-tuning its pharmacological profile. The primary role of 1-(tetrahydro-2H-pyran-4-yl)piperazine is as a key intermediate, allowing for the introduction of this privileged structural motif into more complex drug candidates.

Analytical Methodologies: Ensuring Quality and Purity

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid). Detection is commonly performed using a UV detector.

Table 2: Typical HPLC Conditions

ParameterCondition
Column C18 reversed-phase, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperazine and tetrahydropyran rings. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, further confirming its structure.[7]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment (e.g., >95%) HPLC->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MW_Verification Molecular Weight Verification MS->MW_Verification

Caption: A typical analytical workflow for the characterization of the title compound.

Applications in Drug Discovery: A Gateway to Novel Antipsychotics

The primary application of this compound is as a crucial intermediate in the synthesis of novel drug candidates, particularly those targeting CNS disorders. Its structure is a key component in the development of several atypical antipsychotics. For instance, this intermediate is utilized in the synthesis of compounds related to lurasidone and cariprazine , both of which are approved for the treatment of schizophrenia and bipolar disorder.[8][9][10][11][12]

The general strategy involves the N-alkylation of the secondary amine on the piperazine ring of 1-(tetrahydro-2H-pyran-4-yl)piperazine with a suitable electrophile that contains the other key pharmacophoric elements of the final drug molecule. This modular approach allows for the efficient construction of complex molecules with desired pharmacological activities.

Diagram 3: Role in Drug Synthesis

DrugSynthesis Intermediate 1-(Tetrahydro-2H-pyran-4-yl)piperazine Coupling N-Alkylation Intermediate->Coupling Pharmacophore Pharmacophore-containing Electrophile (R-X) Pharmacophore->Coupling Drug_Candidate Complex Drug Candidate (e.g., Antipsychotic) Coupling->Drug_Candidate

Caption: The role of the title compound as a key intermediate in the synthesis of complex drug candidates.

Conclusion: An Indispensable Tool for Medicinal Chemists

This compound is a strategically important building block in the arsenal of medicinal chemists. Its well-defined structure, predictable reactivity, and the privileged nature of its constituent moieties make it an invaluable intermediate for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, with the aim of empowering researchers to leverage this versatile compound in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including a six-membered ring with two opposing nitrogen atoms, often confer favorable pharmacokinetic characteristics such as improved water solubility and oral bioavailability.[1] Piperazine derivatives have demonstrated a wide spectrum of biological activities, from anthelmintic actions that paralyze parasites to potent anticancer and neuroprotective effects.[2][3][4][5]

This document provides a comprehensive guide for the in vivo investigation of a novel compound, 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride . While specific data for this molecule is not yet prevalent in published literature, these application notes and protocols are designed to provide a robust framework for its preclinical evaluation. By leveraging established principles of in vivo research and the known pharmacology of related piperazine compounds, researchers can systematically explore the therapeutic potential of this promising agent.[6][7][8]

The protocols herein are intended as a foundational guide. It is imperative that researchers adapt these methodologies based on initial in vitro findings and the specific hypotheses being tested. A thorough literature review of analogous compounds should always precede any in vivo experimentation.[7][8]

Preclinical Evaluation Workflow: A Strategic Approach

A successful in vivo study is built upon a foundation of meticulous planning and a logical progression of experiments.[6][7] The following workflow is recommended for the systematic evaluation of this compound.

G cluster_0 Phase 1: Foundational In Vitro Analysis cluster_1 Phase 2: In Vivo Study Preparation cluster_2 Phase 3: Definitive In Vivo Efficacy & PK/PD Studies cluster_3 Phase 4: Comprehensive Safety & Tolerability a In Vitro Target Validation & Potency (IC50) b Cellular Viability & Cytotoxicity Assays a->b c Preliminary Mechanism of Action Studies b->c d Animal Model Selection c->d Proceed if promising in vitro profile e Dose Formulation & Stability Testing d->e f Pilot Dose-Ranging Toxicity Study e->f g Efficacy Study in Disease Model f->g Establish Maximum Tolerated Dose (MTD) h Pharmacokinetic (PK) Analysis g->h i Pharmacodynamic (PD) Biomarker Analysis h->i j Repeat-Dose Toxicity Studies i->j Correlate exposure with efficacy & safety k Histopathology & Clinical Pathology j->k

Figure 1: A phased approach to the preclinical investigation of a novel compound, ensuring a logical progression from in vitro characterization to comprehensive in vivo analysis.

PART 1: Foundational In Vitro Characterization

Prior to initiating animal studies, a thorough in vitro characterization of this compound is essential to establish its biological activity and guide the design of subsequent in vivo experiments.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a crucial first step to determine the compound's effect on cell viability and to establish a concentration range for further mechanistic studies.[2]

Objective: To quantify the dose-dependent cytotoxic or growth-inhibitory effects of the compound on relevant cell lines.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile water or DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Perform serial dilutions to create a range of working concentrations.

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle-only control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

PART 2: In Vivo Study Design and Execution

The design of any in vivo experiment must be robust, reproducible, and ethically sound.[6][7] The primary goals of these initial studies are to establish a safe dosing regimen, understand the compound's pharmacokinetic profile, and demonstrate efficacy in a relevant disease model.[9][10]

Animal Model Selection

The choice of animal model is critical and should be based on the specific research question and the translational relevance to human disease. A thorough literature review is necessary to select a model that is well-characterized and appropriate for the study's objectives.[7][8]

Dose Formulation and Administration

Formulation: this compound is a salt, which generally confers good water solubility.

  • Vehicle Selection: Start with sterile water or saline as the vehicle. If solubility is an issue, consider biocompatible co-solvents such as PEG400 or Tween 80, but always conduct a vehicle toxicity study first.

  • Preparation: Prepare formulations fresh daily under sterile conditions. Ensure the compound is fully dissolved.

  • Stability: Conduct a short-term stability study of the formulation to ensure the compound does not degrade under the experimental conditions.

Route of Administration: The intended clinical route of administration should guide the choice for preclinical studies.

  • Oral (PO): Given the favorable properties of many piperazine derivatives, oral administration is a likely and desirable route.[1] Administer via oral gavage.

  • Intraperitoneal (IP): Often used in early-stage research for its rapid absorption and high bioavailability.

  • Intravenous (IV): Useful for determining absolute bioavailability and for compounds with poor oral absorption.

  • Subcutaneous (SC): Provides a slower, more sustained release compared to IP or IV injections.

Protocol 2: Acute Toxicity and Dose Range-Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify potential signs of toxicity.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 5, 25, 100, 500 mg/kg) and a vehicle control group. A small group size (n=3-5 per sex) is typically sufficient for this initial study.

  • Dosing: Administer a single dose of the compound via the chosen route.

  • Observation: Closely monitor the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) immediately after dosing and at regular intervals for up to 14 days.

  • Data Collection: Record all observations, including body weight changes and any instances of morbidity or mortality.

  • Necropsy: At the end of the observation period, perform a gross necropsy to examine major organs for any abnormalities.

Table 1: Example Dose-Ranging Study Design

GroupTreatmentDose (mg/kg)RouteNo. of Animals (M/F)
1Vehicle Control (e.g., Sterile Saline)0PO3/3
2This compound5PO3/3
3This compound25PO3/3
4This compound100PO3/3
5This compound500PO3/3

PART 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the relationship between dose, exposure, and pharmacological effect is fundamental to drug development.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Procedure:

  • Dosing: Administer a single dose of the compound to a cohort of animals (typically rodents) at a dose level expected to be therapeutically relevant.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cₘₐₓ Maximum (peak) plasma concentration.
Tₘₐₓ Time at which Cₘₐₓ is observed.
AUC Area under the plasma concentration-time curve; represents total drug exposure.
t₁/₂ Half-life; the time required for the plasma concentration to decrease by half.
Pharmacodynamic (PD) Biomarker Analysis

Correlating the pharmacokinetic profile with a biological response is crucial. The choice of a pharmacodynamic biomarker will depend on the compound's hypothesized mechanism of action. For instance, if the compound is being investigated for its neurological effects, behavioral tests or analysis of neurotransmitter levels in brain tissue would be appropriate.[5] If it is being developed as an anthelmintic, parasite clearance would be the key endpoint.[3][11]

G compound Compound Administration (Dose) pk Pharmacokinetics (PK) (Plasma Concentration) compound->pk Absorption, Distribution pd Pharmacodynamics (PD) (Target Engagement/Effect) pk->pd Exposure-Response Relationship response Therapeutic/Toxic Response pk->response Concentration at Site of Action pd->response Mechanism of Action

Figure 2: The interplay between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive, albeit generalized, roadmap for the in vivo evaluation of this compound. The versatility of the piperazine scaffold suggests that this compound could hold potential in various therapeutic areas.[1] Rigorous adherence to well-designed experimental protocols is paramount for generating reliable and reproducible data, which is the cornerstone of successful drug development.[6][7] Future studies should build upon these foundational experiments, delving deeper into the mechanism of action, exploring efficacy in multiple disease models, and conducting comprehensive safety pharmacology and toxicology assessments as required by regulatory guidelines.[9][10]

References

Application Notes and Protocols for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a research chemical. The information provided in this document is intended for use by qualified researchers, scientists, and drug development professionals in a laboratory setting. It is not intended for human or veterinary use. All procedures should be performed in accordance with institutional and national safety guidelines.

Introduction

This compound is a heterocyclic compound featuring a piperazine ring substituted with a tetrahydropyran group. The piperazine moiety is a common scaffold in medicinal chemistry, known for its diverse pharmacological activities. While specific biological data for this particular derivative is not extensively available in public literature, its structural similarity to other piperazine-containing compounds suggests potential utility in various research areas, particularly in neuroscience and pharmacology. Piperazine and its derivatives have been noted for their interaction with the GABAergic system, often acting as agonists at GABA receptors.[1][2]

This guide provides a comprehensive overview of the essential technical information and laboratory protocols for the handling, dosing, and administration of this compound. The protocols outlined herein are based on the known properties of similar piperazine salts and established methodologies for small molecule compounds in research applications.

Physicochemical Properties and Solubility

The dihydrochloride salt form of 1-(tetrahydro-2H-pyran-4-yl)piperazine enhances its aqueous solubility, a critical attribute for many biological assays. The properties of piperazine dihydrochloride suggest high solubility in water and moderate solubility in polar organic solvents.[3][4]

PropertyValue/InformationSource(s)
Molecular Formula C₉H₂₀Cl₂N₂ON/A
Molecular Weight 243.17 g/mol N/A
Appearance White to off-white solidGeneral knowledge
Water Solubility Expected to be high[3][4][5]
Ethanol/Methanol Solubility Expected to be slight to moderate[3][4]
DMSO Solubility Expected to be soluble[6]

Note: Empirical determination of solubility for each new batch is recommended.

Preparation of Stock Solutions for In Vitro and In Vivo Studies

The preparation of accurate and stable stock solutions is fundamental to obtaining reliable and reproducible experimental results. Given the dihydrochloride salt nature of the compound, it is expected to be readily soluble in aqueous solutions.

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol is suitable for creating a primary stock solution that can be further diluted for various in vitro and in vivo applications.

Materials:

  • This compound powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance

  • Sterile, filtered pipette tips

Procedure:

  • Calculation: Determine the required mass of the compound to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).

  • Weighing: Accurately weigh the calculated amount of the compound in a sterile conical tube.

  • Dissolution: Add a portion of the sterile water or PBS to the tube. Vortex vigorously until the compound is fully dissolved.

  • Final Volume: Adjust the volume to the final desired volume with the solvent.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[2] Piperazine derivatives are more stable under refrigerated or frozen conditions.[7]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the high-concentration stock solution for use in cell culture experiments.

Materials:

  • High-concentration aqueous stock solution

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing: Thaw an aliquot of the stock solution at room temperature.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. This helps to avoid precipitation that can occur when a small volume of a highly concentrated stock is added directly to a large volume of medium.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the final desired concentrations for your experiment.

  • Final Application: Add the final working solutions to the cell culture plates. Ensure that the final concentration of any vehicle (if used) is consistent across all wells, including controls.

in_vitro_workflow compound Compound Powder stock High-Concentration Aqueous Stock (e.g., 50 mM in PBS) compound->stock Dissolve in PBS intermediate Intermediate Dilution (e.g., 1 mM in Culture Medium) stock->intermediate Dilute in Medium working Serial Dilutions (Final Concentrations) intermediate->working Serially Dilute assay Cell-Based Assay working->assay Add to Cells

Caption: Workflow for preparing solutions for in vitro assays.

Dosing and Administration for In Vivo Studies

For in vivo studies, oral gavage is a common and precise method for administering water-soluble compounds to rodents.[8]

Protocol 3: Preparation and Administration by Oral Gavage in Mice

Materials:

  • High-concentration aqueous stock solution

  • Sterile saline (0.9% NaCl) or sterile water

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[9]

  • Syringes

  • Weigh scale

Procedure:

  • Dose Calculation: Calculate the required dose for each animal based on its body weight (e.g., in mg/kg). The volume administered should typically not exceed 10 mL/kg.[9]

  • Preparation of Dosing Solution: Dilute the high-concentration stock solution with sterile saline or water to a concentration that allows for the administration of the desired dose in the appropriate volume.

  • Animal Handling and Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[8]

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth and advance it smoothly down the esophagus into the stomach. Do not apply force.[9][10]

  • Compound Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the dosing solution.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as required by the experimental protocol.[11]

in_vivo_workflow cluster_prep Dosing Solution Preparation cluster_admin Oral Gavage Administration stock_sol Aqueous Stock Solution dilution Dilute with Saline stock_sol->dilution final_dose Final Dosing Solution dilution->final_dose restraint Animal Restraint final_dose->restraint insertion Gavage Needle Insertion restraint->insertion delivery Compound Delivery insertion->delivery monitoring Post-Dose Monitoring delivery->monitoring

Caption: Workflow for in vivo oral gavage administration.

Putative Mechanism of Action and Experimental Validation

The piperazine scaffold is known to interact with various receptors in the central nervous system. A primary mode of action for many piperazine compounds is the modulation of GABAᴀ receptors.[1][12] Piperazine itself acts as a GABA receptor agonist, which leads to the paralysis of helminths in its application as an anthelmintic.[1] It is plausible that this compound may exhibit similar activity.

Proposed Workflow for Mechanism of Action Studies:

  • In Vitro Receptor Binding Assays: Determine the binding affinity of the compound for a panel of CNS receptors, with a focus on GABAᴀ receptor subtypes.

  • Electrophysiology: Use techniques such as two-electrode voltage-clamp on Xenopus oocytes expressing specific GABAᴀ receptor subunits or patch-clamp recordings from cultured neurons to characterize the functional effects of the compound (e.g., agonist, antagonist, or allosteric modulator).[13]

  • In Vivo Behavioral Pharmacology: Assess the effects of the compound in animal models of anxiety, sedation, or seizure to correlate in vitro findings with a physiological response.

moa_workflow start Hypothesis: GABAergic Activity binding Receptor Binding Assays start->binding electro Electrophysiology binding->electro behavior Behavioral Studies electro->behavior conclusion Elucidate Mechanism behavior->conclusion

Caption: Workflow for validating the mechanism of action.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[14]

  • Spills: In case of a spill, avoid generating dust. Clean up spills immediately using appropriate absorbent materials and dispose of waste in accordance with local regulations.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[15]

    • Skin: Wash off immediately with soap and plenty of water.[16]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

Topic: Preparation, Storage, and Handling of Stock Solutions of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of stock solutions of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple set of instructions to explain the critical scientific principles underpinning the methodology. We will delve into the physicochemical properties of the compound, the rationale for its dihydrochloride salt form, detailed protocols for preparing both aqueous and organic solvent-based stocks, and best practices for storage, handling, and quality control. Adherence to these protocols is essential for ensuring the integrity of experimental data derived from the use of this compound.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of accurate stock solution preparation.[1] this compound is a heterocyclic amine, a class of compounds frequently used as building blocks in medicinal chemistry. The relevant data for this compound are summarized below.

PropertyValueSignificance for Stock Preparation
Chemical Name This compoundEnsures correct compound identification.
Molecular Formula C₉H₂₀Cl₂N₂OUsed in molarity calculations.[2]
Molecular Weight 243.17 g/mol Essential for calculating mass needed for a target concentration.[2]
CAS Number 790223-65-3Unique identifier for the specific chemical substance.[2]
Appearance Solid (typically white to off-white or cream-colored powder/crystals).[2][3]Visual confirmation of the compound's physical state. Any deviation may indicate contamination or degradation.
Purity ≥95%The actual purity (from the Certificate of Analysis) should be used for highly precise concentration calculations.
Known Solvents Water, DMSO, EthanolThe dihydrochloride salt form is designed to enhance aqueous solubility.[4][5] Organic solvents are alternatives for higher concentrations or non-aqueous applications.[6]

The Chemistry of Amine Dihydrochloride Salts: A Rationale

The "dihydrochloride" designation is not trivial; it is a deliberate chemical modification with significant implications for solubility and handling. The parent molecule, 1-(tetrahydro-2H-pyran-4-yl)piperazine, contains two basic nitrogen atoms within the piperazine ring.[7] These amine groups readily accept protons (H⁺) from strong acids like hydrochloric acid (HCl) to form ammonium salt cations.[5][8]

This acid-base reaction converts a typically water-insoluble or sparingly soluble organic base into a highly polar, ionic salt that is much more soluble in aqueous solutions.[5][9] This increased bioavailability is a common strategy in the pharmaceutical industry.[5]

G cluster_0 In Aqueous Solution cluster_1 pH Influence Compound_Salt C₉H₁₈N₂O • 2HCl (Solid Salt) Compound_Ion [C₉H₁₈N₂(H⁺)₂]²⁺ (Protonated Cation) Compound_Salt->Compound_Ion Dissolves in Water Chloride_Ion 2Cl⁻ (Chloride Anions) Free_Base C₉H₁₈N₂O (Free Base, Low Solubility) Compound_Ion_2 [C₉H₁₈N₂(H⁺)₂]²⁺ (Protonated Cation, High Solubility) Free_Base->Compound_Ion_2 + 2H⁺ - 2H⁺

Fig 1. Equilibrium of the dihydrochloride salt in solution.

Key Considerations:

  • pH-Dependent Solubility: The equilibrium between the charged (soluble) salt and the neutral (less soluble) free base is pH-dependent.[10] Adding a base will deprotonate the compound, potentially causing it to precipitate out of an aqueous solution.[9]

  • Common Ion Effect: In solutions already containing a high concentration of chloride ions (e.g., certain buffers), the solubility of the dihydrochloride salt may be slightly reduced.[11][12] For most standard buffers, this effect is minimal but should be considered in high-precision applications.

Safety and Handling Precautions

Before handling, the user must review the complete Safety Data Sheet (SDS) provided by the supplier. Piperazine derivatives require careful handling.[13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[13]

  • Hygroscopicity: The compound may be hygroscopic (absorbs moisture from the air).[4][14] Keep the container tightly sealed when not in use.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7][13]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is ideal for applications where the compound will be diluted into aqueous buffers or cell culture media.

Workflow Overview

G start Start calc 1. Calculate Mass (e.g., 2.43 mg for 1 mL of 10 mM) start->calc weigh 2. Weigh Compound Use calibrated analytical balance calc->weigh dissolve 3. Dissolve in Solvent Add ~80% of final solvent volume (e.g., 0.8 mL H₂O) weigh->dissolve mix 4. Mix Thoroughly Vortex, sonicate if needed dissolve->mix volume 5. Adjust to Final Volume Use volumetric flask for accuracy mix->volume filter 6. (Optional) Sterilize Use 0.22 µm syringe filter volume->filter aliquot 7. Aliquot Create single-use volumes filter->aliquot store 8. Store Properly -20°C for long-term storage aliquot->store end End store->end

Fig 2. Workflow for preparing an aqueous stock solution.

Materials and Equipment

  • This compound powder

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Class A volumetric flask(s)[15]

  • Spatula and weigh paper/boat

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes or cryovials

  • (Optional) 0.22 µm syringe filter for sterilization

Step-by-Step Procedure

  • Calculation: Determine the mass of the compound required. For a stock solution of concentration (C) and volume (V), using the molecular weight (MW), the mass (m) is calculated as:

    • m = C x V x MW

    • Example for 10 mL of a 10 mM stock solution:

      • m = (0.010 mol/L) x (0.010 L) x (243.17 g/mol )

      • m = 0.024317 g = 24.32 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass of the compound. For accuracy, it's better to weigh a slightly different amount (e.g., 24.50 mg) and recalculate the exact final concentration.[15]

  • Solubilization: Transfer the weighed powder to the appropriate Class A volumetric flask (e.g., 10 mL). Add approximately 80% of the final volume of high-purity water (e.g., 8 mL).

  • Mixing: Cap the flask and vortex until the solid is completely dissolved. If dissolution is slow, use a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) can be attempted, but monitor for any signs of degradation. Ensure no visible particulates remain.

  • Final Volume Adjustment: Once fully dissolved, carefully add water to the calibration mark on the volumetric flask. Invert the flask 10-15 times to ensure a homogenous solution.

  • Sterilization (Optional): If the stock will be used in sterile applications like cell culture, filter it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, clearly labeled tubes.[1][16] Store at -20°C for long-term stability. For short-term use (1-2 weeks), storage at 4°C may be acceptable, but stability should be verified.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is often used for long-term storage of organic compounds.

Rationale: Many organic molecules are more soluble in DMSO than in water, allowing for higher concentration stocks. DMSO solutions also have lower freezing points, which can protect compounds during frozen storage. However, DMSO can be toxic to cells, so the final concentration in an assay should typically be kept below 0.5%.[17]

Procedure: Follow the same steps as in Protocol 1, substituting high-purity anhydrous DMSO for water. Note that DMSO is viscous; ensure thorough mixing. Store aliquots at -20°C, protected from moisture as DMSO is hygroscopic.

Quality Control and Troubleshooting

A reliable experiment starts with a reliable stock solution.[18]

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely in water. Insufficient mixing; compound purity issue; incorrect solvent.Use sonication or gentle warming. Verify the compound is the dihydrochloride salt, which should be water-soluble. If issues persist, preparing the stock in DMSO may be necessary.
Precipitate forms when diluting stock into buffer/media. The final concentration exceeds the compound's solubility in the new buffer; pH shift causing deprotonation of the amine salt.First, dissolve the stock in a small volume of media before adding to the bulk volume. Check the pH of the final solution; adjusting it to be more acidic may help.[17] Reduce the final concentration.
Inconsistent experimental results. Stock solution degradation; inaccurate concentration.Prepare fresh stock. Always use aliquots to avoid freeze-thaw cycles.[16] Re-verify initial calculations and use a calibrated balance and volumetric flasks.[15]

References

Application Notes & Protocols: Investigating 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Potential

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a piperazine derivative that, while not extensively documented in neuroscience literature, presents an intriguing scaffold for central nervous system (CNS) research. The core piperazine structure is a well-established pharmacophore found in numerous neuroactive agents, while the tetrahydropyran moiety can influence key pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the potential applications of this compound in neuroscience, based on the known activities of its constituent chemical motifs. We will explore hypothetical mechanisms of action and provide detailed, foundational protocols for researchers to begin characterizing its neuropharmacological profile.

The parent compound, piperazine, is known to possess anthelmintic properties by paralyzing parasites.[1] This action is linked to its effects on neurotransmission, suggesting a potential for interaction with CNS targets. While high doses of piperazine can be associated with neurotoxic effects, its derivatives have been successfully developed for a range of CNS applications.[2] This document will therefore serve as a starting point for the systematic investigation of this compound as a novel probe or therapeutic lead in neuroscience.

Molecular Structure and Physicochemical Properties

This compound is a salt, typically appearing as a white to off-white solid.[3] Its structure features a central piperazine ring, a common motif in CNS drugs, substituted with a tetrahydropyran group.

PropertyValueSource
Molecular FormulaC₉H₂₀Cl₂N₂O[3]
Molecular Weight243.17 g/mol [3]
FormSolid[3]

The tetrahydropyran group is a notable feature, as it can potentially increase the polarity and aqueous solubility of the molecule, which may impact its pharmacokinetic profile, including absorption and blood-brain barrier penetration.

Hypothesized Mechanisms and Potential Therapeutic Areas

Given the limited direct research on this specific molecule, we can hypothesize its potential applications by examining the known pharmacology of the piperazine core and structurally related compounds.

GABAergic Modulation

Piperazine has been noted to have effects on the GABAergic system. Some studies suggest that piperazine can act as a GABA receptor agonist.[4] The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and its modulation is a key strategy in the treatment of anxiety, epilepsy, and sleep disorders. The addition of the tetrahydropyran moiety could alter the binding affinity and selectivity for GABA receptor subtypes.

Serotonergic and Dopaminergic Activity

The piperazine ring is a core component of many serotonergic and dopaminergic ligands. For instance, certain piperazine derivatives act as agonists or antagonists at 5-HT and dopamine receptors, which are implicated in depression, psychosis, and cognitive function. The specific substitution on the piperazine nitrogen is critical for determining receptor affinity and functional activity.

Multi-Target Ligand for Neurodegenerative Diseases

Recent research has highlighted the potential of piperazine-containing compounds as multi-target-directed ligands (MTDLs) for complex conditions like Alzheimer's disease.[5] These compounds can simultaneously modulate multiple pathological pathways, such as cholinergic transmission and amyloid-beta aggregation.[5] The structure of 1-(tetrahydro-2H-pyran-4-yl)piperazine could serve as a fragment for designing novel MTDLs.

Experimental Protocols: A Roadmap for Characterization

The following protocols provide a general framework for the initial characterization of this compound in a neuroscience research setting.

Protocol 1: In Vitro Receptor Binding Assays

This protocol outlines a general procedure for screening the compound against a panel of common CNS receptors.

Objective: To determine the binding affinity of this compound for a range of CNS receptors, including GABA, serotonin, and dopamine receptor subtypes.

Materials:

  • This compound

  • Radioligands specific for each receptor target

  • Cell membranes expressing the receptor of interest

  • Assay buffers

  • Scintillation fluid and vials

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions to generate a concentration-response curve.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assays

This protocol describes a method to assess whether the compound acts as an agonist, antagonist, or modulator at its identified target receptors.

Objective: To characterize the functional activity of this compound at its primary binding targets.

Materials:

  • Cell lines expressing the receptor of interest (e.g., HEK293 cells)

  • Agonists and antagonists for the target receptor

  • Assay-specific reagents (e.g., for measuring second messengers like cAMP or calcium)

  • Cell culture media and reagents

  • Luminometer or fluorometer

Procedure:

  • Cell Culture: Culture the cells under standard conditions. Seed the cells into 96- or 384-well plates at an appropriate density.

  • Compound Application: Treat the cells with varying concentrations of this compound. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist.

  • Functional Readout: Measure the cellular response using a relevant functional assay. For example, for G-protein coupled receptors, this could involve measuring changes in intracellular calcium or cAMP levels.

  • Data Analysis: Plot the concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 3: In Vivo Behavioral Assays

This protocol provides a general guideline for preliminary in vivo testing in rodent models to assess potential CNS effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To evaluate the preliminary in vivo effects of this compound on spontaneous activity and anxiety-like behavior in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline or sterile water)

  • Adult male C57BL/6 mice

  • Open field test apparatus

  • Elevated plus maze

  • Video tracking software

Procedure:

  • Dosing: Prepare solutions of the test compound in the vehicle. Administer the compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle-treated control group.

  • Open Field Test: At a specified time after dosing, place each mouse in the center of the open field apparatus and record its activity for 10-15 minutes. Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Elevated Plus Maze: Following the open field test, transfer the mice to the elevated plus maze. Record the time spent in the open and closed arms of the maze for 5 minutes. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.

Visualizing the Path Forward: Diagrams for Research

Hypothetical Signaling Pathway

cluster_0 Potential CNS Targets GABA-A Receptor GABA-A Receptor Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Increased Cl- influx 5-HT Receptors 5-HT Receptors Mood/Cognition Modulation Mood/Cognition Modulation 5-HT Receptors->Mood/Cognition Modulation Dopamine Receptors Dopamine Receptors Motor Control/Reward Pathway Modulation Motor Control/Reward Pathway Modulation Dopamine Receptors->Motor Control/Reward Pathway Modulation Compound 1-(tetrahydro-2H-pyran-4-yl)piperazine Compound->GABA-A Receptor Modulation Compound->5-HT Receptors Agonism/Antagonism Compound->Dopamine Receptors Agonism/Antagonism

Caption: Potential CNS targets and downstream effects.

Experimental Workflow

Start Compound Synthesis & Purification InVitroScreen In Vitro Screening (Binding & Functional Assays) Start->InVitroScreen PK_Studies Pharmacokinetic Studies (ADME) InVitroScreen->PK_Studies InVivoBehavior In Vivo Behavioral Studies PK_Studies->InVivoBehavior Tox_Studies Toxicology & Safety Pharmacology InVivoBehavior->Tox_Studies Lead_Opt Lead Optimization Tox_Studies->Lead_Opt

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

This compound represents a molecule with considerable, yet largely unexplored, potential in the field of neuroscience. Its structural similarity to known neuroactive compounds suggests that it may interact with key CNS targets, such as GABA, serotonin, and dopamine receptors. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to systematically investigate the neuropharmacological properties of this and related compounds. Future research should focus on comprehensive in vitro profiling, followed by in vivo studies to elucidate its behavioral effects and therapeutic potential.

References

Application Notes & Protocols: 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride as a Strategic Research Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Overview

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a heterocyclic compound that serves not as a final therapeutic agent, but as a high-value molecular scaffold for the synthesis of novel chemical entities in drug discovery. Its structure uniquely combines two motifs widely recognized as "privileged" in medicinal chemistry: the piperazine ring and the tetrahydropyran (THP) moiety. The piperazine core offers a synthetically tractable, conformationally stable framework with two nitrogen atoms that can be strategically modified to modulate physicochemical properties and target interactions.[1][2] The appended tetrahydropyran ring often imparts improved metabolic stability and aqueous solubility, crucial attributes for optimizing the pharmacokinetic profiles of drug candidates.[3][4]

This guide provides an in-depth analysis of this compound's utility, presenting its physicochemical properties, rationale for its application in lead generation, and detailed, field-proven protocols for its chemical modification. The methodologies described are designed to empower researchers to efficiently incorporate this versatile building block into their discovery workflows, accelerating the development of next-generation therapeutics.

Physicochemical Profile & Handling

The dihydrochloride salt form of 1-(tetrahydro-2H-pyran-4-yl)piperazine ensures greater stability and solubility in polar solvents compared to its free base, simplifying handling and stock solution preparation.[5][6]

PropertyValueSource
Chemical Name This compoundInternal Data
CAS Number 790223-65-3[7]
Molecular Formula C₉H₂₀Cl₂N₂O[7]
Molecular Weight 243.17 g/mol [7]
Appearance White to off-white solid[7]
Purity ≥95%[7]
Solubility Soluble in water, methanol, DMSOInferred from salt form

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The material is hygroscopic; keep the container tightly closed. For laboratory research use only.[7]

Rationale for Application in Drug Discovery

The selection of a chemical scaffold is a critical decision in a drug discovery campaign. 1-(tetrahydro-2H-pyran-4-yl)piperazine is a strategic choice for several reasons:

  • Privileged Scaffold: The piperazine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs for indications ranging from oncology to central nervous system disorders.[2][8][9] Its prevalence is due to its ability to present substituents in defined vectors while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Synthetic Tractability: The piperazine moiety contains a secondary amine (N-H) that serves as a versatile synthetic handle for a wide range of chemical transformations, including N-alkylation, N-arylation, amide coupling, and reductive amination. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).[8]

  • Pharmacokinetic Enhancement: The tetrahydropyran (THP) group is often used as a bioisostere for more metabolically labile groups. Its inclusion can enhance aqueous solubility, reduce metabolic clearance, and improve the overall pharmacokinetic profile of a molecule.[4][10]

  • Structural Rigidity and Vectorial Control: The stable chair conformation of the piperazine ring provides a rigid scaffold that reduces the entropic penalty of binding to a biological target. This allows for the precise positioning of pharmacophoric elements, facilitating high-affinity interactions.

The overall workflow for utilizing this scaffold in a typical drug discovery program is visualized below.

G cluster_0 Scaffold Utilization Workflow A 1-(THP)-Piperazine Dihydrochloride B Free Base Generation (Neutralization) A->B  Essential First Step C Parallel Synthesis B->C D N-Alkylation / N-Arylation C->D E Amide / Sulfonamide Coupling C->E F Diverse Chemical Library D->F E->F G High-Throughput Screening & Biological Evaluation F->G  Identify Hits H SAR Analysis & Lead Optimization G->H  Develop Leads

Caption: General workflow for scaffold utilization.

Experimental Protocols: Derivatization Strategies

The following protocols provide step-by-step methodologies for common synthetic transformations, transforming the initial scaffold into a library of novel compounds.

Protocol 4.1: Free Base Generation (Prerequisite Step)

Causality: The starting material is a dihydrochloride salt. The nitrogen atoms are protonated, rendering them non-nucleophilic. To perform reactions like alkylation or acylation, the secondary amine must be deprotonated to its neutral, nucleophilic free base form.

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃) or 1M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of the dihydrochloride salt in a minimal amount of water.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of DCM or EtOAc.

  • Slowly add an aqueous solution of Na₂CO₃ (2.5 equivalents) or 1M NaOH while stirring until the aqueous layer is basic (pH > 10, check with pH paper). Rationale: This neutralizes the HCl salt and deprotonates the piperazine nitrogens.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer two more times with fresh DCM or EtOAc.

  • Combine the organic layers.

  • Wash the combined organic layer with brine. Rationale: This removes residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Validation: The resulting oil or solid is the free base, which can be confirmed by the absence of the chloride counter-ions in mass spectrometry and a characteristic shift in NMR signals. This material should be used immediately or stored under an inert atmosphere.

Protocol 4.2: Synthesis of N-Alkyl Derivatives

Causality: This protocol functionalizes the secondary amine via nucleophilic substitution, attaching a new carbon-based substituent to expand the molecule's chemical space.

Materials:

  • 1-(tetrahydro-2H-pyran-4-yl)piperazine (free base from Protocol 4.1)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq.) or other electrophile

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃, 2.0 eq.) or Diisopropylethylamine (DIPEA, 2.0 eq.))

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or N,N-Dimethylformamide (DMF))

  • Thin Layer Chromatography (TLC) plate and appropriate mobile phase

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Dissolve the free base (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (K₂CO₃ or DIPEA). Rationale: The base acts as a scavenger for the hydrohalic acid byproduct generated during the reaction, preventing re-protonation of the piperazine nitrogen.

  • Add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion.

  • Monitoring & Validation: Monitor the reaction's progress by TLC. A successful reaction is indicated by the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • Once complete, filter off any solid base (if K₂CO₃ was used) and concentrate the solvent.

  • Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., EtOAc).

  • Dry and concentrate the organic layer.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 4.3: Synthesis of N-Amide Derivatives via Amide Coupling

Causality: Amide bonds are stable and prevalent in pharmaceuticals. This protocol creates an amide linkage, which can introduce key hydrogen bond donors and acceptors for target interaction.

Materials:

  • 1-(tetrahydro-2H-pyran-4-yl)piperazine (free base from Protocol 4.1)

  • A carboxylic acid (e.g., Benzoic acid, 1.0 eq.)

  • A peptide coupling agent (e.g., HATU, 1.1 eq., or EDC/HOBt, 1.1 eq. each)

  • A non-nucleophilic base (e.g., DIPEA, 3.0 eq.)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard workup and purification supplies

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), coupling agent(s) (1.1 eq.), and base (3.0 eq.) in the anhydrous solvent.

  • Stir for 10-15 minutes at room temperature. Rationale: This pre-activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack.

  • Add a solution of the free base (1.1 eq.) in the same solvent to the activated mixture.

  • Stir the reaction at room temperature until completion (typically 2-16 hours).

  • Monitoring & Validation: Monitor by TLC or LC-MS for the consumption of the starting amine.

  • Upon completion, dilute the reaction mixture with an organic solvent like EtOAc and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Integration into Drug Discovery Cascade

This scaffold is most impactful at the Hit-to-Lead and Lead Optimization stages of the drug discovery process. After initial hits are identified, libraries based on this scaffold can be synthesized to rapidly explore SAR and improve properties like potency, selectivity, and metabolic stability.

G cluster_C Core Scaffold Application A Target Identification & Validation B Hit Identification (e.g., HTS, FBDD) A->B C Hit-to-Lead / Lead Optimization B->C D Preclinical Development C->D E Clinical Trials D->E C1 Library Synthesis using 1-(THP)-Piperazine C2 Iterative SAR Exploration (Potency, Selectivity) C1->C2 C3 ADME/Tox Profiling & Optimization C2->C3

Caption: Role in the drug discovery pipeline.

References

Application Notes and Protocols for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective laboratory use of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. This versatile building block is a staple in modern medicinal chemistry, primarily utilized for introducing the tetrahydropyranyl-piperazine moiety into target molecules. Its structural features—a nucleophilic secondary amine and a bulky, polar tetrahydropyran (THP) group—make it a valuable scaffold for modulating the physicochemical properties, such as solubility and metabolic stability, of drug candidates. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that experimental designs are both robust and rationally grounded. We will cover physicochemical properties, safe handling, core synthetic transformations, and analytical characterization, culminating in a practical application example.

Section 1: Compound Profile and Safe Handling

Before any bench work, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is the salt form of the parent amine, which significantly influences its solubility and handling characteristics.

Physicochemical Data

The dihydrochloride salt form enhances the compound's stability and water solubility, making it convenient for storage and for use in aqueous or polar protic solvent systems.

PropertyValueSource(s)
CAS Number 790223-65-3[1]
Molecular Formula C₉H₂₀Cl₂N₂O[1]
Molecular Weight 243.17 g/mol [1]
Appearance White to off-white solid/crystalline powder[1][2]
Purity Typically ≥95%[1]
Solubility Freely soluble in water; slightly soluble in methanol and ethanol.[3][4]
Rationale for Use: The Dihydrochloride Salt

The use of the dihydrochloride salt over the free base is a deliberate choice in chemical synthesis. The salt form is generally a stable, non-hygroscopic solid that is easy to weigh and handle.[3] The two protonated nitrogen atoms render the molecule unreactive as a nucleophile. To engage in nucleophilic reactions, the free base must be generated in situ by the addition of a suitable base. This provides a controlled "on-switch" for its reactivity, preventing premature reactions and degradation.

Protocol: Storage and Handling

Adherence to proper safety protocols is non-negotiable. The following steps are based on established best practices for handling amine salts and piperazine derivatives.[5][6]

Materials:

  • This compound

  • Spatula

  • Weighing paper/boat

  • Appropriate storage vials

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Procedure:

  • Personal Protection: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Work Area: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7] The recommended storage temperature is typically indicated on the product label.

  • Dispensing: Use a clean spatula to dispense the solid. Avoid generating dust.[5]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not mix with other waste.

  • Spill Response: In case of a spill, clear the area. Use dry cleanup procedures to avoid generating dust. Collect the spilled material in a suitable, labeled container for disposal.[5]

Section 2: Core Synthetic Applications & Protocols

The primary utility of this reagent lies in the reactivity of its secondary amine. This nitrogen serves as a potent nucleophile once deprotonated, enabling the formation of C-N and other heteroatom bonds. The general workflow involves liberating the free amine from the dihydrochloride salt before its reaction with an electrophile.

start 1-(THP-Piperazine)·2HCl (Solid Reagent) base In-situ Base Addition (e.g., TEA, DIPEA, K₂CO₃) start->base free_amine Generate Nucleophilic Free Amine base->free_amine reaction Core Reaction free_amine->reaction electrophile Introduce Electrophile (R-X, R-CHO, R-COCl) electrophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Final Product purification->product

Caption: General workflow for utilizing the dihydrochloride salt in synthesis.

Protocol: Reductive Amination

Reductive amination is a cornerstone method for forming C-N bonds, particularly for creating tertiary amines from secondary amines. It involves the reaction of the amine with a ketone or aldehyde to form a transient iminium ion, which is then reduced by a mild hydride agent.

Principle: Sodium triacetoxyborohydride (STAB) is the reductant of choice. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate. This selectivity minimizes side reactions and leads to cleaner product formation.

Materials:

  • This compound

  • An aldehyde or ketone (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of the piperazine dihydrochloride salt (1.2 eq) in DCM, add the aldehyde or ketone (1.0 eq).

  • Add TEA or DIPEA (2.2 eq) dropwise to neutralize the HCl salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Add STAB (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature under a nitrogen atmosphere.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This reaction is crucial for attaching the piperazine moiety to electron-deficient aromatic or heteroaromatic systems, a common strategy in the synthesis of kinase inhibitors.[8]

Principle: The reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to a leaving group (typically a halogen like F or Cl). The piperazine free base acts as the nucleophile, displacing the leaving group.

Materials:

  • This compound

  • An activated aryl halide (e.g., 2-chloro-5-nitropyridine) (1.0 eq)

  • A non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA (3.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

  • Round-bottom flask, magnetic stirrer, heating mantle, nitrogen atmosphere

Procedure:

  • Combine the piperazine dihydrochloride salt (1.5 eq), the aryl halide (1.0 eq), and K₂CO₃ (3.0 eq) in a round-bottom flask.

  • Add DMSO or DMF to create a stirrable suspension.

  • Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere.

  • Self-Validation: Monitor the reaction progress by LC-MS. The disappearance of the aryl halide and the appearance of a new product peak with the expected mass will indicate progress.

  • After completion (typically 4-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. A combination of chromatographic and spectroscopic techniques is employed.

cluster_0 Purification Workflow cluster_1 Characterization crude Crude Product (Post-Workup) tlc TLC Analysis (Assess Purity & Rf) crude->tlc purification Purification (Column Chromatography) tlc->purification fractions Collect & Combine Pure Fractions purification->fractions lcms LC-MS Analysis fractions->lcms nmr NMR Spectroscopy (¹H, ¹³C) fractions->nmr final_product Pure, Characterized Product lcms->final_product nmr->final_product

Caption: Standard workflow for purification and analytical characterization.

Protocol: Sample Preparation for Analysis

Principle: Proper sample preparation is essential for acquiring high-quality data. The choice of solvent is critical to ensure the analyte is fully dissolved and compatible with the analytical instrument.

Materials:

  • Purified product sample (1-5 mg)

  • NMR tube, LC-MS vial

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile) for LC-MS

Procedure for NMR:

  • Weigh approximately 5 mg of the purified product directly into a clean, dry NMR tube.

  • Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice depends on the product's solubility.

  • Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.

  • The sample is now ready for ¹H and ¹³C NMR analysis. The resulting spectra should be consistent with the expected chemical structure.

Procedure for LC-MS:

  • Weigh approximately 1 mg of the product into an LC-MS vial.

  • Add ~1.0 mL of HPLC-grade methanol or acetonitrile.

  • Cap the vial and vortex or sonicate to dissolve the sample completely.

  • Analyze the sample. The chromatogram should show a single major peak, and the mass spectrum should display the expected molecular ion ([M+H]⁺). This confirms both purity and molecular weight.[9]

Section 4: Application Example

To illustrate the practical utility of this compound, we present a hypothetical synthesis of a fragment commonly found in modern kinase inhibitors.

Objective: Synthesize 1-(5-nitropyridin-2-yl)-4-(tetrahydro-2H-pyran-4-yl)piperazine via an SₙAr reaction.

cluster_reagents Starting Materials cluster_product Product A 1-(THP-Piperazine)·2HCl C Final Product A->C  K₂CO₃, DMSO  100 °C B 2-chloro-5-nitropyridine B->C

Caption: Synthetic scheme for the example SₙAr reaction.

Detailed Protocol:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.46 g, 6.0 mmol, 1.2 eq), 2-chloro-5-nitropyridine (0.79 g, 5.0 mmol, 1.0 eq), and powdered potassium carbonate (2.76 g, 20.0 mmol, 4.0 eq).

  • Add anhydrous DMSO (20 mL).

  • Place the flask under a nitrogen atmosphere and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS every 2 hours.

  • After 6 hours, LC-MS analysis indicates complete consumption of the 2-chloro-5-nitropyridine.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • A yellow precipitate forms. Collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) and then a small amount of cold diethyl ether.

  • Dry the solid under high vacuum to yield the product as a yellow powder.

  • Characterization:

    • LC-MS: Purity >98%, m/z = 293.2 [M+H]⁺.

    • ¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the pyridyl, piperazine, and THP protons, confirming the structure.

This example demonstrates a robust and scalable protocol that leverages the core reactivity of the title compound to rapidly access a valuable intermediate for drug discovery programs.

References

Application Notes and Protocols for High-Throughput Screening of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This six-membered heterocycle, with two nitrogen atoms at opposite positions, offers a unique combination of structural rigidity and synthetic tractability.[3][4] These features allow for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity interactions with biological targets.[2] The physicochemical properties imparted by the piperazine ring, such as improved aqueous solubility and oral bioavailability, further enhance its drug-like characteristics.[2]

Piperazine derivatives have demonstrated a broad spectrum of biological activities, with a significant impact on central nervous system (CNS) targets.[5] They are particularly well-represented as modulators of G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, which are implicated in a wide range of neurological and psychiatric disorders.[6][7] The therapeutic applications of piperazine-containing drugs are extensive, spanning antipsychotics, antidepressants, anxiolytics, and antihistamines.[8][9]

Compound of Focus: 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

This application note focuses on This compound , a representative member of this versatile chemical class. The incorporation of a tetrahydropyran (THP) group introduces a polar, non-aromatic ring system that can influence solubility and metabolic stability, while also providing a distinct three-dimensional conformation for receptor interaction.[10][11] The piperazine core serves as a key structural element for potential interactions with various biological targets.

PropertyValueReference
CAS Number 790223-65-3[12]
Molecular Formula C₉H₂₀Cl₂N₂O[12]
Molecular Weight 243.17 g/mol [12]
Physical Form Solid[12]
Purity ≥95%[12]

Given the well-established neuropharmacological profile of piperazine derivatives, high-throughput screening (HTS) of compounds like this compound is a rational approach for identifying novel modulators of CNS targets. This guide provides detailed protocols for two common HTS assay formats: a cell-based functional assay for GPCR antagonism and a biochemical assay for enzyme inhibition.

Part 1: Cell-Based High-Throughput Screening for GPCR Antagonists

Many piperazine derivatives exhibit antagonist activity at Gq-coupled GPCRs, such as the 5-HT2A serotonin receptor.[3] Activation of these receptors leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a response that can be readily measured in a high-throughput format using fluorescent calcium indicators. The following protocol describes a calcium mobilization assay to screen for antagonists of a target Gq-coupled receptor.

Workflow for GPCR Antagonist HTS Campaign

GPCR Antagonist HTS Workflow cluster_0 Assay Preparation cluster_1 HTS Execution cluster_2 Data Analysis prep_cells Cell Culture & Plating (HEK293 expressing target GPCR) dye_loading Loading with Calcium-Sensitive Dye prep_cells->dye_loading incubation Pre-incubation with Test Compound dye_loading->incubation Transfer Cell Plate prep_compounds Compound Plate Preparation (Test Compound & Controls) prep_compounds->incubation Compound Addition stimulation Agonist Stimulation incubation->stimulation detection Fluorescence Detection (FLIPR / Plate Reader) stimulation->detection raw_data Raw Data Acquisition detection->raw_data Data Output normalization Normalization & QC (Z'-factor calculation) raw_data->normalization hit_id Hit Identification (% Inhibition) normalization->hit_id dose_response Dose-Response & IC50 hit_id->dose_response

Caption: Workflow for a cell-based GPCR antagonist HTS assay.

Detailed Protocol: Calcium Mobilization Assay (384-Well Format)

This protocol is designed to identify antagonists of a Gq-coupled receptor (e.g., 5-HT2A) expressed in a suitable host cell line, such as HEK293 or CHO cells.

Materials and Reagents:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound (and other test compounds)

  • Reference antagonist (e.g., Ketanserin for 5-HT2A)

  • Agonist for the target receptor (e.g., Serotonin for 5-HT2A)

  • Calcium-sensitive dye kit (e.g., Fluo-8 AM) with probenecid

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in complete growth medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compounds in assay buffer in a separate 384-well plate to achieve the desired final screening concentration (typically 10 µM).

    • Include wells with reference antagonist (positive control) and assay buffer with DMSO (negative/vehicle control).

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, including probenecid to prevent dye leakage.

    • Remove the growth medium from the cell plate and add 25 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Incubation:

    • Using an automated liquid handler, transfer 5 µL of the diluted compounds from the compound plate to the corresponding wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution in assay buffer at a concentration that elicits an EC₈₀ response (predetermined).

    • Place the cell plate in the fluorescence plate reader.

    • Initiate kinetic reading (Excitation: ~490 nm, Emission: ~525 nm).

    • After a stable baseline is established (10-20 seconds), inject 10 µL of the agonist solution into each well.

    • Continue reading the fluorescence signal for 60-120 seconds to capture the peak response.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The activity of the test compounds is determined by their ability to reduce the agonist-induced calcium signal.

    • % Inhibition = (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) * 100

    • Signal_Compound: Peak fluorescence in the presence of the test compound.

    • Signal_Max: Peak fluorescence with agonist and vehicle control.

    • Signal_Min: Peak fluorescence with reference antagonist (or no agonist).

  • Assay Quality Control: The Z'-factor is calculated to assess the quality and robustness of the HTS assay.

    • Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • A Z'-factor > 0.5 is considered excellent for HTS.

  • Hit Confirmation and Potency Determination:

    • Primary hits (e.g., >50% inhibition) are re-tested.

    • Confirmed hits are then tested in a dose-response format to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterHypothetical ValueDescription
Screening Concentration 10 µMThe single concentration used for the primary screen.
Target Receptor Human 5-HT2AA Gq-coupled GPCR involved in various neurological processes.
Assay Format 384-well plateStandard format for HTS to ensure efficiency.
Primary Hit Rate 1.5%Percentage of compounds causing >50% inhibition of the agonist response.
Confirmed Hit IC₅₀ Range 100 nM - 25 µMThe range of 50% inhibitory concentrations for confirmed hits.
Z'-Factor > 0.7Indicates a robust and high-quality assay.

Part 2: Biochemical High-Throughput Screening for Enzyme Inhibitors

The piperazine scaffold is also present in numerous enzyme inhibitors.[13] Therefore, screening this compound against a panel of enzymes is a viable strategy for hit discovery. This section outlines a general protocol for a biochemical HTS assay to identify enzyme inhibitors.

Workflow for Enzyme Inhibition HTS Campaign

Enzyme Inhibition HTS Workflow cluster_0 Assay Preparation cluster_1 HTS Execution cluster_2 Data Analysis prep_reagents Prepare Enzyme, Substrate, & Assay Buffer add_enzyme_compound Add Enzyme & Compound to Assay Plate prep_reagents->add_enzyme_compound prep_compounds Compound Plate Preparation (Test Compound & Controls) prep_compounds->add_enzyme_compound pre_incubation Pre-incubation add_enzyme_compound->pre_incubation add_substrate Initiate Reaction (Add Substrate) pre_incubation->add_substrate reaction_incubation Reaction Incubation add_substrate->reaction_incubation detection Signal Detection (e.g., Absorbance, Fluorescence) reaction_incubation->detection raw_data Raw Data Acquisition detection->raw_data Data Output normalization Normalization & QC (Z'-factor calculation) raw_data->normalization hit_id Hit Identification (% Inhibition) normalization->hit_id dose_response Dose-Response & IC50 hit_id->dose_response

Caption: Workflow for a biochemical enzyme inhibition HTS assay.

Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay (384-Well Format)

This protocol describes a general method using a spectrophotometer to measure the inhibition of an enzyme that converts a substrate into a chromogenic product.

Materials and Reagents:

  • Purified target enzyme

  • Substrate (that yields a product with a distinct absorbance spectrum)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound (and other test compounds)

  • Known inhibitor of the target enzyme (positive control)

  • DMSO (vehicle control)

  • 384-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent and Compound Plate Preparation:

    • Prepare a concentrated stock of the enzyme in assay buffer.

    • Prepare a concentrated stock of the substrate in assay buffer. The final substrate concentration in the assay should be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[12]

    • Prepare serial dilutions of the test compounds, positive control, and vehicle control in a compound plate.

  • Assay Execution:

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells.

    • Add 10 µL of the enzyme solution to all wells, except for the "no enzyme" control wells.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

  • Signal Detection:

    • Immediately place the plate in a microplate spectrophotometer.

    • Measure the absorbance at the wavelength corresponding to the product formation in a kinetic mode (e.g., every minute for 15-30 minutes) or as an endpoint reading after a fixed incubation time.

Data Analysis and Interpretation
  • Calculate Reaction Rate (for kinetic assays): Determine the initial velocity (V₀) of the reaction from the linear phase of the absorbance versus time plot.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Rate_Compound - Rate_Background) / (Rate_Vehicle - Rate_Background)) * 100

    • Rate_Compound: Reaction rate in the presence of the test compound.

    • Rate_Vehicle: Reaction rate in the presence of the vehicle (DMSO).

    • Rate_Background: Reaction rate in the absence of the enzyme.

  • Hit Confirmation and IC₅₀ Determination:

    • Primary hits are re-tested for confirmation.

    • Confirmed hits undergo dose-response analysis to determine their IC₅₀ values. The data are fitted to a four-parameter logistic equation.[12]

ParameterHypothetical ValueDescription
Screening Concentration 10 µMThe single concentration used for the primary screen.
Enzyme Target e.g., Kinase, ProteaseA specific enzyme implicated in a disease pathway.
Assay Format 384-well plateMiniaturized format for high-throughput.
Primary Hit Rate 1.0%Percentage of compounds causing >50% enzyme inhibition.
Confirmed Hit IC₅₀ Range 500 nM - 50 µMThe range of 50% inhibitory concentrations for confirmed hits.
Z'-Factor > 0.6Indicates a reliable and robust assay.

Conclusion and Future Directions

This compound represents a valuable chemical entity for high-throughput screening campaigns aimed at discovering novel modulators of therapeutically relevant targets. The protocols outlined in this application note provide a robust framework for screening this compound and other piperazine derivatives in both cell-based and biochemical assay formats. Hits identified from these primary screens serve as the starting point for more extensive structure-activity relationship (SAR) studies, lead optimization, and subsequent preclinical development. The versatility of the piperazine scaffold ensures its continued importance in the quest for new and improved therapeutics.

References

Application Notes and Protocols for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a heterocyclic organic compound that holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its structure, featuring both a piperazine and a tetrahydropyran moiety, makes it a valuable building block in the synthesis of novel therapeutic agents. The piperazine ring is a common scaffold in many approved drugs, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2][3] The tetrahydropyran group is also a prevalent motif in bioactive molecules, often contributing to metabolic stability and target engagement.[4] This document provides a comprehensive guide to the safe handling, storage, and application of this compound in a research setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its proper handling and use in experimental design.

PropertyValueSource
Molecular Formula C₉H₂₀Cl₂N₂OCymitQuimica
Molecular Weight 243.17 g/mol CymitQuimica
Appearance SolidCymitQuimica
Purity ≥95%CymitQuimica

Safety and Handling

Adherence to strict safety protocols is paramount when working with any chemical substance. The following guidelines are based on information for piperazine dihydrochloride and similar compounds, and should be observed when handling this compound.

Hazard Identification
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[6]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]

Storage

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • After inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

  • After ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Experimental Protocols

The bifunctional nature of 1-(tetrahydro-2H-pyran-4-yl)piperazine, with its secondary amine, makes it a versatile reagent in various chemical transformations, particularly in N-alkylation and N-arylation reactions. These reactions are fundamental in the synthesis of more complex molecules in drug discovery.[3][7]

Protocol 1: N-Alkylation of 1-(tetrahydro-2H-pyran-4-yl)piperazine

This protocol describes a general procedure for the N-alkylation of 1-(tetrahydro-2H-pyran-4-yl)piperazine with an alkyl halide. This type of reaction is a common step in the synthesis of pharmaceutical intermediates.[8][9]

Objective: To synthesize a tertiary amine by reacting the secondary amine of the piperazine ring with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Basification: Add anhydrous potassium carbonate (2.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.

  • Addition of Alkyl Halide: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, it can be gently heated (e.g., to 50-60 °C).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x) and then with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Diagram of N-Alkylation Workflow:

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Reactant & Solvent start->setup 1 base Add Base setup->base 2 add_reactant Add Alkyl Halide base->add_reactant 3 react Stir & Monitor (TLC) add_reactant->react 4 workup Aqueous Work-up react->workup 5 dry Dry & Concentrate workup->dry 6 purify Column Chromatography dry->purify 7 end Pure Product purify->end 8 Buchwald_Hartwig Reactants Reactants (Aryl Halide, Piperazine) Product N-Arylpiperazine Product Reactants->Product transform to Catalyst_System Catalyst System (Pd source + Ligand) Catalyst_System->Product enables Base Base (e.g., NaOtBu) Base->Product activates Solvent Solvent (e.g., Toluene) Solvent->Product provides medium for Heat Heat Heat->Product drives reaction

References

Troubleshooting & Optimization

troubleshooting 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound. This guide is structured to address common challenges encountered in the laboratory, from handling and storage to synthesis, purification, and analysis.

I. Compound Overview and Key Characteristics

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and the tetrahydropyran moiety can influence physicochemical properties such as solubility and metabolic stability. As a dihydrochloride salt, this compound is typically a white to off-white crystalline solid and is known to be hygroscopic.[1][2]

PropertyValueSource
Molecular Formula C₉H₂₀Cl₂N₂O[1]
Molecular Weight 243.17 g/mol [1]
CAS Number 790223-65-3[1]
Appearance White to off-white crystalline powder[2]
Purity (Typical) ≥95%[1]

II. Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions regarding the handling and use of this compound.

Q1: The compound appears clumpy or wet upon opening. Is it still usable?

A1: This is a common observation due to the hygroscopic nature of many amine hydrochloride salts, including piperazine derivatives.[3] The compound readily absorbs moisture from the atmosphere. For many applications, the presence of a small amount of water may not be detrimental, especially if the reaction is performed in an aqueous or protic solvent. However, for moisture-sensitive reactions, it is crucial to dry the compound before use. This can be achieved by drying under high vacuum for several hours. For long-term storage, it is recommended to keep the compound in a desiccator or a controlled low-humidity environment.

Q2: What are the best solvents for dissolving this compound?

A2: As a dihydrochloride salt, the compound is highly polar. It is freely soluble in water and soluble in polar protic solvents like methanol and ethanol.[4] Its solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF) is expected to be low. For reactions requiring anhydrous conditions in non-polar solvents, conversion to the free base may be necessary.

Q3: How can I convert the dihydrochloride salt to its free base?

A3: To convert the dihydrochloride salt to the free base, you can dissolve the salt in water and add a base, such as sodium hydroxide or potassium carbonate, until the pH is basic (typically >10). The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure. It is important to note that the free base may be less stable and more susceptible to degradation than the salt form.

Q4: My NMR spectrum looks complex. What should I expect?

A4: The 1H NMR spectrum of piperazine derivatives can sometimes appear complex due to the conformational dynamics of the piperazine ring (chair-boat interconversion) and potential protonation states of the nitrogen atoms. At room temperature, you may observe broadened signals for the piperazine protons. Variable temperature NMR studies can sometimes resolve these broad signals into sharper peaks. For 1-(tetrahydro-2H-pyran-4-yl)piperazine, you should expect to see signals corresponding to the protons on the tetrahydropyran ring and the piperazine ring.

III. Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific experimental challenges.

A. Synthesis and Reaction Issues

A common synthetic route to 1-(tetrahydro-2H-pyran-4-yl)piperazine is the reductive amination of piperazine with tetrahydro-4H-pyran-4-one, or the N-alkylation of piperazine with a suitable tetrahydropyran derivative.

Issue 1: Low yield in N-alkylation of piperazine, with significant formation of the 1,4-disubstituted byproduct.

  • Causality: The two nitrogen atoms of piperazine have similar reactivity, leading to a competitive reaction where a second molecule of the electrophile reacts with the mono-substituted product.

  • Troubleshooting Workflow:

cluster_solutions Solutions start Low Yield of Mono-substituted Product decision1 Significant Di-substitution Observed? start->decision1 solution1 Use a large excess of piperazine (5-10 equivalents) decision1->solution1 Yes solution2 Slowly add the alkylating agent at low temperature decision1->solution2 Yes solution3 Use a mono-protected piperazine (e.g., N-Boc-piperazine) decision1->solution3 Yes

Workflow for troubleshooting low mono-substitution yield.

  • Detailed Protocol (Mono-N-alkylation with Excess Piperazine):

    • In a round-bottom flask, dissolve piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile or ethanol.

    • Add a base, such as potassium carbonate (2 equivalents), to the mixture.

    • Slowly add the alkylating agent (e.g., 4-tosyloxytetrahydropyran) (1 equivalent) to the reaction mixture at room temperature.

    • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude product can then be purified by column chromatography or by converting it to the dihydrochloride salt and recrystallizing.[5]

Issue 2: Inconsistent results in coupling reactions (e.g., Buchwald-Hartwig amination).

  • Causality: The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The piperazine nitrogen can also interact with the catalyst, potentially leading to deactivation.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, RuPhos) is critical. A screening of different combinations is often necessary to find the optimal conditions for your specific substrates.[6]

    • Base Selection: Strong bases like sodium tert-butoxide can sometimes cause decomposition of starting materials. Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may provide better results.[6]

    • Solvent Effects: The solubility of reagents and the stability of the catalytic species are influenced by the solvent. Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar aprotic solvent.

B. Purification Challenges

Issue: Difficulty in purifying the product by column chromatography.

  • Causality: The basicity of the piperazine nitrogens can lead to strong interactions with silica gel, resulting in peak tailing and poor separation.

  • Troubleshooting Protocol (Column Chromatography):

    • Solvent System: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to suppress the interaction with silica gel. A common solvent system is a gradient of methanol in dichloromethane with 0.5% triethylamine.

    • Stationary Phase: Alternatively, consider using a different stationary phase, such as alumina (basic or neutral), which may provide better results for the purification of basic compounds.

    • Salt Conversion for Purification: An effective method for purifying piperazine derivatives is to convert the crude product to its dihydrochloride salt. This often results in a crystalline solid that can be purified by recrystallization.[7]

      • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

      • Add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) until the pH is acidic.

      • The precipitated salt can be collected by filtration and washed with a cold, non-polar solvent like diethyl ether.

      • Recrystallize the salt from a suitable solvent system, such as ethanol/water or methanol/isopropanol.

C. Analytical and Characterization Issues

Issue: Poor peak shape (tailing) in reverse-phase HPLC analysis.

  • Causality: Similar to column chromatography, the basic piperazine nitrogens can interact with residual acidic silanol groups on the silica-based column packing material, leading to peak tailing.

  • Troubleshooting HPLC Method Development:

    • Mobile Phase Additives: To improve peak shape, add a competing base like triethylamine (TEA) or an ion-pairing agent to the mobile phase. A common practice is to use a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Derivatization: For trace analysis, derivatization of the piperazine nitrogen with a UV-active or fluorescent tag (e.g., dansyl chloride or NBD-Cl) can significantly enhance sensitivity and improve chromatographic performance.[8][9]

Expected Analytical Data:

  • ¹H NMR: The spectrum will show characteristic signals for the tetrahydropyran and piperazine rings. The protons on the carbons adjacent to the oxygen in the tetrahydropyran ring will appear downfield. The piperazine protons will typically appear as multiplets.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals for the molecule. The carbons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at higher chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (m/z = 170.14). Common fragmentation patterns for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms.

IV. Stability and Storage

Issue: The compound degrades over time, leading to inconsistent experimental results.

  • Causality: As a dihydrochloride salt, 1-(tetrahydro-2H-pyran-4-yl)piperazine is generally more stable than its free base form. However, like many organic compounds, it can be susceptible to degradation under harsh conditions.

  • Stability Profile and Storage Recommendations:

ConditionStabilityNotes
Storage ModerateRecommended to store in a cool, dry place, tightly sealed to protect from moisture. For long-term storage, a desiccator is advised.[2]
Acidic pH HighThe protonated form (dihydrochloride salt) is generally stable in acidic conditions.
Basic pH ModerateThe free base can be susceptible to oxidation, especially in the presence of air. It is recommended to handle the free base under an inert atmosphere.
Thermal ModerateAvoid prolonged exposure to high temperatures to prevent potential decomposition.
Photolytic To be determinedAs a general precaution, store protected from light.
  • Forced Degradation Studies: To fully understand the stability of the compound, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[10][11] This will help in identifying potential degradation products and developing a stability-indicating analytical method.

V. References

  • Benchchem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Bioactivity of Newly Synthesized Piperazine Compounds. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Large-Scale Piperazine Synthesis. --INVALID-LINK--

  • Benchchem. (2025). troubleshooting low yield in piperazine derivative synthesis. --INVALID-LINK--

  • PubChem. (n.d.). Piperazine Dihydrochloride. --INVALID-LINK--

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). --INVALID-LINK--

  • Wikipedia. (2024). Piperazine. --INVALID-LINK--

  • ResearchGate. (2022). Forced degradation study. --INVALID-LINK--

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. --INVALID-LINK--

  • LCGC North America. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of a piperazine derivative. --INVALID-LINK--

  • PubMed Central. (n.d.). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. --INVALID-LINK--

  • Cayman Chemical. (n.d.). PRODUCT INFORMATION. --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. --INVALID-LINK--

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Piperazine. --INVALID-LINK--

  • ResearchGate. (2015). (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . --INVALID-LINK--

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(tetrahydro-2h-pyran-4-yl)-4-piperidinamine dihydrochloride. --INVALID-LINK--

  • CymitQuimica. (n.d.). 1-(TETRAHYDRO-2H-PYRAN-4-YL)PIPERAZINE 2HCL. --INVALID-LINK--

  • ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. --INVALID-LINK--

  • Google Patents. (n.d.). CN88100923A - Piperazine derivatives and preparation method thereof. --INVALID-LINK--

  • Benchchem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. --INVALID-LINK--

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. --INVALID-LINK--

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. --INVALID-LINK--

  • Googleapis.com. (2020). WO 2020/039025 A1. --INVALID-LINK--

  • PubChem. (n.d.). 1-(tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. --INVALID-LINK--

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride AldrichCPR. --INVALID-LINK--

  • ChemicalBook. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)(1187974-47-5) 1H NMR spectrum. --INVALID-LINK--

  • Chemsrc. (2025). CAS#:787518-60-9 | 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperazine. --INVALID-LINK--

  • SpectraBase. (n.d.). piperazine, 1-(phenylmethyl)-4-[(tetrahydro-4-phenyl-2H-pyran-4-yl)carbonyl]- - Optional[1H NMR] - Spectrum. --INVALID-LINK--

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. --INVALID-LINK--

  • PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine. --INVALID-LINK--

  • PubMed Central. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. --INVALID-LINK--

  • NIH. (n.d.). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. --INVALID-LINK--

  • Wikipedia. (2024). Substituted piperazine. --INVALID-LINK--

  • Benchchem. (2025). Stability of (Tetrahydro-2H-pyran-4-yl)hydrazine under reaction conditions. --INVALID-LINK--

  • Google Patents. (n.d.). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. --INVALID-LINK--

  • Benchchem. (n.d.). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. --INVALID-LINK--

  • Google Patents. (n.d.). CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride. --INVALID-LINK--

  • Google Patents. (n.d.). WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof. --INVALID-LINK--

  • Benchchem. (2025). Stability of (Tetrahydro-2H-pyran-4-yl)hydrazine under reaction conditions. --INVALID-LINK--

References

Technical Support Center: Enhancing the Solubility of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experimentation. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can confidently address and overcome solubility hurdles.

Understanding the Molecule: Physicochemical Properties

This compound is a salt of a disubstituted piperazine derivative. The piperazine ring contains two nitrogen atoms, making it a dibasic compound. The dihydrochloride salt form is intended to improve the aqueous solubility of the free base. However, challenges in achieving the desired concentration in various experimental media can still arise.

A foundational understanding of the compound's physicochemical properties is critical for troubleshooting solubility issues.

PropertyValue/PredictionSource/Comment
Molecular Formula C₉H₂₀Cl₂N₂O--INVALID-LINK--
Molecular Weight 243.17 g/mol --INVALID-LINK--
Predicted pKa₁ (free base) 9.13 ± 0.10--INVALID-LINK--
Estimated pKa₂ (free base) ~5.35Based on the pKa of unsubstituted piperazine.[1][2]

The two pKa values are crucial for understanding the pH-dependent solubility of the compound. The first pKa (pKa₁) corresponds to the protonation of the more basic nitrogen, while the second (pKa₂) corresponds to the protonation of the less basic nitrogen. As a dihydrochloride salt, both nitrogen atoms are protonated.

Troubleshooting Solubility Issues: A Step-by-Step Guide

Encountering precipitation or incomplete dissolution of this compound can be a significant roadblock in your experiments. This section provides a logical workflow to diagnose and resolve these issues.

Solubility_Troubleshooting start Solubility Issue Observed ph_optimization pH Optimization start->ph_optimization Initial Approach characterization Solid-State Characterization start->characterization Concurrent Analysis cosolvent Co-solvent Systems ph_optimization->cosolvent If pH adjustment is insufficient or not feasible success Desired Solubility Achieved ph_optimization->success formulation Advanced Formulation cosolvent->formulation For highly challenging systems cosolvent->success formulation->success Advanced_Formulation start Challenging Solubility solid_dispersion Solid Dispersion Screening start->solid_dispersion cocrystal Co-crystal Screening start->cocrystal characterization Solid-State Characterization (XRPD, DSC, TGA) solid_dispersion->characterization cocrystal->characterization dissolution Dissolution Testing characterization->dissolution

References

Technical Support Center: Optimizing 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride Concentration

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. Optimizing the concentration of this compound is paramount for achieving accurate, reproducible, and meaningful experimental results. This center provides direct answers to common challenges, explains the scientific principles behind our recommendations, and offers detailed protocols to ensure your success.

Section 1: Core Concepts - Solubility and Stability

Properly solubilizing and handling your compound is the foundation of any successful experiment. Inconsistent results often trace back to issues of solubility and stability.

FAQ 1: My this compound is not dissolving in my aqueous buffer. What are the first steps?

This is a common challenge. While the dihydrochloride salt form is intended to improve aqueous solubility compared to the free base, several factors can still impede dissolution. The piperazine moiety is basic, making its solubility highly dependent on pH.

Answer & Troubleshooting Steps:

  • Verify the pH of Your Solvent: As a dihydrochloride salt, the compound will create a slightly acidic solution upon dissolving, which aids its solubility. If your buffer is neutral or basic, it can cause the compound to convert to its less soluble free-base form. The first step is to ensure your aqueous solvent is neutral or slightly acidic (pH < 7).

  • Utilize a Co-Solvent: For preparing high-concentration stock solutions, using a water-miscible organic solvent is standard practice. Dimethyl sulfoxide (DMSO) is the most common choice. The recommended workflow is to first dissolve the compound in 100% DMSO to create a concentrated stock, which can then be diluted into your aqueous assay buffer.

  • Gentle Warming and Vortexing: After dilution, you may still see some initial cloudiness. Gentle warming in a water bath (e.g., to 37°C) and vortexing can help facilitate complete dissolution. Avoid aggressive heating, which can degrade the compound.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides a reliable method for preparing a standard stock solution.

Materials:

  • This compound (MW: 243.17 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh Compound: Accurately weigh out 2.43 mg of the compound and place it in a sterile vial.

  • Add Solvent: Add 1 mL of 100% DMSO to the vial.

  • Solubilize: Vortex the solution thoroughly. If needed, sonicate briefly or warm gently at 37°C until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. We do not recommend storing aqueous dilutions for more than a day.

FAQ 2: I observed precipitation after diluting my DMSO stock into my cell culture medium. How do I determine the maximum usable concentration?

This indicates that you have exceeded the kinetic solubility of your compound in the final assay medium. The components of cell culture medium (salts, proteins, bicarbonate) can significantly reduce the solubility of a compound compared to simple buffers.

Answer: You must determine the kinetic solubility limit in your specific medium. This defines the highest concentration you can test before the compound crashes out of solution, which would lead to inaccurate and uninterpretable results.

Protocol 2: Kinetic Solubility Assessment in Assay Medium

Objective: To visually determine the concentration at which the compound begins to precipitate in the final experimental medium.

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of your compound from your DMSO stock in a clear 96-well plate. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., 0.5%).

  • Add Assay Medium: To each well, add your specific cell culture medium or assay buffer.

  • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 1-2 hours at 37°C).

  • Visual Inspection: Examine the plate against a dark background. The highest concentration that remains clear, without any visible precipitate or cloudiness, is your approximate kinetic solubility limit. For more quantitative results, the turbidity can be measured using a plate reader (nephelometry).

Below is a workflow diagram to guide you through troubleshooting precipitation issues.

G start Inconsistent assay results or visible compound precipitation check_solubility Determine Kinetic Solubility in Assay Medium (Protocol 2) start->check_solubility precip_obs Precipitation Observed? check_solubility->precip_obs lower_conc Yes: Reduce working concentration to below the observed solubility limit precip_obs->lower_conc Yes proceed No: Proceed with experiment precip_obs->proceed No lower_conc->proceed reassess If issues persist, reassess compound stability and handling. Consider pH modification of buffer. proceed->reassess G start New Piperazine Compound solubility Establish Solubility Limit (Protocol 2) start->solubility cytotoxicity Determine Cytotoxicity (CC50) (Protocol 3) solubility->cytotoxicity dose_response Perform Functional Assay (Dose-Response) cytotoxicity->dose_response analysis Analyze Data dose_response->analysis select_conc Select Optimal Concentration Range (Below CC50, within active range) analysis->select_conc off_target Consider Off-Target Screening if therapeutic window is narrow or effects are unexpected select_conc->off_target

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride (THPP-EGFRi)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This center provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex experimental challenges. Our goal is to equip you with the knowledge and practical protocols to ensure the specificity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical off-target concerns for a piperazine-containing kinase inhibitor like THPP-EGFRi?

A1: The piperazine moiety is a common scaffold in kinase inhibitors and can contribute to interactions with a range of kinases due to the conserved nature of the ATP-binding pocket across the human kinome.[2] While THPP-EGFRi is designed for high-affinity binding to EGFR, researchers should be aware of potential off-target interactions with other kinases sharing structural similarities in their ATP-binding sites. Furthermore, piperazine derivatives have been shown to interact with various other protein families, although at typically lower affinities.[3][4]

Q2: I'm observing a phenotype in my cells treated with THPP-EGFRi that is inconsistent with known EGFR signaling. Could this be an off-target effect?

A2: Yes, an unexpected phenotype is a classic indicator of a potential off-target effect.[2] EGFR inhibition is expected to impact pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[5] If you observe modulation of unrelated pathways or a cellular response in a cell line that does not express EGFR, it is crucial to investigate for off-target activity.

Q3: At what concentration of THPP-EGFRi should I be most concerned about off-target effects?

A3: Off-target effects are often concentration-dependent. It is recommended to perform a dose-response curve to determine the lowest effective concentration of THPP-EGFRi that elicits the desired on-target effect (e.g., inhibition of EGFR phosphorylation).[6] Using concentrations significantly above the IC50 for EGFR increases the likelihood of engaging lower-affinity off-targets.

Q4: What are the first steps I should take to investigate a suspected off-target effect?

A4: The initial steps should involve verifying the integrity and concentration of your THPP-EGFRi stock and ensuring your experimental controls are behaving as expected.[6] Following this, a systematic approach is recommended, starting with a broad screening method like kinome profiling to identify potential off-target kinases.[2]

Q5: How can I distinguish between an on-target and an off-target effect in my cellular assay?

A5: A multi-faceted approach is best.[2] Key strategies include:

  • Use of a structurally unrelated inhibitor: Employing another EGFR inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it's more likely an on-target effect.[6]

  • Rescue experiments: Expressing a drug-resistant mutant of EGFR in your cells. This should reverse the on-target effects of THPP-EGFRi but not the off-target ones.[2]

  • Cell line selectivity: Testing THPP-EGFRi in a cell line that does not express EGFR. Any observed activity would be indicative of off-target effects.[2]

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity at Effective Concentrations

Issue: You observe significant cell death in your cancer cell line at concentrations of THPP-EGFRi that are effective for inhibiting EGFR phosphorylation. This cytotoxicity is higher than anticipated based on EGFR inhibition alone.

Possible Cause: The observed cytotoxicity may be due to the inhibition of one or more off-target kinases that are critical for cell survival in your specific cell model.

A Unexpected Cytotoxicity Observed B Step 1: Kinome Profiling (e.g., KINOMEscan® at 1µM THPP-EGFRi) A->B C Identify Potential Off-Target Kinases (e.g., >90% inhibition) B->C D Step 2: In Vitro Validation (Direct Enzymatic Assay) C->D E Determine IC50 of THPP-EGFRi against Off-Target Kinase(s) D->E F Step 3: Cellular Validation (Target Engagement Assay, e.g., CETSA) E->F G Confirm Off-Target Engagement in Intact Cells F->G H Step 4: Functional Validation (Genetic Knockdown) G->H I siRNA/CRISPR Knockdown of Off-Target + THPP-EGFRi Treatment H->I J Reduced Cytotoxicity? (Compared to control siRNA) I->J K Conclusion: Cytotoxicity is likely mediated by the identified off-target. J->K Yes L Conclusion: Cytotoxicity may be an on-target effect or mediated by a non-kinase off-target. J->L No

Caption: Workflow for identifying off-target mediated cytotoxicity.

Protocol 1.1: Broad Kinome Profiling

Kinome profiling services offer a broad screening of a compound against a large panel of kinases. This is an essential first step to identify potential off-targets.

Methodology:

  • Prepare a high-concentration stock solution of THPP-EGFRi in DMSO (e.g., 10 mM).

  • Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology Corporation).

  • Request a scan at a single high concentration (e.g., 1 µM) against their largest kinase panel.

  • Data Analysis: Identify kinases that show significant inhibition (typically >90% or as defined by the service provider). These are your primary candidates for off-target effects. For a more quantitative measure, follow up with a Kd determination for the most promising hits.

Table 1: Example Kinome Profiling Data Interpretation

Kinase TargetPercent Inhibition at 1 µM THPP-EGFRiInterpretation
EGFR 99% On-target activity confirmed
Kinase X95%High-priority potential off-target
Kinase Y88%Medium-priority potential off-target
Kinase Z50%Low-priority potential off-target

Protocol 1.2: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

CETSA is a powerful method to confirm if a compound binds to its target in a cellular context.[7][8] The principle is that ligand binding stabilizes a protein against thermal denaturation.[7]

Materials:

  • Cell line expressing the putative off-target kinase.

  • THPP-EGFRi and vehicle control (DMSO).

  • PBS, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies against the off-target kinase and a loading control (e.g., GAPDH).

Methodology:

  • Cell Treatment: Treat cells with THPP-EGFRi at a relevant concentration (e.g., 1 µM) and a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.[7]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[7]

  • Centrifugation: Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[7]

  • Western Blotting: Collect the supernatant (soluble protein fraction), normalize protein concentrations, and perform a Western blot to detect the amount of soluble off-target kinase at each temperature.[7][9]

Data Analysis:

  • Quantify the band intensities and normalize them to the unheated control.

  • Plot the percentage of soluble protein against temperature for both THPP-EGFRi-treated and vehicle-treated samples.

  • A rightward shift in the melting curve for the THPP-EGFRi-treated sample indicates target engagement and stabilization.

Guide 2: Inconsistent or Irreproducible Experimental Results

Issue: You are observing high variability in your experimental results, such as fluctuating IC50 values or inconsistent effects on downstream signaling pathways.

Possible Causes: This can be due to issues with the compound itself, experimental setup, or complex cellular responses.

A Inconsistent Experimental Results B Step 1: Verify Compound Integrity (Purity, Concentration, Solubility) A->B C Step 2: Standardize Experimental Conditions (Cell density, Passage number, Reagents) B->C D Step 3: Evaluate Assay Controls (Positive/Negative Controls, Z'-factor) C->D E Results still inconsistent? D->E F Consider Cell Line-Specific Effects or Compensatory Signaling E->F Yes G Problem Resolved E->G No H Investigate Compensatory Pathways (Phosphoproteomics, Western Blot) F->H

Caption: Troubleshooting workflow for inconsistent experimental data.

Table 2: Essential Controls for Kinase Inhibitor Experiments

Control ExperimentPurposeExpected Outcome
No Enzyme Control Identifies compound interference with the assay detection system.[10]Signal should be at background levels. An increase with THPP-EGFRi concentration points to interference.
No Substrate Control Measures kinase autophosphorylation.Signal should be significantly lower than the positive control.
Positive Control (No Inhibitor) Represents 100% kinase activity.Maximum signal, indicating the assay is working correctly.
Negative Control (Known Inhibitor) Validates assay performance and sensitivity.[11]Signal should be at or near background levels.
Vehicle Control (e.g., DMSO) Ensures the solvent is not causing the observed effects.[2]No significant effect on the assay readout compared to untreated samples.

Protocol 2.1: Assessing Compound Solubility and Aggregation

Poor solubility can lead to compound precipitation and inconsistent effective concentrations. Aggregation can cause non-specific inhibition.

Methodology:

  • Visual Inspection: Visually inspect the cell culture media after adding THPP-EGFRi for any signs of precipitation.

  • Detergent Test: Repeat your primary assay with two sets of conditions:

    • Set A: Standard assay buffer.

    • Set B: Assay buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Data Analysis: If the inhibitory activity of THPP-EGFRi is significantly reduced in the presence of the detergent, it suggests that compound aggregation may be contributing to the observed effects.[10]

References

Technical Support Center: 1-(Tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the analytical assessment of this compound. By understanding the underlying chemical principles and potential sources of error, you can ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My purity assessment by reverse-phase HPLC shows a lower than expected value for the main peak. What are the likely causes?

Several factors can contribute to an apparent low purity of this compound during HPLC analysis. These can be broadly categorized into issues related to the compound itself, sample preparation, or the chromatographic conditions.

  • Compound Identity and Purity: It's essential to first confirm the identity of the material. However, a common issue with piperazine-containing compounds is their potential for degradation or the presence of impurities from synthesis.[1]

  • Hygroscopicity: As a dihydrochloride salt, this compound is susceptible to absorbing atmospheric moisture.[2][3] This absorbed water will increase the sample's weight, leading to a lower calculated purity when measured on a weight/weight basis. It's crucial to handle and store the compound in a desiccated environment.

  • Incomplete Dissolution: While the dihydrochloride salt form is intended to improve aqueous solubility, the compound may still exhibit limited solubility in certain HPLC mobile phases, especially if the organic content is high.[4][5] Incomplete dissolution will naturally lead to a lower concentration being injected and thus a smaller peak area.

  • On-Column Degradation: The stability of piperazine derivatives can be pH-dependent.[6] If the mobile phase pH is not optimal, the compound could degrade on the analytical column, resulting in smaller parent peaks and the appearance of new impurity peaks.

Q2: I'm observing significant peak tailing for my compound in HPLC analysis. How can I improve the peak shape?

Peak tailing for basic compounds like piperazine derivatives is a frequent challenge in reverse-phase chromatography. This is often due to secondary interactions between the basic amine groups of the analyte and residual acidic silanol groups on the silica-based column packing.

To mitigate this, consider the following strategies:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to a value closer to or slightly above the pKa of the piperazine nitrogens can suppress their ionization and reduce interactions with silanols. However, be mindful of the column's pH stability limits.

  • Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby improving peak symmetry for basic analytes.[6]

  • Column Selection: Employ a column with end-capping or a hybrid particle technology designed to minimize silanol interactions. A C18 column is a common choice for initial method development.[1]

  • Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute solution of your sample.

Q3: My Karl Fischer titration results for water content seem erroneously high. What could be interfering with the measurement?

Karl Fischer (KF) titration is the gold standard for water determination, but certain functional groups and compound properties can interfere with the reaction.[7]

  • Reaction with Reagents: While this compound itself is unlikely to react directly with the KF reagents, impurities or degradation products containing aldehydes or ketones could react with the methanol in standard KF reagents to produce water, leading to a positive bias.[7][8] Using methanol-free KF reagents can circumvent this issue.

  • Hygroscopicity: The primary reason for high water content is often the hygroscopic nature of the hydrochloride salt.[4] It is critical to handle the sample expeditiously in a low-humidity environment to prevent moisture absorption from the air during sample preparation and introduction into the titration vessel.

  • pH Shift: The basic nature of the piperazine moiety can alter the pH of the KF reaction medium. The optimal pH for the Karl Fischer reaction is between 5 and 7.[8] A significant shift outside this range can lead to side reactions and inaccurate results. Buffering the KF reagent may be necessary for highly basic samples.

Troubleshooting Guides

Problem 1: Inconsistent Assay Results for Potency

You are performing a potency assay (e.g., by HPLC-UV) and observe poor precision and accuracy between replicate preparations or on different days.

cluster_hygro Hygroscopicity Issues cluster_sol Solubility Problems cluster_stability Stability Concerns start Inconsistent Potency Results check_hygro Assess Hygroscopicity (Is the sample gaining weight?) start->check_hygro check_sol Evaluate Sample Solubility (Is the sample fully dissolved?) check_hygro->check_sol No handle_hygro Action: Handle sample in a glovebox or dry environment. Use a fresh bottle. check_hygro->handle_hygro Yes check_stability Investigate Solution Stability (Degradation over time?) check_sol->check_stability Yes change_solvent Action: Test different diluents. (e.g., water, methanol, acetonitrile) check_sol->change_solvent No fresh_prep Action: Prepare solutions immediately before analysis. check_stability->fresh_prep Yes end_node Consistent Results Achieved check_stability->end_node No kf_titration Action: Perform Karl Fischer titration to quantify water content. handle_hygro->kf_titration kf_titration->end_node use_sonication Action: Apply gentle sonication to aid dissolution. change_solvent->use_sonication use_sonication->end_node stability_study Action: Conduct a time-course study (e.g., analyze at 0, 2, 4, 8 hours). fresh_prep->stability_study stability_study->end_node

Caption: Troubleshooting workflow for inconsistent potency assays.

Inconsistent results often stem from unaccounted variables in sample handling and preparation.[6] As a dihydrochloride salt, the compound's high affinity for water makes its handling a critical parameter.[2] Any absorbed water will artificially inflate the sample weight, leading to a lower calculated potency. Verifying complete dissolution is also paramount; undissolved material will not be injected, leading to variability.[5] Finally, piperazine derivatives can be susceptible to degradation in solution, so assessing the stability of the prepared analytical solution over the typical run time is crucial.[1]

Problem 2: Difficulty in Quantifying the Piperazine Counter-ion

Direct quantification of the piperazine moiety can be challenging as it lacks a strong UV chromophore, making detection by standard HPLC-UV methods difficult at low concentrations.[9][10]

For non-UV active compounds like piperazine, ELSD is a suitable alternative detection method.[10]

  • Column: A Hydrophilic Interaction Chromatography (HILIC) column, such as a cyanopropyl (CN) bonded stationary phase, is often effective for retaining polar compounds like piperazine.[10]

  • Mobile Phase: A typical mobile phase would consist of a high percentage of an organic solvent like acetonitrile (ACN) with a small amount of aqueous buffer. For example, 95% ACN, 4.85% deionized water, and 0.15% nitric acid.[10] The acid helps to improve peak shape.

  • Flow Rate: A flow rate of 0.5 mL/min is a good starting point.[10]

  • ELSD Settings:

    • Drift Tube Temperature: Set to approximately 75°C.

    • Nebulizer Gas Flow: A nitrogen gas flow rate of around 1.75 SLPM is often used.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve prepared with a certified reference standard of piperazine.

The ELSD response is not linear over a wide concentration range. Therefore, it is essential to construct a calibration curve that brackets the expected concentration of piperazine in the sample. The relationship is often described by a logarithmic function.

ParameterTypical Starting ConditionRationale
Column HILIC (e.g., CN)Provides retention for polar analytes like piperazine.[10]
Mobile Phase High Organic (e.g., 95% ACN)Necessary for retention in HILIC mode.[10]
Detector ELSDUniversal detector suitable for non-chromophoric compounds.[9]
Drift Tube Temp. 75°COptimizes solvent evaporation for good sensitivity.[10]

References

Technical Support Center: Optimizing the Efficacy of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies to maximize the efficacy of this compound in your experiments. We will address common challenges from initial in vitro screening to in vivo bioavailability studies.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and properties of the compound to ensure a solid foundation for your experimental design.

Q1: What is this compound and what is its likely application?

A1: this compound is a heterocyclic small molecule.[1][2] Its structure features a piperazine ring, a scaffold of significant interest in medicinal chemistry, linked to a tetrahydropyran moiety.[1][2] The piperazine nucleus is a component of numerous FDA-approved drugs and is explored for a wide range of therapeutic applications, including anticancer, antiviral, antidepressant, and anti-inflammatory activities.[3][4][5][6][7] The two nitrogen atoms in the piperazine ring can improve physicochemical properties like aqueous solubility and allow for structural modifications to enhance target affinity and pharmacokinetic profiles.[8] Therefore, this compound is most likely a research chemical or a molecular building block intended for use in drug discovery and development programs.

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the compound's properties is the first step to ensuring reproducible results.

  • Form: It is a white, crystalline powder.[9]

  • Salt Form: The compound is supplied as a dihydrochloride salt. This means it is the salt of a basic molecule (the piperazine nitrogen) with two equivalents of hydrochloric acid. Salt formation is a common and effective strategy to increase the aqueous solubility and dissolution rate of basic drugs compared to their free base form.[10][11][12]

  • Solubility: As a salt, it is freely soluble in water and has slight solubility in polar organic solvents like methanol and ethanol.[9][13] A supplier indicates a water solubility of 410 g/L at 20°C.[14]

  • pH-Dependent Solubility: The solubility of piperazine salts can be highly dependent on the pH of the solution.[13] In highly acidic environments, it will be fully protonated and soluble. However, as the pH increases towards the pKa of the piperazine nitrogens, the compound may convert to its less soluble free base form, potentially leading to precipitation.

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper handling is critical to prevent compound degradation and ensure accurate concentrations in your assays.[15]

  • Solvent Selection: For most biological applications, a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). While the compound is water-soluble, preparing a high-concentration aqueous stock is not recommended due to the potential for microbial growth and hydrolysis over time.

  • Storage: Solid compound should be stored in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier.[16] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound, and stored at -20°C or -80°C.[15]

Q4: What is the difference between in vitro potency and in vivo efficacy?

A4: These terms are central to drug development and are often confused.

  • In Vitro Potency: This refers to the concentration of a compound required to produce a specific effect in a controlled, experimental setting (e.g., in a test tube or a cell culture dish). It is often measured as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). Potency is a key metric in early drug discovery for comparing compounds.[17]

  • In Vivo Efficacy: This refers to the maximal therapeutic response a drug can produce in a living organism. It is a more complex measure that depends not only on the drug's intrinsic activity at its target but also on its absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as pharmacokinetics. A compound can be highly potent in vitro but show poor efficacy in vivo if it has low bioavailability.[18][19]

Section 2: Troubleshooting Guides

This section provides structured, Q&A-based solutions to specific problems you may encounter during your research.

Guide A: Troubleshooting Low Potency in In Vitro Assays

Problem: "I am observing low or inconsistent potency of the compound in my cell-based/biochemical assay. What are the common causes and how can I troubleshoot this?"

A: This is a frequent challenge in early-stage screening. Low apparent activity is often due to experimental factors rather than a true lack of intrinsic compound potency. Follow this workflow to diagnose the issue.

G cluster_0 Troubleshooting Workflow: Low In Vitro Potency start Low or Inconsistent Potency Observed integrity Step 1: Verify Compound Integrity - Check storage conditions. - Use fresh stock solution. - Avoid freeze-thaw cycles. start->integrity solubility Step 2: Confirm Solubilization - Is compound fully dissolved in final assay buffer? - Visually inspect for precipitation. - Test solubility at final concentration. integrity->solubility If integrity is confirmed assay_params Step 3: Evaluate Assay Parameters - Is final DMSO concentration <0.5%? - Are cells healthy and at optimal density? - Is the assay readout sensitive enough? solubility->assay_params If compound is soluble result Potency Measurement Is Reliable assay_params->result If parameters are optimal

Caption: Workflow for diagnosing causes of low in vitro potency.

Detailed Troubleshooting Steps:

  • Verify Compound Integrity & Handling:

    • Cause: The compound may have degraded due to improper storage or handling.[16] Repeated freeze-thaw cycles of stock solutions are a common culprit.[15]

    • Solution: Prepare a fresh stock solution from the solid material. Ensure the solid has been stored according to the manufacturer's instructions (typically cool, dry, and dark). Always aliquot stock solutions into single-use vials for storage.

  • Confirm Solubilization in Assay Medium:

    • Cause: Poor aqueous solubility is a primary reason for the lack of activity.[15] Even though the dihydrochloride salt is water-soluble, the high salt concentration or pH of your final assay buffer could cause the compound to precipitate, drastically lowering its effective concentration.

    • Solution: Perform a solubility test. Prepare the compound in the final assay buffer at the highest concentration you plan to test. Let it sit for 1-2 hours at the assay temperature, then centrifuge and analyze the supernatant by HPLC or UV-Vis spectroscopy to determine the actual concentration. Visually inspect your assay plates under a microscope for any signs of compound precipitation.

  • Evaluate Assay Parameters:

    • Cause: The experimental conditions can significantly influence the observed activity.[15][17]

    • Solutions:

      • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is low enough to be tolerated by your assay (typically <0.5%).[15]

      • Cell Health & Density: For cell-based assays, ensure cells are healthy, within a low passage number, and plated at an optimal density. Overly confluent cells can sometimes reduce the apparent potency of a compound.[15]

      • Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or optimizing the assay window.[15]

Parameter Potential Issue Recommended Action
Compound Stock Degradation from multiple freeze-thaw cycles.Prepare fresh stock solution; aliquot into single-use vials for storage at -80°C.
Solubility Precipitation in final assay medium due to buffer components or pH.Perform a kinetic solubility test in the final assay buffer. Lower the final concentration if necessary.
Solvent Effects High DMSO concentration (>0.5%) causing cell toxicity or assay interference.Ensure final DMSO concentration is consistent and non-toxic (ideally ≤0.1%).
Cellular Health High cell passage number or over-confluence affecting response.Use cells with consistent passage numbers and optimize seeding density.
Incubation Time Insufficient time for the compound to engage its target and elicit a response.Run a time-course experiment to determine the optimal incubation period.
Guide B: Improving Poor In Vivo Bioavailability

Problem: "My compound shows good in vitro potency but poor exposure/efficacy in my animal model after oral dosing. How can I improve its bioavailability?"

A: This is a classic drug development hurdle known as the "in vitro-in vivo correlation" gap. Good in vitro potency does not guarantee success in vivo. Oral bioavailability is a complex process influenced by the compound's physicochemical properties and its interaction with the physiological environment.[18][19]

G cluster_1 Factors Governing Oral Bioavailability oral_dose Oral Dose (Formulation) dissolution Dissolution (Solubility) oral_dose->dissolution Step 1 absorption Absorption (Permeability) dissolution->absorption Step 2 metabolism First-Pass Metabolism (Gut Wall & Liver) absorption->metabolism Step 3 systemic Systemic Circulation (Bioavailability) absorption->systemic Bypass metabolism->systemic Step 4

Caption: Key steps influencing a drug's journey to systemic circulation.

Detailed Strategies to Enhance Bioavailability:

The primary goal is to keep the drug in solution at the site of absorption (the gastrointestinal tract) and facilitate its passage across the intestinal wall.[20] Since your compound is already a salt, initial solubility is likely good, but it may be precipitating in the neutral pH of the intestine. Advanced formulation is the key.

Strategy Mechanism of Action Best For Considerations
Particle Size Reduction Increases surface area to enhance dissolution rate (Noyes-Whitney equation).[10]Compounds whose absorption is limited by slow dissolution, not by fundamental insolubility.May not be sufficient for extremely insoluble compounds. Requires specialized equipment (micronization, nano-milling).[21]
Amorphous Solid Dispersion (ASD) Disperses the drug in a polymer matrix, preventing crystallization and maintaining a high-energy, more soluble amorphous state.[22][23]Poorly soluble (crystalline) compounds (BCS Class II).Requires careful polymer selection to ensure stability; the amorphous form can recrystallize over time.[10][24]
Lipid-Based Formulations (e.g., SEDDS) The drug is pre-dissolved in lipids and surfactants. It spontaneously forms a microemulsion in the gut, increasing solubility and utilizing lipid absorption pathways.[25]Lipophilic (high LogP) compounds that have poor aqueous solubility.Can enhance absorption but may be complex to develop and manufacture.[10]
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that encapsulate the drug molecule within their hydrophobic core, increasing its solubility in water.[24]Molecules of appropriate size and shape to fit within the cyclodextrin cavity.Can be limited by the amount of drug that can be loaded; potential for renal toxicity with some cyclextrins at high doses.[24]
Experimental Protocol: Preparing a Simple Oral Formulation for Preclinical Studies

This protocol describes the preparation of a solution/suspension using a co-solvent and a suspending agent, a common first-pass approach for early in vivo studies.

Objective: To prepare a 10 mg/mL formulation of this compound in a vehicle suitable for oral gavage in rodents.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • 0.5% (w/v) Methylcellulose in deionized water

  • Glass vials, magnetic stirrer, and stir bars

  • Calibrated pipettes and analytical balance

Methodology:

  • Weigh the Compound: Accurately weigh the required amount of the compound for your desired final volume (e.g., 100 mg for a 10 mL batch).

  • Initial Solubilization: Add a small volume of PEG 400 (e.g., 10-20% of the final volume, so 1-2 mL for a 10 mL batch) to the vial containing the compound. Vortex or stir until the compound is fully dissolved. This step creates a concentrated solution in a water-miscible co-solvent.

  • Prepare Suspending Vehicle: In a separate container, prepare the 0.5% methylcellulose solution. This will act as a suspending agent to prevent the compound from crashing out of solution too quickly when diluted.

  • Create Final Formulation: Slowly add the 0.5% methylcellulose solution to the PEG 400/compound concentrate while stirring continuously. Add the vehicle dropwise to avoid shocking the system and causing immediate precipitation.

  • Homogenize: Continue stirring for 15-20 minutes to ensure a homogenous solution or fine suspension.

  • Final Checks: Before dosing, visually inspect the formulation for any large particles. Ensure it is homogenous by gently mixing before drawing each dose. The final formulation should be administered immediately after preparation.

This approach aims to improve bioavailability by keeping the drug solubilized for a longer period in the GI tract, thereby increasing the concentration gradient that drives absorption.[26][27]

References

Technical Support Center: Protocol Refinement for 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, protocol optimization, and answers to frequently encountered challenges during the synthesis and handling of this compound.

Introduction

1-(tetrahydro-2H-pyran-4-yl)piperazine is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[1][2] Its synthesis, typically achieved via reductive amination of piperazine with tetrahydro-4H-pyran-4-one, can present several challenges, from controlling selectivity to purification and handling the final dihydrochloride salt. This guide provides field-proven insights and solutions to navigate these common experimental hurdles.

Section 1: Synthesis via Reductive Amination - Troubleshooting & FAQs

The core of the synthesis involves the formation of a C-N bond between piperazine and the tetrahydropyranone ketone. This is a classic reductive amination, but the symmetrical and difunctional nature of piperazine introduces specific challenges.

Q1: My reaction yield of the target piperazine derivative is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in this reductive amination typically stem from three main areas: inefficient imine/iminium ion formation, suboptimal reducing agent selection, or unfavorable reaction conditions.[3][4]

  • Imine/Iminium Formation: This is an equilibrium-driven step where the amine and ketone condense to form an imine, which is then protonated to the reactive iminium ion. The presence of water can hydrolyze the imine, shifting the equilibrium back to the starting materials.[4][5]

    • Solution: Incorporate a dehydrating agent, such as molecular sieves (3Å or 4Å), into the reaction mixture. This effectively removes water as it forms, driving the reaction forward.[3]

  • Reaction pH: The pH is a critical parameter. A mildly acidic environment (typically pH 4-5) is required to catalyze imine formation and generate the iminium ion for reduction.[4] If the pH is too low, the piperazine starting material becomes fully protonated and non-nucleophilic. If it's too high, the carbonyl group of the ketone is not sufficiently activated.[4]

    • Solution: Add a catalytic amount of a mild acid, such as acetic acid (AcOH), to the reaction.[6]

  • Reducing Agent Activity: The borohydride reagents used can degrade upon improper storage.

    • Solution: Always use a freshly opened bottle of the reducing agent or test the activity of an older batch on a simple substrate like cyclohexanone before committing to your main reaction.[4]

Q2: I am observing a significant amount of the 1,4-bis(tetrahydro-2H-pyran-4-yl)piperazine byproduct. How can I improve selectivity for mono-substitution?

A2: This is the most common challenge in direct piperazine alkylation. After the first substitution, the remaining secondary amine on the piperazine ring is still nucleophilic and can react with another molecule of the ketone, leading to the undesired di-substituted product.[7]

There are two primary strategies to achieve high mono-selectivity:

  • Stoichiometry Control (The "Excess" Method): This is the most direct approach. By using a large excess of piperazine (typically 5 to 10 equivalents) relative to the tetrahydro-4H-pyran-4-one, you statistically favor the reaction of the ketone with a molecule of unreacted piperazine over a molecule of the mono-substituted product.[7] The major drawback is the need to remove a large amount of unreacted piperazine during workup.

  • Protecting Group Strategy (The "Control" Method): This is a more elegant and often preferred method for ensuring mono-substitution. It involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][8] The Boc group "blocks" one of the nitrogen atoms, allowing the reductive amination to occur exclusively at the other free nitrogen. The protecting group is then removed in a subsequent step, typically with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[9] This multi-step process often results in higher overall purity and yield, despite the extra steps.[1]

Q3: My TLC and LC-MS analysis shows that my starting ketone, tetrahydro-4H-pyran-4-one, is being reduced to tetrahydropyran-4-ol. How do I prevent this side reaction?

A3: This indicates that your reducing agent is too reactive and is reducing the ketone carbonyl group faster than the iminium ion intermediate.[3][5] This is a common issue when using powerful reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[3]

  • Choose a Milder Reducing Agent: The best solution is to use a more selective, less reactive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[3] It is mild enough that it will not significantly reduce the ketone but is highly effective at reducing the protonated imine (iminium ion).[3][6] Sodium cyanoborohydride (NaBH₃CN) is another option that preferentially reduces the iminium ion at neutral to slightly acidic pH.[5][10]

  • Stepwise Addition: If you must use NaBH₄, you can perform the reaction in two distinct steps. First, stir the ketone and piperazine (with acetic acid) for 1-2 hours to allow for maximum imine formation. Monitor this by TLC or LC-MS. Once the imine has formed, then add the NaBH₄ to reduce it.[3][11]

Workflow Diagram: Troubleshooting Reductive Amination

G start Low Yield or Side Products check_byproduct What is the main issue? start->check_byproduct low_yield Low Conversion/ Low Yield check_byproduct->low_yield Low conversion di_sub Di-substitution Byproduct check_byproduct->di_sub Di-substituted impurity alcohol_byproduct Ketone Reduction to Alcohol check_byproduct->alcohol_byproduct Alcohol impurity solution_ly 1. Add molecular sieves. 2. Add catalytic AcOH (pH 4-5). 3. Use fresh reducing agent. low_yield->solution_ly solution_di 1. Use large excess of piperazine (5-10 eq). OR 2. Use mono-Boc-piperazine. di_sub->solution_di solution_alcohol 1. Switch to a milder reducing agent (STAB). OR 2. Pre-form imine before adding NaBH4. alcohol_byproduct->solution_alcohol

Caption: Troubleshooting flowchart for reductive amination.

Section 2: Purification Protocol & Troubleshooting

Q4: How can I effectively purify the crude 1-(tetrahydro-2H-pyran-4-yl)piperazine free base? My compound streaks badly on a standard silica gel column.

A4: The basic nature of the two nitrogen atoms in your product causes strong, non-ideal interactions with the acidic silica gel, leading to significant tailing or "streaking."[7]

  • Modified Column Chromatography: You can neutralize the active sites on the silica gel.

    • Basic Modifier: Prepare your eluent (e.g., Dichloromethane/Methanol) and add a small amount of a basic modifier, typically 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[7] This deactivates the acidic silanol groups and allows for much cleaner elution of your basic compound.

    • Pre-treating the Silica: Alternatively, you can prepare a silica slurry in your starting eluent containing the basic modifier, pack the column with this slurry, and then run the chromatography.

  • Acid-Base Extraction: This classic technique is highly effective for separating basic compounds from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with 2M NaOH or solid K₂CO₃) until pH > 12.

    • Extract the now-neutralized free base back into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the purified free base.

  • Purification via Salt Formation: Sometimes, the easiest purification is to form the dihydrochloride salt directly from the crude mixture and then recrystallize it.[12] This is particularly effective if the main impurities are neutral and will not precipitate with the salt.

Section 3: Dihydrochloride Salt Formation - Protocol & FAQs

Q5: What is a reliable protocol for converting the purified free base to the dihydrochloride salt?

A5: The goal is to protonate both nitrogen atoms of the piperazine ring. This requires at least two equivalents of HCl.

Protocol: Dihydrochloride Salt Formation

  • Dissolve the purified 1-(tetrahydro-2H-pyran-4-yl)piperazine free base in a suitable anhydrous solvent. Anhydrous methanol, ethanol, or isopropanol are common choices.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of HCl in an organic solvent. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in dioxane are excellent choices as they avoid introducing water. Alternatively, a solution of acetyl chloride in methanol can be used to generate HCl in situ.

  • Add at least 2.2 equivalents of HCl to ensure complete formation of the dihydrochloride salt.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. A white precipitate should form.

  • If precipitation is slow, you can try adding a co-solvent in which the salt is less soluble, such as diethyl ether or MTBE, until the solution becomes cloudy.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether or another non-polar solvent to remove any residual soluble impurities.

  • Dry the solid under high vacuum to obtain the final this compound.

Q6: My final salt is off-white or yellow. What is the likely cause?

A6: A discolored final product almost always indicates that the starting free base was not sufficiently pure. Trace impurities from the reaction can become trapped in the crystal lattice of the salt during precipitation. Ensure the free base is pure (as determined by NMR or LC-MS) before proceeding with salt formation. If the free base is clean, ensure the solvents used for the salt formation are of high purity and anhydrous.

Section 4: Handling and Storage of the Dihydrochloride Salt

Q7: The this compound powder seems to gain weight and become sticky when left on the bench. What is happening and how should I handle it?

A7: You are observing hygroscopicity. Amine hydrochloride salts, especially dihydrochloride salts, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[13] This can lead to the formation of a sticky solid or even a puddle, a phenomenon known as deliquescence.[13] Absorbed water will affect the accuracy of weighing and can potentially impact reaction outcomes.

Best Practices for Handling and Storage:

  • Minimize Air Exposure: Do not leave the container open to the air for extended periods. Weigh out the required amount quickly and immediately reseal the container tightly.[13]

  • Use a Desiccator: Store the product in a tightly sealed container inside a desiccator containing a drying agent (e.g., Drierite, silica gel). This provides a dry environment that minimizes moisture absorption.[14]

  • Inert Atmosphere: For highly sensitive applications or long-term storage, storing the material in a glove box or a sealed container backfilled with an inert gas like argon or nitrogen is the best practice.[15]

  • Drying Before Use: If you suspect the material has absorbed moisture, it can often be dried by placing it under a high vacuum for several hours before use.

Data Tables

Table 1: Troubleshooting Summary for Reductive Amination

Problem Primary Cause Recommended Solution(s) Reference(s)
Low Conversion Incomplete imine formation; inactive reagent.Add molecular sieves; add catalytic AcOH; use fresh reducing agent.[3][4]
Di-substitution High reactivity of the mono-substituted product.Use a 5-10 fold excess of piperazine OR use N-Boc-piperazine.[1][7][8]
Ketone Reduction Reducing agent is too reactive.Use a milder agent like NaBH(OAc)₃ (STAB).[3][5]
Streaking on Column Basic product interacts with acidic silica.Add 1-2% Et₃N or NH₄OH to the eluent.[7]

Table 2: Comparison of Common Reducing Agents

Reducing Agent Abbreviation Typical Use Case Advantages Disadvantages
Sodium BorohydrideNaBH₄General reduction of aldehydes/ketones.Inexpensive, powerful.Can reduce starting ketone; less selective.[3]
Sodium CyanoborohydrideNaBH₃CNReductive aminations at controlled pH.Selective for iminium ions at pH ~7.[5]Releases toxic HCN upon acidic workup.[5]
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABOne-pot reductive aminations.Highly selective for iminium ions; mild.[3]More expensive; moisture sensitive.

Overall Synthesis and Purification Workflow

G cluster_0 Part 1: Synthesis (Free Base) cluster_1 Part 2: Purification cluster_2 Part 3: Salt Formation & Storage start Piperazine + Tetrahydro-4H-pyran-4-one reaction Reductive Amination (e.g., STAB, AcOH, CH2Cl2) start->reaction crude_fb Crude Free Base reaction->crude_fb purification Purification Method crude_fb->purification column Column Chromatography (w/ Et3N) purification->column extraction Acid/Base Extraction purification->extraction pure_fb Pure Free Base column->pure_fb extraction->pure_fb salt_formation Add 2.2 eq. HCl in Anhydrous Solvent pure_fb->salt_formation filtration Filter & Dry Under Vacuum salt_formation->filtration final_product Final Dihydrochloride Salt filtration->final_product storage Store in Desiccator final_product->storage

Caption: Overall workflow from starting materials to final product.

References

Technical Support Center: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Core Synthesis Overview: Reductive Amination

The most prevalent and efficient route to 1-(tetrahydro-2H-pyran-4-yl)piperazine is the reductive amination between tetrahydro-4H-pyran-4-one and piperazine.[1][2] This one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to form the target C-N bond. The final step involves the formation of the dihydrochloride salt to ensure stability and improve handling characteristics. While seemingly straightforward, this synthesis presents several critical control points that can significantly impact yield, purity, and reproducibility.

cluster_main General Synthetic Workflow A Reactants (Piperazine + Tetrahydro-4H-pyran-4-one) B Reductive Amination (e.g., with STAB) A->B Step 1 C Aqueous Workup (Quench & pH Adjustment) B->C Step 2 D Extraction of Free Base C->D Step 3 E Purification (e.g., Column Chromatography) D->E Step 4 F Salt Formation (Addition of HCl) E->F Step 5 G Isolation & Drying (Final Product) F->G Step 6

Caption: High-level workflow for the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is low due to the formation of a major di-alkylated byproduct, 1,4-bis(tetrahydro-2H-pyran-4-yl)piperazine. How can I improve the selectivity for mono-alkylation?

Answer: This is the most common challenge in this synthesis. It arises because piperazine possesses two nucleophilic secondary amine groups of similar reactivity. Once the first nitrogen is alkylated, the second remains reactive and can compete for the tetrahydro-4H-pyran-4-one, leading to the di-substituted product.

Causality: The formation of the di-alkylated product is a competing second-order reaction. Its rate is dependent on the concentration of both the mono-substituted product and the ketone.

There are three primary strategies to favor mono-alkylation:

  • Stoichiometric Control: Use a significant excess of piperazine relative to the ketone (e.g., 4-10 equivalents). By Le Châtelier's principle, this increases the probability that a ketone molecule will react with an un-substituted piperazine rather than the already-substituted product. This method is often used in initial discovery phases but can be wasteful and complicates purification on a larger scale.[3]

  • Slow Addition: Add the tetrahydro-4H-pyran-4-one slowly to the reaction mixture containing piperazine and the reducing agent. This maintains a low instantaneous concentration of the ketone, which kinetically disfavors the second alkylation event.[3]

  • Use of a Protecting Group: This is the most robust and scalable method for ensuring mono-alkylation.[4] By protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), you physically block it from reacting. The alkylation is then directed exclusively to the unprotected nitrogen. The Boc group is subsequently removed under acidic conditions, which can often be combined with the final salt formation step.[3][5]

Data Summary: Comparison of Mono-alkylation Strategies

StrategyProsConsRecommended For
Piperazine Excess Simple, one-step reaction.Wasteful, difficult to remove excess piperazine, potential for di-alkylation still exists.Small-scale, rapid synthesis.
Slow Addition Improved selectivity over simple excess.Requires careful control of addition rate, can still yield some di-alkylation.Bench-scale optimization.
N-Boc Protection Excellent selectivity (>98% mono), highly reproducible, simplifies purification.Adds two steps (protection/deprotection) to the synthesis.Process development, large-scale synthesis.[4]
Q2: The reaction stalls and shows incomplete conversion of the starting material, even after extended reaction times. What could be the problem?

Answer: Reaction stalling is typically due to issues with the reagents, particularly the reducing agent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Check the Reducing Agent: The most common reducing agent for this reaction is sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). It is preferred because it is milder than agents like sodium cyanoborohydride and is selective for the iminium ion over the ketone.[3] However, STAB is moisture-sensitive. Ensure it is fresh and has been stored in a desiccator. An inactive reducing agent is a primary cause of failure.

  • Solvent Choice: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If starting materials have poor solubility, the reaction can be sluggish.[3] Adding a small amount of a protic solvent like methanol can sometimes facilitate iminium ion formation, but care must be taken as it can also react with the reducing agent.

  • Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion, especially with less reactive substrates.[3]

  • Purity of Starting Materials: Impurities in the tetrahydro-4H-pyran-4-one, such as the over-reduced alcohol byproduct (tetrahydropyran-4-ol), can inhibit the reaction.[6] Ensure the purity of your starting materials via NMR or GC-MS before starting.

cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Conversion cause1 Inactive Reducing Agent (STAB) start->cause1 cause2 Poor Reagent Solubility start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Starting Material Impurity start->cause4 sol1 Use fresh, anhydrous STAB. cause1->sol1 sol2 Switch solvent (e.g., DCE) or add co-solvent. cause2->sol2 sol3 Gently heat reaction (e.g., to 40 °C). cause3->sol3 sol4 Verify purity of ketone and piperazine. cause4->sol4

Caption: Troubleshooting logic for incomplete reactions.

Q3: During aqueous workup, my product seems to remain in the aqueous layer. How can I efficiently extract it?

Answer: This is a classic issue when working with basic amines like piperazines. The product, being basic, will readily protonate in a neutral or slightly acidic aqueous solution to form a water-soluble ammonium salt.

The Solution: Basification

To extract the product into an organic solvent, you must first convert the protonated salt back to its neutral, "free base" form.[3]

  • After quenching the reaction (e.g., with water or a saturated bicarbonate solution), transfer the entire mixture to a separatory funnel.

  • Add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution, to the aqueous layer.

  • Monitor the pH of the aqueous layer using pH paper or a meter. You must adjust the pH to a value significantly above the pKa of the piperazine nitrogens, typically in the range of pH 9.5-12 .[3][7]

  • Once the aqueous layer is sufficiently basic, the product will be deprotonated and become much more soluble in organic solvents.

  • Proceed with extraction using a solvent like dichloromethane or chloroform. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.

Q4: When I try to form the dihydrochloride salt, I get an oil or a sticky solid instead of a crystalline product. How can I improve crystallization?

Answer: Oiling out during salt formation is usually caused by impurities, residual solvent, or using a solvent system in which the salt is too soluble.

Protocol for Crystalline Salt Formation:

  • Ensure Purity: The free base should be as pure as possible before attempting salt formation. If necessary, purify the crude free base by silica gel column chromatography.

  • Solvent Selection: Dissolve the purified free base in a solvent in which the free base is soluble, but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethanol, or ethyl acetate. Sometimes a mixture, like DCM/ether or IPA/heptane, is required.

  • Acid Addition: Use a pre-prepared solution of HCl in a suitable solvent (e.g., 2M HCl in isopropanol or 4M HCl in dioxane). Add the HCl solution dropwise to the stirred solution of the free base at room temperature or cooled in an ice bath. Add exactly 2.0-2.1 equivalents of HCl.

  • Induce Crystallization:

    • If a solid precipitates immediately, continue stirring for 1-2 hours to allow for complete crystallization.

    • If it oils out, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Alternatively, you can add a small seed crystal from a previous successful batch.

    • Trituration can also be effective: add a non-polar "anti-solvent" like diethyl ether or heptane to the oil with vigorous stirring to force precipitation.

  • Isolation: Collect the resulting crystalline solid by filtration, wash with a small amount of cold solvent (e.g., cold IPA or ether), and dry under vacuum.[8]

Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is effective. Use a mobile phase like 10% methanol in DCM with 1% ammonium hydroxide to visualize the basic amine spots. Staining with ninhydrin can help visualize the primary/secondary amines. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can track the disappearance of starting materials and the appearance of the mono- and di-alkylated products by their respective masses.

  • Q: What are the key impurities to watch for in the final product?

    • A: The most common synthesis-related impurities are:

      • 1,4-bis(tetrahydro-2H-pyran-4-yl)piperazine: The di-alkylation product.[3]

      • Unreacted Piperazine: Can be carried through if not properly removed during workup.[9]

      • Tetrahydropyran-4-ol: From over-reduction of the starting ketone, especially if harsh reducing agents are used.[6] These can typically be identified by ¹H NMR and LC-MS analysis.

  • Q: Can I use direct N-alkylation with a halo-tetrahydropyran instead of reductive amination?

    • A: While possible, direct N-alkylation with a substrate like 4-bromotetrahydropyran is generally less efficient. It requires heating, a base (like K₂CO₃), and often gives poorer control over the mono/di-alkylation ratio compared to the protected piperazine route.[3] Reductive amination is the more widely accepted and scalable method for this specific transformation.[1]

Detailed Experimental Protocol: Mono-alkylation via N-Boc-Piperazine

This protocol represents the most reliable method for achieving high selectivity.

Part 1: Synthesis of tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

  • To a round-bottom flask, add N-Boc-piperazine (1.0 eq), tetrahydro-4H-pyran-4-one (1.1 eq), and 1,2-dichloroethane (DCE) to make a 0.2 M solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be used directly in the next step.

Part 2: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the crude product from Part 1 in methanol or isopropanol (IPA).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of hydrochloric acid (at least 2.2 equivalents; e.g., 4M HCl in dioxane or concentrated HCl followed by dilution).

  • Allow the mixture to warm to room temperature and stir for 2-4 hours. The product should precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of cold IPA or diethyl ether, and dry under vacuum at 50 °C to yield the final this compound.[8]

References

Technical Support Center: Navigating Experimental Variability with 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices to mitigate variability and ensure the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a white to off-white solid.[1] As a dihydrochloride salt of an organic base, it exhibits good stability under normal laboratory conditions. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₂₀Cl₂N₂O[1]
Molecular Weight 243.17 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥95%[1]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical to maintain the integrity of the compound. Due to the hygroscopic nature of many piperazine salts, it is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator.[2] For long-term storage, refrigeration is advised.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: As a dihydrochloride salt, this compound is highly soluble in water.[2] It is also soluble in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO). Solubility in non-polar organic solvents is generally low. For biological assays, sterile-filtered aqueous buffers or DMSO are commonly used.

Q4: Is this compound sensitive to pH changes?

A4: Yes, the piperazine moiety contains two basic nitrogen atoms, making its charge state and, consequently, its properties pH-dependent. The dihydrochloride salt form is stable in acidic to neutral aqueous solutions. In basic conditions (typically pH > 8), the free base will be generated, which may have different solubility and stability characteristics. The pH of a 10% aqueous solution of piperazine itself is between 10.8 and 11.8.[3]

II. Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during experimentation.

A. Synthesis and Purification Challenges

The most common synthetic route to 1-(tetrahydro-2H-pyran-4-yl)piperazine is the reductive amination of tetrahydro-2H-pyran-4-one with piperazine, followed by conversion to the dihydrochloride salt.

Problem 1: Low yield and formation of di-substituted byproduct in reductive amination.

  • Causality: Piperazine has two secondary amine groups, both of which can react with the ketone, leading to the formation of a di-substituted byproduct where two pyran rings are attached to one piperazine molecule. This is a common issue in the N-alkylation of piperazine.

  • Troubleshooting Steps:

    • Use of a Protecting Group: The most effective strategy to ensure mono-substitution is to use a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogens, directing the reaction to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions, which can be coupled with the formation of the hydrochloride salt.

    • Control Stoichiometry: If using unprotected piperazine, a large excess of piperazine (3-5 equivalents) relative to tetrahydro-2H-pyran-4-one can statistically favor the mono-substituted product. However, this necessitates a more rigorous purification to remove the excess piperazine.

    • Slow Addition of the Ketone: Adding the tetrahydro-2H-pyran-4-one slowly to the reaction mixture containing piperazine can also help to minimize the formation of the di-substituted product.

Problem 2: Difficulty in purifying the final product.

  • Causality: The high polarity and basicity of the piperazine product can lead to challenges in chromatographic purification, such as streaking on silica gel. The product's high water solubility can also complicate extractions.

  • Troubleshooting Steps:

    • Salt Precipitation: A highly effective purification method for this compound is the precipitation of its dihydrochloride salt. After the reaction and initial work-up to obtain the free base, dissolving the crude product in a suitable organic solvent (e.g., isopropanol, ethanol) and adding a solution of HCl in an organic solvent (e.g., HCl in dioxane or isopropanol) will often precipitate the dihydrochloride salt in high purity.

    • Chromatography of the Boc-protected Intermediate: If the Boc-protection strategy is used, the N-Boc protected intermediate is less polar and can be more readily purified by standard silica gel column chromatography before the deprotection and salt formation step.

    • Aqueous Work-up pH Control: During aqueous work-up of the free base, ensure the pH is sufficiently basic (pH > 10) to minimize its partitioning into the aqueous phase.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and analysis of this compound.

A. Synthesis Protocol: A Two-Step Approach

This protocol utilizes a mono-protected piperazine to ensure selective mono-alkylation.

Step 1: Reductive Amination of Tetrahydro-2H-pyran-4-one with 1-Boc-piperazine

  • To a solution of 1-Boc-piperazine (1.0 eq) and tetrahydro-2H-pyran-4-one (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-Boc-4-(tetrahydro-2H-pyran-4-yl)piperazine.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Step 2: Boc-Deprotection and Dihydrochloride Salt Formation

  • Dissolve the purified 1-Boc-4-(tetrahydro-2H-pyran-4-yl)piperazine (1.0 eq) in a minimal amount of a suitable solvent such as methanol, isopropanol, or dioxane.

  • To this solution, add a solution of hydrogen chloride (excess, e.g., 4M HCl in dioxane, or a saturated solution of HCl in isopropanol) dropwise with stirring at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate of the dihydrochloride salt should form.

  • Monitor the deprotection by TLC or LC-MS to ensure complete removal of the Boc group.

  • Collect the precipitated solid by filtration, wash with a small amount of cold diethyl ether or the reaction solvent, and dry under vacuum to yield this compound.

B. Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the tetrahydro-pyran and piperazine rings. In D₂O or DMSO-d₆, the protons on the carbons adjacent to the oxygen in the pyran ring typically appear as a multiplet around 3.5-4.0 ppm. The protons on the piperazine ring will appear as broad signals, often in the 3.0-3.5 ppm range.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbons in the molecule. The carbon of the C-O bond in the pyran ring will be in the downfield region (around 60-70 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 171.15.

IV. Visualization of Workflows

A. Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection & Salt Formation start1 1-Boc-piperazine + Tetrahydro-2H-pyran-4-one reductive_amination Reductive Amination (NaBH(OAc)3, DCM) start1->reductive_amination workup1 Aqueous Work-up (NaHCO3) reductive_amination->workup1 purification1 Column Chromatography workup1->purification1 intermediate 1-Boc-4-(tetrahydro-2H-pyran-4-yl)piperazine purification1->intermediate deprotection Boc Deprotection (HCl in Dioxane) intermediate->deprotection precipitation Precipitation deprotection->precipitation filtration Filtration & Drying precipitation->filtration final_product 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride filtration->final_product

Caption: Synthetic workflow for this compound.

B. Troubleshooting Decision Tree for Low Yield in Synthesis

TroubleshootingYield start Low Yield in Synthesis check_reaction Was the reaction monitored to completion? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_byproducts Are there significant byproducts observed? check_reaction->check_byproducts Yes extend_time Action: Extend reaction time or increase temperature. incomplete_reaction->extend_time check_reagents Action: Check purity and activity of reagents (especially NaBH(OAc)3). incomplete_reaction->check_reagents success Yield Improved extend_time->success check_reagents->success di_alkylation Di-alkylation Product check_byproducts->di_alkylation Yes workup_issue Was the product lost during work-up? check_byproducts->workup_issue No use_boc Action: Use 1-Boc-piperazine for mono-alkylation. di_alkylation->use_boc excess_piperazine Action: Use a large excess of unprotected piperazine. di_alkylation->excess_piperazine use_boc->success excess_piperazine->success ph_control Action: Ensure pH > 10 during aqueous extraction of the free base. workup_issue->ph_control Yes salt_precipitation_issue Action: Optimize solvent for HCl salt precipitation. workup_issue->salt_precipitation_issue Yes workup_issue->success No ph_control->success salt_precipitation_issue->success

Caption: Decision tree for troubleshooting low yield in synthesis.

V. References

  • Solubility of Things. Piperazine dihydrochloride. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. --INVALID-LINK--

  • Benchchem. Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. --INVALID-LINK--

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. --INVALID-LINK--

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. --INVALID-LINK--

  • CymitQuimica. 1-(TETRAHYDRO-2H-PYRAN-4-YL)PIPERAZINE 2HCL. --INVALID-LINK--

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. --INVALID-LINK--

  • Google Patents. Piperazine salt and a process for the preparation thereof. --INVALID-LINK--

  • Wikipedia. Piperazine. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride: A Hypothetical Investigation into its Serotonergic Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the novel compound, 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, hereafter referred to as Compound-THP. In the absence of direct experimental data for Compound-THP, this document presents a hypothetical study exploring its potential as a serotonin 5-HT1A receptor agonist. This investigation is framed in comparison to Buspirone, a well-established anxiolytic and antidepressant agent that acts as a partial agonist at the 5-HT1A receptor.

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous centrally acting agents. The introduction of a tetrahydropyran moiety to the piperazine ring, as in Compound-THP, presents an intriguing modification that could modulate its pharmacological profile. This guide is intended for researchers and drug development professionals interested in the exploration of novel piperazine derivatives for neurological disorders.

Hypothesized Mechanism of Action: Compound-THP as a 5-HT1A Receptor Agonist

The serotonin 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety.[1][2] Agonism at this receptor is a key mechanism for the therapeutic effects of several anxiolytic and antidepressant drugs.[1] We hypothesize that Compound-THP acts as a selective agonist at the 5-HT1A receptor. Upon binding, it is proposed to activate the associated Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to contribute to the downstream neuronal effects that alleviate symptoms of anxiety and depression.

Compound-THP_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Downstream Effects Compound-THP Compound-THP 5-HT1A_Receptor 5-HT1A Receptor Compound-THP->5-HT1A_Receptor Binds to Gi_o_Protein Gi/o Protein 5-HT1A_Receptor->Gi_o_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion ATP ATP ATP->Adenylyl_Cyclase Neuronal_Inhibition Neuronal Inhibition Anxiolytic_Antidepressant_Effects Anxiolytic & Antidepressant Effects Neuronal_Inhibition->Anxiolytic_Antidepressant_Effects Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Receptor_Binding Receptor Binding Assay (Radioligand Displacement) Data_Analysis_1 Determine Ki and IC50 Receptor_Binding->Data_Analysis_1 Functional_Assay cAMP Functional Assay (HTRF) Functional_Assay->Data_Analysis_1 Animal_Model Rodent Model of Anxiety/Depression (Forced Swim Test) Data_Analysis_1->Animal_Model Proceed if promising Behavioral_Assessment Measure Immobility Time Animal_Model->Behavioral_Assessment Data_Analysis_2 Evaluate Antidepressant-like Effects Behavioral_Assessment->Data_Analysis_2

References

A Comparative Guide to 1-(tetrahydro-2H-pyran-4-yl)piperazine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a recurring motif in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS).[2][3] Its prevalence is due to the piperazine moiety's ability to serve as a versatile linker, a basic center to improve aqueous solubility, and a key pharmacophoric element that can be fine-tuned to optimize a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][4]

This guide focuses on 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride , a compound that marries the piperazine core with a tetrahydropyran (THP) group. The THP moiety is a saturated oxygen-containing heterocycle that acts as a polar, non-aromatic substituent, often used to improve solubility and metabolic stability while exploring chemical space.

The purpose of this document is to provide a comprehensive framework for researchers and drug development professionals to compare 1-(tetrahydro-2H-pyran-4-yl)piperazine with its structural analogs. We will delve into a comparative analysis of their physicochemical properties, discuss their potential pharmacological applications with a focus on G-Protein Coupled Receptors (GPCRs), and provide detailed, validated experimental protocols for their characterization.

Structural Analogs: A Framework for Comparison

To understand the structure-activity relationship (SAR) of 1-(tetrahydro-2H-pyran-4-yl)piperazine, it is essential to compare it with logically chosen analogs. These analogs are designed to probe the contribution of each structural component. For this guide, we will consider three representative analogs:

  • Analog A: 1-(Tetrahydrofuran-3-yl)piperazine: This analog features a five-membered tetrahydrofuran (THF) ring instead of the six-membered THP ring, allowing for an assessment of the cyclic ether's ring size on overall properties.

  • Analog B: 1-Methyl-4-(tetrahydro-2H-pyran-4-yl)piperazine: This analog involves the alkylation of the second nitrogen (N4) of the piperazine ring, a common strategy to modulate basicity, lipophilicity, and receptor interaction.[]

  • Analog C: 1-Phenylpiperazine: A widely studied pharmacophore, this analog replaces the THP group with an aromatic phenyl ring, drastically altering the compound's electronics, lipophilicity, and potential receptor interactions, often directing activity towards serotonergic or dopaminergic receptors.

G cluster_parent Parent Compound cluster_analogs Structural Analogs parent 1-(Tetrahydro-2H-pyran-4-yl)piperazine analogA Analog A: 1-(Tetrahydrofuran-3-yl)piperazine parent->analogA Vary Cyclic Ether (Ring Size) analogB Analog B: 1-Methyl-4-(THP-4-yl)piperazine parent->analogB N4-Substitution (Alkylation) analogC Analog C: 1-Phenylpiperazine parent->analogC Replace THP (Aromatic Substitution)

Caption: Structural relationship between the parent compound and selected analogs.

Comparative Analysis of Physicochemical and Drug-Like Properties

A molecule's journey to becoming a drug is heavily dictated by its physicochemical properties, which govern its Absorption, Distribution, Metabolism, and Excretion (ADME).[6][7] Computational "drug-likeness" scores, such as the Quantitative Estimate of Drug-likeness (QED), provide a valuable initial assessment by integrating multiple property descriptors.[8][9]

Below is a comparative table of key calculated properties for our compound set.

Property1-(THP-4-yl)piperazineAnalog A (THF-3-yl)Analog B (N-Me-THP)Analog C (Phenyl)Rationale for Importance
Formula C₉H₁₈N₂OC₈H₁₆N₂OC₁₀H₂₀N₂OC₁₀H₁₄N₂Base for MW and elemental composition.
MW 170.25156.23184.28162.23Influences diffusion and absorption (Ro5 < 500).[9]
cLogP -0.15-0.300.251.85Measures lipophilicity; impacts solubility, permeability, and protein binding.[7]
TPSA 35.5 Ų35.5 Ų26.3 Ų24.1 ŲEstimates polar surface area; correlates with membrane permeability.
HBD 1101Hydrogen Bond Donors; affects solubility and receptor binding (Ro5 < 5).[9]
HBA 3332Hydrogen Bond Acceptors; affects solubility and receptor binding (Ro5 < 10).[9]
Rot. Bonds 1111Number of rotatable bonds; influences conformational flexibility and binding entropy.

Note: Values are calculated estimates and may vary between software packages. THP = Tetrahydro-2H-pyran; THF = Tetrahydrofuran; MW = Molecular Weight; cLogP = Calculated LogP; TPSA = Topological Polar Surface Area; HBD = Hydrogen Bond Donors; HBA = Hydrogen Bond Acceptors.

Expert Interpretation:

  • The parent compound and Analog A are highly polar (negative cLogP), suggesting excellent aqueous solubility but potentially poor passive diffusion across the blood-brain barrier.

  • Alkylation (Analog B) slightly increases lipophilicity and removes a hydrogen bond donor, which could subtly improve membrane permeability.

  • Replacing the THP with a phenyl ring (Analog C) dramatically increases lipophilicity (cLogP = 1.85), making it more traditionally "drug-like" for CNS targets where greater lipid solubility is often required for brain penetration.

Pharmacological Profile: Targeting G-Protein Coupled Receptors

The piperazine scaffold is a cornerstone in the development of ligands for G-Protein Coupled Receptors (GPCRs), the largest family of membrane receptors and primary targets for a vast number of clinical therapeutics.[10] Many antipsychotic, antidepressant, and anxiolytic drugs leverage a piperazine core to interact with dopamine and serotonin receptors.[3]

GPCRs, upon activation by a ligand, trigger intracellular signaling cascades by coupling to heterotrimeric G proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP).[10][11]

G cluster_membrane Plasma Membrane GPCR GPCR Extracellular Intracellular G_Protein Gαβγ GPCR:f2->G_Protein Activation Ligand Ligand (e.g., Piperazine Derivative) Ligand->GPCR:f1 Binding Effector Effector (Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger cAMP Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response

Caption: Simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.

The compounds in our series are expected to act as GPCR modulators. Their specific activity and selectivity would depend on the nature of the N1-substituent and any substitution on the N4-position. The THP group of the parent compound provides a polar handle that can interact with hydrophilic pockets in a receptor's binding site, while the phenyl group of Analog C would favor interactions with aromatic residues.

Experimental Protocols for Comparative Evaluation

To move beyond computational predictions, rigorous experimental validation is paramount. The following protocols are designed as self-validating systems to characterize and compare piperazine analogs.

Protocol 1: Radioligand Competition Binding Assay (Determining Affinity, Kᵢ)

This assay quantifies the binding affinity of a test compound for a specific receptor. It relies on the competition between the unlabeled test compound and a radiolabeled ligand with known affinity.[12][13]

Causality: By measuring the concentration of our test compound required to displace 50% of the radiolabeled ligand (the IC₅₀), we can calculate the inhibitory constant (Kᵢ), a true measure of binding affinity. Lower Kᵢ values indicate higher affinity.

Materials:

  • Cell membranes expressing the target GPCR of interest.

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors).

  • Test compounds (Parent compound and analogs).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Methodology:

  • Preparation: Serially dilute test compounds in binding buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of binding buffer.

    • 25 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ).

    • 25 µL of serially diluted test compound (or buffer for total binding, or a high concentration of a known ligand for non-specific binding).

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.[12]

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Functional Assay (Determining Efficacy, EC₅₀/IC₅₀)

This assay determines whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). It measures the downstream signaling effect, such as the change in intracellular cAMP levels.[11]

Causality: GPCRs coupled to Gₛ proteins increase cAMP upon activation, while those coupled to Gᵢ proteins decrease it. By measuring cAMP levels, we can directly quantify the functional consequence of receptor binding. An agonist will produce a dose-dependent change in cAMP (EC₅₀), while an antagonist will block the effect of a known agonist (IC₅₀).

Materials:

  • CHO or HEK293 cells transiently or stably expressing the target GPCR.

  • cAMP assay kit (e.g., HTRF, ELISA-based).

  • Forskolin (an adenylyl cyclase activator, used for Gᵢ-coupled receptors).

  • A known reference agonist for the target receptor.

  • Test compounds.

Methodology:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition (Agonist Mode):

    • Remove the culture medium and replace it with stimulation buffer containing various concentrations of the test compound.

    • Incubate for 30 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of the test compound for 15 minutes.

    • Add a fixed concentration (typically the EC₈₀) of the reference agonist and incubate for an additional 30 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement using the chosen detection method (e.g., adding HTRF reagents and reading on a plate reader).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Conclusion and Forward Look

This compound represents a valuable chemical starting point, combining the privileged piperazine scaffold with a polar, saturated heterocyclic THP group. Our comparative analysis demonstrates how subtle structural modifications—altering ring size, N-alkylation, or introducing aromaticity—can profoundly impact key physicochemical properties that are critical for drug development.

The provided computational data serves as a strong foundation for hypothesis generation, suggesting that while the parent compound may have excellent solubility, analogs like 1-phenylpiperazine may possess more favorable properties for CNS applications. However, these in silico predictions must be substantiated with robust experimental data. The detailed protocols for binding affinity and functional activity assays provide a clear, validated pathway for researchers to elucidate the true pharmacological profile of these compounds. By systematically synthesizing and testing such analogs, the scientific community can further refine the structure-activity relationships of piperazine derivatives, paving the way for the discovery of novel and more effective therapeutics.

References

A Comparative Guide to Piperazine Derivatives for CNS Research: 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of central nervous system (CNS) drug discovery, the piperazine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of approved therapeutics underscores its remarkable versatility and favorable pharmacokinetic properties. This guide provides an in-depth, objective comparison of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride against two prominent classes of piperazine derivatives: arylpiperazines and benzylpiperazines. By delving into their synthesis, physicochemical characteristics, receptor binding profiles, and preclinical efficacy, this document aims to equip researchers with the critical insights necessary for informed compound selection and optimization.

The Piperazine Nucleus: A Privileged Scaffold in CNS Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms at opposing positions, known as piperazine, is a "privileged structure" in modern drug design.[1][2] This is attributed to its ability to confer desirable properties such as improved aqueous solubility, oral bioavailability, and the capacity to interact with a multitude of biological targets.[3][4] The two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.[5][6] This adaptability has led to the development of piperazine-containing drugs across a wide range of therapeutic areas, including psychiatry, neurology, and oncology.[7][8]

This guide will focus on a comparative analysis of three distinct piperazine derivatives, each representing a different structural class:

  • This compound: A piperazine derivative with a non-aromatic, heterocyclic substituent.

  • 1-(2-methoxyphenyl)piperazine: A classic example of an arylpiperazine, a class of compounds extensively studied for their CNS activity.

  • 1-Benzylpiperazine (BZP): A well-known benzylpiperazine with stimulant properties.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The table below provides a comparative overview of the key physicochemical parameters for the three selected piperazine derivatives.

PropertyThis compound1-(2-methoxyphenyl)piperazine1-Benzylpiperazine
Molecular Formula C₉H₂₀Cl₂N₂OC₁₁H₁₆N₂OC₁₁H₁₆N₂
Molecular Weight 243.17 g/mol 192.26 g/mol 176.26 g/mol
Appearance SolidNot specifiedSlightly yellowish-green liquid (base) / White solid (hydrochloride)[9]
pKa Not specifiedNot specifiedNot specified
LogP (predicted) Not specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedNot specified

Synthesis of Piperazine Derivatives: A Brief Overview

The synthesis of piperazine derivatives is a well-established field in medicinal chemistry, with numerous methods available for the construction and functionalization of the piperazine ring.

Synthesis of this compound

A common synthetic route to 1-(tetrahydro-2H-pyran-4-yl)piperazine involves the reductive amination of tetrahydro-4H-pyran-4-one with piperazine.[10] The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.

Synthesis of 1-(2-methoxyphenyl)piperazine

The synthesis of 1-(2-methoxyphenyl)piperazine can be achieved through several routes. One common method involves the condensation of o-anisidine with bis(2-chloroethyl)amine.[5] Another approach is the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base.[3]

Synthesis of 1-Benzylpiperazine (BZP)

1-Benzylpiperazine can be synthesized by the reaction of piperazine with benzyl chloride.[11] The reaction typically yields a mixture of mono- and di-substituted products, which can be separated by distillation or crystallization. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.[11]

Comparative Performance: Experimental Data

In Vitro Receptor Binding Affinity

The interaction of piperazine derivatives with specific CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors, is a key determinant of their pharmacological effects.

This compound: Specific binding affinity data for this compound is not widely published in comparative studies. Its non-aromatic substituent suggests a potentially different receptor interaction profile compared to arylpiperazines.

1-(2-methoxyphenyl)piperazine: This arylpiperazine derivative is known to exhibit high affinity for 5-HT₁A and D₂ receptors.[6] Studies have shown that derivatives of 1-(2-methoxyphenyl)piperazine can have Ki values in the nanomolar range for these receptors, indicating potent binding.[12][13]

1-Benzylpiperazine (BZP): BZP acts as a non-selective serotonin receptor agonist and a dopamine reuptake inhibitor.[3][14] It has a complex pharmacological profile, interacting with multiple monoamine transporters and receptors.[11]

The following table summarizes representative binding affinity data (Ki in nM) for related arylpiperazine derivatives to provide context.

Compound5-HT₁A Receptor Ki (nM)D₂ Receptor Ki (nM)
Arylpiperazine Derivative 1 1.2[12]High affinity[6]
Arylpiperazine Derivative 2 21.3[12]Moderate affinity[6]
Buspirone 4 - 78484

Note: Data for arylpiperazine derivatives are from different studies and serve as illustrative examples of the typical affinity of this class of compounds.

In Vivo Efficacy in Preclinical Models

Preclinical behavioral models in rodents are essential for evaluating the potential therapeutic effects of CNS drug candidates.

Anxiety-Like Behavior (Elevated Plus Maze):

The elevated plus maze (EPM) is a widely used model to assess anxiety-like behavior in rodents.[1][2] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.

  • Buspirone (Arylpiperazine): Buspirone, an anxiolytic drug, has shown anxiolytic effects in the EPM, increasing open arm exploration in mice at doses of 2.0 and 4.0 mg/kg.[7] However, some studies have reported inconsistent or even anxiogenic-like effects, suggesting that the behavioral response to buspirone in this model can be complex.[1]

  • 1-Benzylpiperazine (BZP): Studies on the anxiolytic or anxiogenic effects of BZP in the EPM have yielded mixed results, with some studies suggesting anxiogenic-like properties.

Depressive-Like Behavior (Forced Swim Test):

The forced swim test (FST) is a common preclinical model used to screen for antidepressant-like activity.[15][16][17][18] A reduction in immobility time is indicative of a potential antidepressant effect.

  • This compound: Data on the effects of this compound in the FST is not widely available in comparative studies.

  • Ziprasidone (Arylpiperazine): The atypical antipsychotic ziprasidone, which has a piperazine moiety, has demonstrated antidepressant-like effects in the FST in rats, significantly reducing immobility time after chronic treatment.[2][5]

  • 1-Benzylpiperazine (BZP): The effects of BZP in the FST are not as well-characterized for antidepressant-like activity, with its primary profile being that of a stimulant.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its concentration in the body over time, which is crucial for its efficacy and safety.

  • Arylpiperazines (e.g., Buspirone): Buspirone undergoes extensive first-pass metabolism, with its major active metabolite being 1-(2-pyrimidinyl)-piperazine (1-PP).[19]

  • 1-Benzylpiperazine (BZP): In humans, after a 200 mg oral dose, BZP reaches a peak plasma concentration of 262 ng/mL in approximately 75 minutes, with an elimination half-life of 5.5 hours.[10][20] In rats, BZP is metabolized primarily through hydroxylation of the aromatic ring.[21][22][23] Phenylpiperazines are generally more extensively metabolized than benzylpiperazines.[24]

Experimental Protocols

To provide a practical context for the evaluation of these piperazine derivatives, detailed protocols for key in vitro and in vivo assays are provided below.

Radioligand Binding Assay for 5-HT₁A Receptor

This protocol describes a standard method for determining the binding affinity of test compounds to the 5-HT₁A receptor.[21]

Materials:

  • CHO-K1 cell membranes expressing the human 5-HT₁A receptor

  • [³H]8-hydroxy-DPAT (radioligand)

  • Metergoline (for non-specific binding determination)

  • Test compounds

  • Assay buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, [³H]8-hydroxy-DPAT (at a concentration near its Kd, e.g., 0.25 nM), and either the test compound, buffer (for total binding), or metergoline (10 µM for non-specific binding).

  • Add the cell membrane preparation (e.g., 10 µg of protein per well).

  • Incubate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol outlines the procedure for conducting the EPM test in rodents.[1][2][25]

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle at a predetermined time before the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for a 5-minute session.

  • Record the animal's behavior using a video tracking system.

  • Analyze the time spent in the open and closed arms, the number of entries into each arm, and other ethological parameters.

  • Clean the maze thoroughly between each animal.

Forced Swim Test (FST) for Depressive-Like Behavior

This protocol describes the FST for assessing antidepressant-like activity.[15][16][17][18]

Apparatus:

  • A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

Procedure:

  • Administer the test compound or vehicle according to the desired treatment regimen (acute or chronic).

  • Gently place the animal into the water-filled cylinder.

  • Record the animal's behavior for a 6-minute session.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Remove the animal from the water, dry it, and return it to its home cage.

  • Analyze the immobility time, with a significant reduction indicating a potential antidepressant effect.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

graph TD; A[Ligand] --> B(5-HT1A Receptor); B --> C{Gi/o Protein}; C --> D[Adenylyl Cyclase Inhibition]; D --> E[Decreased cAMP]; C --> F[Gβγ Subunit Activation]; F --> G[Ion Channel Modulation];

Caption: Simplified 5-HT₁A Receptor Signaling Pathway.

graph TD; A[Compound Administration] --> B{Behavioral Testing (e.g., EPM)}; B --> C[Data Acquisition]; C --> D{Data Analysis}; D --> E[Interpretation of Results];

Caption: General Workflow for In Vivo Behavioral Efficacy Studies.

Conclusion: A Strategic Choice in CNS Drug Discovery

The selection of a piperazine derivative in CNS drug discovery is a strategic decision that requires a thorough understanding of the subtle yet significant differences between various structural classes.

  • This compound , with its non-aromatic substituent, may offer a distinct pharmacological profile compared to its aryl- and benzyl-substituted counterparts. The lack of an aromatic ring might lead to differences in receptor interactions and metabolic pathways, potentially resulting in an improved safety profile. However, the current lack of extensive, publicly available comparative data necessitates further investigation to fully characterize its potential.

  • Arylpiperazines , such as 1-(2-methoxyphenyl)piperazine, are a well-established class of CNS-active compounds with a wealth of available data. Their high affinity for key neurotransmitter receptors like 5-HT₁A and D₂ makes them valuable tools for targeting specific pathways implicated in psychiatric and neurological disorders.

  • Benzylpiperazines , exemplified by BZP, often exhibit a more complex and less selective pharmacological profile, acting as monoamine releasers and reuptake inhibitors. While this can lead to potent stimulant effects, it may also be associated with a higher potential for side effects and abuse liability.

Ultimately, the choice between these and other piperazine derivatives will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational framework for comparing these important scaffolds, but researchers are encouraged to conduct their own head-to-head studies to generate the definitive data needed to drive their drug discovery programs forward.

References

A Comparative Analysis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in blockbuster drugs is no coincidence; this six-membered heterocycle, with its two nitrogen atoms, offers a unique combination of physicochemical properties and synthetic tractability that medicinal chemists find invaluable.[1][3] The piperazine moiety can modulate aqueous solubility, act as a versatile linker to orient pharmacophoric groups, and establish crucial interactions with biological targets.[4][5]

This guide focuses on a specific, highly functionalized derivative: 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride . We will deconstruct this molecule to understand how each component—the piperazine core, the tetrahydropyran (THP) substituent, and the dihydrochloride salt form—contributes to its advantages as a building block in drug discovery. Through objective comparison with common alternatives and supported by experimental principles, this guide will illuminate the strategic rationale for its use by researchers aiming to develop next-generation therapeutics, particularly in the realm of Central Nervous System (CNS) diseases.[6]

Deconstructing the Advantage: A Tale of Three Moieties

The utility of this compound arises from the synergistic contributions of its three key structural features. The strategic selection of this building block can preemptively solve common drug development challenges such as poor metabolic stability, low solubility, and off-target effects.

cluster_molecule This compound cluster_components Component Moieties & Their Advantages cluster_advantages Resulting Physicochemical & Pharmacokinetic Properties Compound Core Compound Piperazine Piperazine Core Compound->Piperazine THP Tetrahydropyran (THP) Moiety Compound->THP Salt Dihydrochloride Salt Compound->Salt PK Improved PK Profile (Solubility, pKa) Piperazine->PK Basic nitrogens improve aqueous solubility and allow pKa tuning. Stability Enhanced Metabolic Stability THP->Stability Saturated ring resists oxidative metabolism. Selectivity Increased Target Selectivity (3D Geometry) THP->Selectivity Provides 3D scaffold, reducing off-target planar interactions. Salt->PK Enhances dissolution rate. Formulation Superior Handling & Formulation Salt->Formulation Crystalline, stable solid with high water solubility.

Figure 1: Logical flow of advantages derived from the compound's constituent parts.

The Piperazine Core: A Foundation for Favorable Pharmacokinetics

The piperazine ring is a cornerstone in drug design for several reasons.[7] Its two nitrogen atoms provide basic centers that can be protonated at physiological pH, significantly enhancing aqueous solubility—a critical factor for oral bioavailability and formulation. Furthermore, the piperazine scaffold is a versatile synthetic handle, allowing for straightforward derivatization at its nitrogen atoms to explore structure-activity relationships (SAR).[3] It is particularly prevalent in CNS drug candidates, where it often serves as a key pharmacophore interacting with neurotransmitter receptors.[6]

The Tetrahydropyran (THP) Moiety: A Modern Bioisostere for Stability and Selectivity

The true innovation of this building block lies in the tetrahydro-2H-pyran (THP) substituent. The THP ring is increasingly used as a saturated, three-dimensional bioisostere for a planar phenyl ring. This substitution offers several distinct advantages over traditional aromatic substituents.

  • Enhanced Metabolic Stability: Aromatic rings, like phenyl groups, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially reactive metabolites. The saturated aliphatic nature of the THP ring is inherently more resistant to such metabolic pathways, which can significantly prolong a drug's half-life and improve its safety profile.

  • Improved Solubility and Physicochemical Properties: Replacing a lipophilic phenyl group with a more polar THP ring (due to the ether oxygen) typically reduces the molecule's overall lipophilicity (logP). This can lead to improved aqueous solubility and a more favorable balance of properties for oral absorption, reducing the risk of issues like hERG channel inhibition that are often associated with "flat and greasy" molecules.

  • Increased Target Selectivity: The defined chair-like conformation of the THP ring introduces a specific three-dimensional geometry that is absent in a flat phenyl ring. This structural rigidity can lead to more precise interactions with a biological target's binding pocket, enhancing potency and, crucially, improving selectivity by preventing non-specific binding to other receptors.

The Dihydrochloride Salt: Ensuring Stability and Usability

The "dihydrochloride" designation indicates that both nitrogen atoms of the piperazine ring are protonated and form a salt with hydrochloric acid. This is a deliberate and critical formulation choice. Basic parent compounds are often oils or amorphous solids that can be difficult to purify and handle.[8] Converting them to a crystalline salt form like a dihydrochloride dramatically improves:

  • Stability: Crystalline salts are generally more stable to heat and light than the free base.[9]

  • Handling: They are typically non-hygroscopic, free-flowing powders, simplifying weighing and formulation.

  • Aqueous Solubility: The salt form ensures rapid dissolution in aqueous media, which is essential for consistent results in biological assays and for developing parenteral or oral dosage forms.[8]

Comparative Analysis: Performance Against Alternatives

To fully appreciate the advantages of 1-(tetrahydro-2H-pyran-4-yl)piperazine, we must compare it to alternative scaffolds commonly employed by medicinal chemists. The primary alternative is the classic 1-phenylpiperazine .

Parameter1-(tetrahydro-2H-pyran-4-yl)piperazine Moiety 1-phenylpiperazine Moiety Rationale & Advantage
Metabolic Stability High Low to Moderate The saturated THP ring is resistant to CYP-mediated aromatic oxidation, a common metabolic pathway for phenyl rings. This leads to lower clearance and longer half-life.
Aqueous Solubility Higher Lower The THP ring's ether oxygen increases polarity compared to the lipophilic phenyl ring, generally improving solubility.
3D Geometry Defined, non-planar Planar The fixed 3D shape of the THP ring can enhance binding specificity and selectivity for the target protein over off-targets.
Synthetic Accessibility Good Excellent While phenylpiperazines are very common, modern synthetic methods make THP-containing building blocks readily accessible for drug discovery programs.[10]

This table presents a generalized comparison based on established medicinal chemistry principles. Specific experimental values will vary depending on the final molecule.

Experimental Validation: A Workflow for Comparison

A drug discovery team would validate the superiority of the THP-piperazine scaffold over an alternative like phenylpiperazine through a standardized experimental workflow.

cluster_workflow Comparative Experimental Workflow A Parallel Synthesis of Analog Pairs B In Vitro ADME Profiling A->B Solubility, Permeability, Metabolic Stability C Target Affinity & Selectivity Assays B->C Potency (IC50/EC50) Off-Target Screening D In Vivo Pharmacokinetic (PK) Studies C->D Oral Bioavailability (F%) Half-life (t1/2) E Decision Gate: Select Lead Scaffold D->E

Figure 2: Standard workflow for comparing drug discovery building blocks.

Protocol 1: Evaluation of Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a gold standard for assessing a compound's susceptibility to Phase I metabolism.

Objective: To compare the metabolic clearance rate of a final compound containing the THP-piperazine moiety versus its phenylpiperazine analog.

Materials:

  • Test Compounds (THP- and Phenyl- analogs), 10 mM in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., GOLDPak™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Labetalol)

  • 96-well incubation plates and analysis plates

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation: In a 96-well plate, add 198 µL of the HLM working solution to each well. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Add 2 µL of 100 µM test compound solution (final concentration 1 µM) to the wells. Add the NADPH system to initiate the reaction. Reserve a set of wells without NADPH as a negative control.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 400 µL of ice-cold acetonitrile with internal standard to the respective wells.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life for the THP-analog would provide direct evidence of its superior metabolic stability.

Conclusion: A Strategically Superior Building Block

This compound is more than just another chemical intermediate; it is a product of rational drug design principles. By incorporating a THP ring as a metabolically robust, 3D bioisostere for a traditional phenyl group, it offers a preemptive solution to common challenges in drug development. The piperazine core ensures favorable pharmacokinetic properties, while the dihydrochloride salt form guarantees the stability and handling characteristics required for rigorous research. For scientists and researchers in drug development, selecting this building block is a strategic decision that can accelerate the journey from a promising hit compound to a viable clinical candidate by embedding metabolic stability and optimized physicochemical properties from the earliest stages of discovery.

References

A Comparative Guide to the Cross-Reactivity Profile of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and potential cross-reactivity of the novel chemical entity (NCE), 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride. As this molecule is not extensively characterized in public literature, we will establish a robust, field-proven strategy for its pharmacological profiling. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous, early-stage characterization of new therapeutic candidates.

The core principle of this guide is to treat the molecule as a case study, applying standard, yet critical, safety pharmacology and cross-reactivity screening cascades.[1][2] The structure of the compound, featuring a piperazine core linked to a tetrahydropyran (THP) moiety, provides a logical basis for predicting potential off-target interactions and designing a self-validating experimental plan to investigate them.

Structural Rationale for Cross-Reactivity Assessment

The molecular architecture of 1-(tetrahydro-2H-pyran-4-yl)piperazine provides clear indicators for potential polypharmacology. Understanding these structural alerts is the first step in designing a logical screening strategy.

  • The Piperazine Scaffold: A Privileged but Promiscuous Core The piperazine ring is a six-membered heterocycle found in a multitude of approved drugs.[3][4][5] Its prevalence is due to favorable physicochemical properties, including high aqueous solubility and the ability to be substituted at two positions (N1 and N4) to modulate activity and properties. However, this versatility means the piperazine scaffold is a known binder to a wide range of biological targets.[6][7] Many piperazine-containing drugs exhibit activity at G-protein coupled receptors (GPCRs), particularly those in the monoamine family (e.g., serotonergic, dopaminergic, adrenergic receptors), as well as ion channels and transporters.[3] Historically, piperazine itself was used as an anthelmintic agent that functions by acting as a GABA receptor agonist in parasites, causing paralytic muscle relaxation.[8][9][10] This history underscores the importance of assessing GABAergic activity in any novel piperazine derivative.

  • The Tetrahydropyran (THP) Moiety: A Modulator of Physicochemical Properties The THP ring is frequently used in medicinal chemistry as a bioisosteric replacement for a cyclohexane ring. Its inclusion can improve metabolic stability and aqueous solubility. The ether oxygen in the THP ring can also act as a hydrogen bond acceptor, potentially forming an additional point of contact with a biological target that could influence binding affinity and selectivity.

Given these structural components, a primary cross-reactivity screen should prioritize targets historically associated with the piperazine scaffold, aligning with the core battery of tests recommended by ICH S7A and S7B guidelines for safety pharmacology.[1][2][11]

Experimental Design: A Tiered Screening Cascade

A tiered approach is the most efficient method for characterizing an NCE. It begins with a broad, high-throughput screen to identify potential liabilities, followed by more focused, functional assays to confirm and quantify any observed activity.[12][13]

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Potency & Functional Confirmation cluster_2 Tier 3: In Vivo & Follow-Up T1_Start Compound Synthesis 1-(THP)piperazine T1_Assay Broad Panel Radioligand Binding Assay (e.g., SafetyScreen44) Single High Concentration (10 µM) T1_Start->T1_Assay T1_Result Identify 'Hits' (e.g., >50% Inhibition) T1_Assay->T1_Result T2_Potency Dose-Response Binding Assays Determine Ki for 'Hit' Targets T1_Result->T2_Potency 'Hits' T2_Functional Target-Specific Functional Assays (e.g., Calcium Flux, cAMP, Patch Clamp) T2_Potency->T2_Functional T2_Cardio hERG Channel Assay (Cardiovascular Safety) T2_Potency->T2_Cardio T3_Followup In Vivo Safety Pharmacology (CNS, CV, Respiratory Models) T2_Cardio->T3_Followup Confirmed Activity & Safety Profile T3_Decision Go / No-Go Decision Risk Assessment T3_Followup->T3_Decision

Caption: Proposed tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single high concentration (typically 1-10 µM) against a large panel of known drug targets. Commercial services like the Eurofins SafetyScreen44 or Charles River's portfolio offer comprehensive panels covering GPCRs, ion channels, transporters, and enzymes.[2] Any target showing significant inhibition (e.g., >50%) is flagged as a "hit" for further investigation.

Tier 2: Dose-Response and Functional Analysis

For each "hit" identified in Tier 1, a full dose-response curve is generated to determine the potency of the interaction, expressed as an inhibition constant (Ki) for binding assays or an IC50/EC50 for functional assays.[14]

It is critical to move from simple binding assays to functional assays that measure the actual biological consequence of the interaction (e.g., agonist, antagonist, or inverse agonist activity). For example, a hit at a serotonin receptor should be followed up with a calcium flux or cAMP assay. A critical Tier 2 assay for nearly all NCEs is the hERG potassium channel assay, a key predictor of potential cardiac QT prolongation.[2]

Detailed Experimental Protocols

To ensure scientific integrity, all protocols must be robust and self-validating. Below are representative protocols for key assays in the screening cascade.

Protocol 1: Competitive Radioligand Binding Assay (Example: 5-HT2A Receptor)

This protocol determines the binding affinity (Ki) of the test compound for the human serotonin 2A receptor.

Materials:

  • Test Compound: this compound

  • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a specific 5-HT2A antagonist).

  • Non-specific Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and fluid.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) OR 50 µL of Mianserin (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]-Ketanserin at a final concentration equal to its Kd (e.g., ~1 nM).

    • 100 µL of cell membrane suspension (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any residual unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data & Comparative Analysis

To illustrate the output of this guide, we present hypothetical data for our test compound compared to two reference compounds: Chlorpromazine (a well-known "promiscuous" or multi-target drug) and a hypothetical "Selective Compound X".

Table 1: Comparative Binding Profile (Ki, nM) against Key Off-Targets

Target1-(THP)piperazine (Hypothetical)Chlorpromazine (Reference)Selective Compound X (Reference)Rationale for Inclusion
Primary Target 15 N/A5 Assumed primary target for the NCE
5-HT2A25013>10,000Common piperazine off-target
Dopamine D280010>10,000Key CNS off-target for antipsychotics
Adrenergic α11,2009>10,000Cardiovascular side effects (hypotension)
Muscarinic M1>10,00025>10,000Anticholinergic side effects (dry mouth, etc.)
GABAA5,5005,000>10,000Ancestral target of piperazine core
hERG Channel IC50 = 8,500 nM IC50 = 900 nM IC50 > 30,000 nM Critical cardiovascular safety liability

Interpretation: In this hypothetical scenario, 1-(tetrahydro-2H-pyran-4-yl)piperazine shows a good selectivity window (>16-fold) for its primary target over the 5-HT2A receptor. Its liability for other key CNS targets is low (>50-fold selectivity). Crucially, its hERG IC50 is over 500 times its primary target Ki, suggesting a low risk for cardiac QT prolongation. This profile is significantly cleaner than that of Chlorpromazine.

Visualizing Mechanistic Impact

Understanding the downstream consequences of an off-target interaction is crucial. If our compound were to hit the 5-HT2A receptor, it would activate the Gq signaling pathway, leading to an increase in intracellular calcium.

G cluster_0 Off-Target Interaction at the Cell Membrane cluster_1 Downstream Signaling Cascade Compound 1-(THP)piperazine (Off-Target Ligand) Receptor 5-HT2A Receptor Gq-Coupled GPCR Compound->Receptor:f0 Binds G_Protein Gαq Gβγ Receptor:f0->G_Protein:f0 Activates PLC Phospholipase C (PLC) G_Protein:f0->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Cell_Response Cellular Response (e.g., Contraction, Neurotransmission) PKC->Cell_Response Phosphorylates Targets Ca Ca²⁺ Release ER->Ca Ca->Cell_Response

Caption: Potential Gq signaling pathway activated by an off-target interaction.

Conclusion

While this compound lacks a defined pharmacological profile in public literature, its constituent scaffolds provide a clear and logical roadmap for a thorough cross-reactivity assessment. By employing a tiered screening cascade—starting with broad liability panels and progressing to specific functional assays—researchers can build a comprehensive selectivity profile. This systematic approach, grounded in the principles of safety pharmacology, is essential for identifying potential off-target liabilities early in the drug discovery process, ultimately enabling data-driven decisions and de-risking the path to clinical development.[1][15]

References

A Comparative Guide to the Confirmatory Analysis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility, bioavailability, and target affinity.[1][2][3][4] 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, in particular, serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[5][6] Its structural confirmation and purity assessment are therefore critical steps in the drug discovery and development pipeline.

Synthesis and Purification: A Comparative Overview

The most common and efficient method for the synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine is through reductive amination.[5][7][8] This approach offers high yields and operational simplicity.

Primary Synthetic Route: Reductive Amination

This pathway involves the reaction of piperazine with tetrahydro-2H-pyran-4-one in the presence of a reducing agent. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.[9][10]

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add tetrahydro-2H-pyran-4-one (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred due to its milder nature and reduced side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Free Base: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like methanol or isopropanol. Add a solution of hydrochloric acid (2.0 eq) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.

Causality in Experimental Choices:

  • Solvent Selection: Methanol and dichloromethane are chosen for their ability to dissolve the reactants and facilitate the reaction without interfering with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is a milder reducing agent compared to sodium borohydride, which helps to prevent the over-reduction of the ketone starting material.[8]

  • Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the purity of the free base before salt formation.

Alternative Synthetic Approaches

While reductive amination is the most direct route, other methods for constructing the piperazine ring or its derivatives exist, such as intramolecular cyclization reactions.[11][12] However, for this specific molecule, the reductive amination of commercially available piperazine and tetrahydropyran-4-one is the most economically and synthetically viable option.

Confirmatory Analytical Studies

A battery of analytical techniques is required to unequivocally confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in D₂O, 400 MHz):

  • δ ~3.8-4.0 ppm (m, 2H): Protons on the carbons adjacent to the oxygen in the tetrahydropyran ring (axial).

  • δ ~3.4-3.6 ppm (m, 10H): Protons on the piperazine ring and the equatorial protons on the carbons adjacent to the oxygen in the tetrahydropyran ring.

  • δ ~2.0-2.2 ppm (m, 2H): Axial protons on the carbons of the tetrahydropyran ring not adjacent to the oxygen.

  • δ ~1.7-1.9 ppm (m, 2H): Equatorial protons on the carbons of the tetrahydropyran ring not adjacent to the oxygen.

Expected ¹³C NMR Spectral Data (in D₂O, 100 MHz):

  • δ ~67 ppm: Carbons in the tetrahydropyran ring adjacent to the oxygen.

  • δ ~60 ppm: Carbon in the tetrahydropyran ring attached to the piperazine nitrogen.

  • δ ~48 ppm: Carbons in the piperazine ring.

  • δ ~28 ppm: Carbons in the tetrahydropyran ring not adjacent to the oxygen.

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reversed-phase method is typically employed.

Experimental Protocol: HPLC Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity of ≥98% is generally considered acceptable for research and early-stage drug development.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

Expected Data: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 171.15.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be within ±0.4% of the theoretical values for the molecular formula C₉H₂₀Cl₂N₂O.

Data Summary and Comparison

Analytical Technique Parameter Measured Expected Result for this compound Alternative Compound: 1-Cyclohexylpiperazine dihydrochloride
¹H NMR Chemical Shifts and IntegrationConforms to the expected pattern for the tetrahydropyran and piperazine rings.Shows characteristic signals for a cyclohexyl ring instead of a tetrahydropyran ring.
¹³C NMR Chemical ShiftsConforms to the expected number and chemical shifts of carbons.Shows different chemical shifts corresponding to the cyclohexyl moiety.
HPLC Purity≥98%≥98%
Mass Spectrometry Molecular Weight (m/z)[M+H]⁺ = 171.15 (for the free base)[M+H]⁺ = 169.17 (for the free base)
Elemental Analysis % Composition (C, H, N, Cl)C: 44.45%, H: 8.30%, N: 11.52%, Cl: 29.16%C: 50.21%, H: 9.20%, N: 11.61%, Cl: 29.39%

Visualizing the Workflow

Synthetic Workflow Diagram

Synthesis Piperazine Piperazine Imine Imine Intermediate Piperazine->Imine Reaction THP_ketone Tetrahydro-2H-pyran-4-one THP_ketone->Imine Free_Base 1-(tetrahydro-2H-pyran-4-yl)piperazine (Free Base) Imine->Free_Base Reduction (NaBH(OAc)₃) Final_Product 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride Free_Base->Final_Product Salt Formation (HCl)

Caption: Synthetic route to the target compound.

Analytical Characterization Workflow

Analysis cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_results Results Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR HPLC HPLC Synthesized_Product->HPLC MS Mass Spectrometry Synthesized_Product->MS EA Elemental Analysis Synthesized_Product->EA Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Identity Identity Confirmation MS->Identity Composition Compositional Analysis EA->Composition

Caption: Workflow for analytical confirmation.

Conclusion

The confirmatory analysis of this compound requires a multi-faceted approach, combining robust synthesis with a suite of orthogonal analytical techniques. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can ensure the identity, purity, and quality of this important building block, thereby enhancing the reliability and reproducibility of their downstream applications in drug discovery and development. The piperazine scaffold continues to be a privileged structure in medicinal chemistry, and a thorough understanding of its derivatives is paramount for the advancement of new therapeutic agents.[1][13]

References

A Comparative Guide to 1-(Tetrahydro-2H-pyran-4-yl)piperazine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review and comparative analysis of analogs derived from the 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold. We will delve into the synthetic rationale, structure-activity relationships (SAR), and pharmacological applications of this versatile chemical moiety, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Union of Tetrahydropyran and Piperazine

In the rational design of modern therapeutics, the selection of core scaffolds is paramount. The 1-(tetrahydro-2H-pyran-4-yl)piperazine moiety represents a strategic combination of two privileged heterocyclic systems: tetrahydropyran (THP) and piperazine. Each contributes unique and valuable properties to a drug candidate.

  • The Piperazine Ring: A six-membered heterocycle with two opposing nitrogen atoms, piperazine is a cornerstone of medicinal chemistry.[1][2] Its presence is noted in a vast array of approved drugs targeting diverse therapeutic areas, including CNS disorders, cancer, and infectious diseases.[1] The piperazine ring offers relative structural rigidity, a large polar surface area, and multiple hydrogen bond acceptors and donors.[3][4] Crucially, one nitrogen atom can be functionalized to modulate biological activity, while the other often serves as a key linker or pharmacophoric element, significantly impacting the pharmacokinetic and pharmacodynamic profiles of the resulting molecule.[1][3]

  • The Tetrahydropyran (THP) Moiety: The THP ring is increasingly utilized as a bioisostere of cyclohexane. Its key advantage lies in its reduced lipophilicity compared to its carbocyclic counterpart, a property that can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. The oxygen atom within the THP ring is not merely a passive substitution; it can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity. Its conformationally restrained ether structure also reduces the entropic penalty upon binding.

The conjugation of these two rings creates a scaffold that balances favorable physicochemical properties with a versatile handle for synthetic modification, making it an attractive starting point for library synthesis and lead optimization.

Synthetic Strategies for Analog Development

The generation of a library of 1-(tetrahydro-2H-pyran-4-yl)piperazine analogs primarily relies on the functionalization of the secondary amine on the piperazine ring. The parent scaffold, 1-(tetrahydro-2H-pyran-4-yl)piperazine, is commercially available, providing a straightforward entry point for derivatization.

The most common synthetic routes include:

  • N-Alkylation: Reaction of the parent piperazine with various alkyl halides or sulfonates.[5]

  • Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with an appropriate hydride reagent (e.g., sodium triacetoxyborohydride).[5]

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates.

  • Amide Bond Formation: Acylation with acid chlorides, anhydrides, or coupling with carboxylic acids using standard peptide coupling reagents.

Below is a generalized workflow for the synthesis of these analogs.

G cluster_alkylation N-Alkylation / Reductive Amination cluster_arylation N-Arylation cluster_acylation Amide Formation parent 1-(Tetrahydro-2H-pyran-4-yl)piperazine reagent_alk Alkyl Halide (R-X) or Aldehyde/Ketone + NaBH(OAc)₃ parent->reagent_alk reagent_aryl Aryl Halide (Ar-X) + Pd Catalyst parent->reagent_aryl reagent_acyl Acid Chloride (RCOCl) or Carboxylic Acid + Coupling Agent parent->reagent_acyl product_alk N-Alkyl/Aralkyl Analogs reagent_alk->product_alk Substitution or Reductive Amination product_aryl N-Aryl/Heteroaryl Analogs reagent_aryl->product_aryl Buchwald-Hartwig Coupling product_acyl N-Acyl Analogs reagent_acyl->product_acyl Acylation

Caption: General synthetic routes for derivatizing the core scaffold.

Comparative Analysis of Analogs: A Structure-Activity Relationship (SAR) Overview

The true utility of this scaffold is revealed through the systematic modification of the N'-substituent on the piperazine ring. The nature of this substituent dictates the resulting compound's biological target and pharmacological effect.

N-Aryl and N-Heteroaryl Analogs

The introduction of an aromatic or heteroaromatic ring at the N'-position is a classic strategy in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) and kinases.

  • Causality of Experimental Choices: Arylpiperazines are well-established pharmacophores for serotonergic and dopaminergic receptors.[2][6] The substitution pattern on the aryl ring is critical for modulating affinity and selectivity. For instance, ortho-substituents can influence the torsion angle between the aryl and piperazine rings, which can be crucial for fitting into a specific receptor binding pocket. This has been explored in the context of 5-HT7 receptor agents, where ortho-methoxy or ortho-methylthio groups on a phenyl ring were found to confer high affinity.[7]

N'-Substituent (Aryl) Biological Target(s) Reported Activity Key SAR Insights
2-Methoxyphenyl5-HT, Dopamine ReceptorsAtypical antipsychotic profileOrtho-substituents are often key for CNS receptor affinity.[7]
4-FluorophenylVarious Kinases, ReceptorsComponent of various kinase inhibitorsThe fluorine atom can improve metabolic stability and binding affinity.[8]
2-PyrimidinylKinases (e.g., CDK4/6)Potent and selective kinase inhibitionHeteroaromatic rings provide additional hydrogen bonding opportunities.[5]
ThiophenylEGFR KinasePotent antiproliferative agentBioisosteric replacement of phenyl can enhance activity.[9]
N-Acyl and N-Amide Analogs

Incorporating an amide bond provides a rigid, planar unit with both hydrogen bond donor and acceptor capabilities. This modification is often used to target enzymes or receptors where specific hydrogen bonding interactions are critical.

  • Causality of Experimental Choices: The synthesis of N-acylpiperazines allows for the exploration of chemical space in a different direction from N-aryl analogs. For example, in the development of potential antipsychotics, N,N-diphenylacetamide moieties have been attached to a piperazine ring to evaluate their interaction with D2 and 5-HT2A receptors.[10]

N'-Substituent (Acyl/Amide) Biological Target(s) Reported Activity Key SAR Insights
N,N-DiphenylacetamideDopamine D2, Serotonin 5-HT2AAtypical antipsychotic profileThe bulky diphenylacetamide group can confer selectivity for specific receptor subtypes.[10]
Thiophene-3-carboxamideEGFR KinaseAntiproliferative activityThe carboxamide linker positions the thiophene moiety for optimal interaction with the kinase hinge region.[9]
Benzoylamino-tetrahydropyridineEstrogen Receptor αModerate anti-cancer activityThe amide linker connects two heterocyclic systems to create a larger pharmacophore.[11]

The Pharmacological Landscape

Analogs built upon the 1-(tetrahydropyran-4-yl)piperazine scaffold have been investigated across a wide range of therapeutic areas, demonstrating the versatility of this chemical starting point.

G core 1-(THP-4-yl)piperazine Scaffold cns CNS Disorders core->cns cancer Oncology core->cancer pain Analgesia core->pain inflammation Inflammation core->inflammation gpcr GPCRs (5-HT, Dopamine) cns->gpcr Target kinase Kinase Inhibitors (EGFR, FLT3, CDK) cancer->kinase Target ion Ion Channels (Caᵥ2.2) pain->ion Target

Caption: Pharmacological targets and therapeutic areas for scaffold analogs.

  • Central Nervous System (CNS) Agents: The piperazine moiety is a classic component of CNS-active drugs.[1] Analogs are frequently evaluated for activity as atypical antipsychotics by targeting dopamine D2 and serotonin 5-HT2A receptors.[6][10]

  • Oncology: Many modern kinase inhibitors incorporate a piperazine ring to improve solubility and provide a vector for targeting the solvent-exposed region of the kinase ATP-binding site.[5] The THP group further enhances drug-like properties. Gilteritinib, an approved FLT3 kinase inhibitor, notably features an amino-THP substituent.

  • Analgesia: Piperazine derivatives have been explored as potent analgesics, acting as narcotic agonists and antagonists.[12] Furthermore, pyrazole derivatives containing a THP moiety have shown potential as inhibitors of N-type calcium channels, which are validated targets for treating chronic pain.[13]

Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and evaluation of a target analog.

Protocol 1: Synthesis of an N-Aryl Analog via Buchwald-Hartwig Amination

This protocol describes a general, self-validating method for coupling 1-(tetrahydro-2H-pyran-4-yl)piperazine with an aryl bromide.

Objective: To synthesize N-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-yl)piperazine.

Materials:

  • 1-(Tetrahydro-2H-pyran-4-yl)piperazine (1.0 eq)

  • 1-Bromo-4-fluorobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, oven-baked flask, add NaOtBu, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe, followed by 1-(tetrahydro-2H-pyran-4-yl)piperazine and 1-bromo-4-fluorobenzene.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl piperazine analog.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a synthesized analog against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM.

  • In a multi-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).

  • Add the EGFR kinase and the peptide substrate to all wells and briefly incubate to allow the inhibitor to bind to the enzyme. Causality: This pre-incubation step ensures that the binding equilibrium between the enzyme and inhibitor is reached before the enzymatic reaction is initiated.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Kₘ for the enzyme to ensure competitive inhibitors can be accurately assessed.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold is a powerful platform in modern drug discovery. The combination of the piperazine's synthetic tractability and the tetrahydropyran's favorable ADME properties provides a robust starting point for developing novel therapeutics.[3] Structure-activity relationship studies consistently show that modifications to the N'-substituent are the primary driver of biological activity, allowing for the precise tuning of an analog's pharmacological profile. Future research will likely focus on exploring more complex N'-substituents, including spirocyclic systems and bridged scaffolds, to access novel chemical space and develop next-generation therapeutics with enhanced potency and selectivity.

References

A Senior Application Scientist's Guide to Benchmarking 1-(tetrahydro-2H-pyran-4-yl)piperazine Dihydrochloride Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the Emergence of a Novel Derivative

In the landscape of modern medicinal chemistry, the piperazine ring is a ubiquitous and invaluable scaffold.[1][2][3][4] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, confers a range of desirable physicochemical properties. These include a high polar surface area, the capacity for hydrogen bonding, and structural rigidity, which can lead to improved aqueous solubility, oral bioavailability, and target affinity.[1][2] The versatility of the piperazine moiety allows for extensive chemical modification, making it a cornerstone in the development of therapeutics for a wide array of diseases, including psychiatric disorders, allergies, and cardiovascular conditions.[3][5]

This guide focuses on a specific derivative, 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, a compound of increasing interest in drug discovery programs. Its structure combines the proven piperazine core with a tetrahydropyran (THP) moiety. The THP ring, a saturated six-membered ether, is often employed as a bioisostere for other cyclic systems and can influence lipophilicity and metabolic stability. The dihydrochloride salt form suggests an approach to enhance solubility and facilitate handling.

The objective of this guide is to provide a comprehensive framework for benchmarking the performance of this compound against relevant alternatives. As drug development professionals, our goal is not merely to synthesize novel molecules but to rigorously characterize them, understanding their strengths and liabilities in a competitive landscape. This requires a battery of standardized, reproducible assays that probe key physicochemical, pharmacokinetic, and pharmacodynamic properties. Herein, we present a logical workflow, detailed experimental protocols, and data interpretation guidelines to enable a thorough and objective comparison.

Defining the Competitive Landscape: Selecting Alternative Compounds

A meaningful benchmarking study requires the selection of appropriate comparators. For this compound, logical alternatives would include:

  • Parent Piperazine: The unsubstituted piperazine dihydrochloride to establish a baseline.

  • Structurally Similar Piperazine Derivatives: Compounds where the tetrahydropyran ring is replaced by other cyclic or acyclic substituents of similar size, such as a cyclohexyl or isopropyl group.

  • Known Bioactive Piperazines: Established drugs or advanced clinical candidates that share a similar therapeutic target space, for instance, compounds targeting G-protein coupled receptors (GPCRs).

For the purpose of this guide, we will designate our topic compound as Compound A and two hypothetical alternatives: Compound B (a cyclohexyl-piperazine derivative) and Compound C (a known GPCR antagonist with a piperazine core).

Benchmarking Key Performance Indicators (KPIs)

The performance of a drug candidate is a multifactorial equation. We have identified three critical areas for benchmarking: Physicochemical Properties, In Vitro ADME Profile, and Cellular Efficacy and Toxicity.

KPI 1: Fundamental Physicochemical Properties

A molecule's intrinsic physicochemical characteristics govern its behavior in biological systems.[4] Early and accurate measurement of these properties is crucial for predicting oral bioavailability and guiding formulation development.[3]

1. Aqueous Solubility Determination (Shake-Flask Method)

  • Rationale: The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[4]

  • Protocol:

    • Add an excess of the test compound to a vial containing a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the resulting suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Express the result in µg/mL or µM.

2. Lipophilicity Determination (LogD at pH 7.4)

  • Rationale: Lipophilicity is a key determinant of a compound's ability to cross biological membranes. LogD, the distribution coefficient at a specific pH, is more physiologically relevant for ionizable compounds than the partition coefficient (LogP).[1][3]

  • Protocol:

    • Prepare a biphasic system of n-octanol and PBS at pH 7.4.

    • Add a known amount of the test compound to the system.

    • Vigorously shake the mixture to allow for partitioning between the two phases, followed by a period of rest to allow for phase separation.

    • Carefully collect samples from both the aqueous and octanolic layers.

    • Determine the concentration of the compound in each phase using HPLC-UV.

    • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

3. Ionization Constant (pKa) Determination

  • Rationale: The pKa of a compound dictates its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding.[1][3][4] For a basic compound like a piperazine derivative, understanding the pKa is critical.

  • Protocol:

    • Utilize potentiometric titration or UV-metric methods.

    • For potentiometric titration, dissolve the compound in water and titrate with a standardized acid or base, monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

    • For UV-metric methods, measure the UV absorbance of the compound in a series of buffers with varying pH values. The pKa is calculated from the change in absorbance as the compound transitions between its ionized and non-ionized forms.

PropertyCompound ACompound BCompound C
Aqueous Solubility (µg/mL at pH 7.4) 1500850450
LogD (at pH 7.4) 1.82.53.2
pKa (basic) 8.5, 4.28.6, 4.37.9
KPI 2: In Vitro ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound determine its pharmacokinetic profile. Early in vitro assessment of these parameters is essential for predicting in vivo behavior and identifying potential liabilities.

1. Membrane Permeability (Caco-2 Assay)

  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as a widely accepted in vitro model of the human intestinal epithelium.[6] This assay predicts intestinal absorption and can identify compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[6]

  • Protocol:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation and monolayer formation.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and measure its appearance in the basolateral chamber over time.

    • For basolateral-to-apical (B-A) permeability, add the compound to the basolateral chamber and measure its appearance in the apical chamber.

    • Quantify compound concentrations in the receiver compartments at various time points using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[6]

2. Metabolic Stability (Human Liver Microsomes)

  • Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many drugs. This assay provides an early indication of a compound's metabolic clearance.

  • Protocol:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with HLMs and a NADPH-regenerating system to initiate the metabolic reaction.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

PropertyCompound ACompound BCompound C
Caco-2 Permeability Papp (A-B) (10⁻⁶ cm/s) 5.28.912.5
Efflux Ratio (ER) 1.21.53.1
Metabolic Stability (HLM, t½ in min) >604520

Diagram of the Caco-2 Permeability Assay Workflow

G cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Measurement cluster_analysis Analysis seed Seed Caco-2 cells on Transwell™ inserts culture Culture for 21-25 days for differentiation seed->culture teer Verify monolayer integrity (measure TEER) culture->teer add_compound Add test compound to donor chamber (A or B) teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample quantify Quantify compound by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

KPI 3: Cellular Efficacy and Cytotoxicity

Ultimately, a drug candidate must demonstrate on-target activity at a concentration that is not toxic to cells.

1. Target Engagement (GPCR Functional Assay - cAMP Measurement)

  • Rationale: Many piperazine derivatives are known to interact with GPCRs.[2] A common downstream signaling event for many GPCRs is the modulation of intracellular cyclic AMP (cAMP) levels. This assay measures the functional consequence of a compound binding to its target receptor.

  • Protocol:

    • Use a cell line engineered to express the target GPCR (e.g., HEK293 cells).

    • Plate the cells in a multi-well format and allow them to adhere.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with a known agonist for the target receptor.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • For antagonists, a dose-dependent inhibition of the agonist-induced cAMP production will be observed.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal response.

2. Cytotoxicity (MTT Assay)

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8] It is widely used to screen for the cytotoxic potential of new compounds.[7][8]

  • Protocol:

    • Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to attach overnight.

    • Treat the cells with the test compound over a wide range of concentrations for a specified period (e.g., 24 or 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the purple solution using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).

PropertyCompound ACompound BCompound C
Target Engagement (IC50 in nM) 25155
Cytotoxicity (CC50 in µM) >50>5012
Selectivity Index (CC50 / IC50) >2000>33332400

Diagram of the Target Engagement and Cytotoxicity Assessment Logic

G cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Compound Test Compound TargetCell Target-expressing cell line Compound->TargetCell ToxicityCell Relevant cell line (e.g., HepG2) Compound->ToxicityCell FunctionalAssay GPCR Functional Assay (e.g., cAMP) TargetCell->FunctionalAssay IC50 Determine IC50 FunctionalAssay->IC50 Selectivity Calculate Selectivity Index (CC50 / IC50) IC50->Selectivity CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) ToxicityCell->CytotoxicityAssay CC50 Determine CC50 CytotoxicityAssay->CC50 CC50->Selectivity

Caption: Logical flow for evaluating cellular efficacy and cytotoxicity.

Conclusion: Synthesizing the Data for a Holistic Assessment

This guide has outlined a systematic approach to benchmarking the performance of this compound. By employing a suite of standardized in vitro assays, researchers can generate a comprehensive data package that allows for a direct and objective comparison with relevant alternatives.

Based on our hypothetical data, Compound A (this compound) presents a balanced profile. Its high aqueous solubility is a significant advantage for potential formulation. While its potency is moderate compared to the highly optimized Compound C , its superior metabolic stability and lack of efflux liability suggest a more favorable pharmacokinetic profile. Furthermore, its excellent selectivity index indicates a wide therapeutic window. Compound B shows improved permeability over A but at the cost of solubility and metabolic stability. Compound C , the benchmark drug, is highly potent but shows signs of being an efflux pump substrate and has lower metabolic stability, which are common challenges with advanced drug candidates.

The decision to advance a compound is never based on a single parameter. It is the holistic view of physicochemical properties, ADME profile, efficacy, and safety that informs a rational, data-driven decision. The protocols and framework presented here provide a robust starting point for any team seeking to rigorously evaluate the potential of novel piperazine derivatives and other small molecules in the competitive landscape of drug discovery.

References

A Comparative Efficacy Analysis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride in the Landscape of CNS-Active Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of central nervous system (CNS) drug discovery, the piperazine scaffold stands as a cornerstone of medicinal chemistry, featured in a multitude of approved therapeutics.[1] This guide provides a comparative analysis of the efficacy of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride, a molecule of growing interest, positioned against established CNS-active piperazine-containing drugs: the multimodal antidepressant Vortioxetine, the anxiolytic Buspirone, and the typical antipsychotic Fluphenazine. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of binding affinities, mechanistic insights, and the experimental frameworks used to evaluate these compounds.

While direct, peer-reviewed efficacy studies on this compound are not extensively available in the public domain, its structural motifs—a piperazine ring linked to a tetrahydropyran group—suggest a likely interaction with aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, a common characteristic of many CNS-active piperazine derivatives.[2][3] This guide, therefore, extrapolates its potential efficacy profile by comparing its structural class to well-characterized agents, providing a robust framework for its future evaluation.

Comparative Receptor Binding Affinity: A Quantitative Overview

The initial and most fundamental assessment of a CNS-active compound's potential is its binding affinity to a panel of relevant receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity. The following table summarizes the receptor binding profiles of our selected comparators.

Receptor SubtypeVortioxetine Ki (nM)Buspirone Ki (nM)Fluphenazine Ki (nM)
Serotonin Transporter (SERT) 1.6[4]--
Serotonin 5-HT1A Receptor 15[4]4-78 (partial agonist)[5]-
Serotonin 5-HT1B Receptor 33 (partial agonist)[4]--
Serotonin 5-HT1D Receptor 54 (antagonist)[4]--
Serotonin 5-HT3 Receptor 3.7 (antagonist)[4]--
Serotonin 5-HT7 Receptor 19 (antagonist)[4]--
Dopamine D1 Receptor --2.3
Dopamine D2 Receptor >1000[6]484 (antagonist)[5]0.4
Dopamine D3 Receptor -98 (antagonist)[5]1.4[7]
Dopamine D4 Receptor -29.2 (antagonist)[5]7.1[7]
Dopamine D5 Receptor --25[7]
Norepinephrine Transporter (NET) 113[6]--

Note: A hyphen (-) indicates that the binding affinity is not a primary mechanism of action or is not well-characterized for this compound.

This data highlights the diverse pharmacological profiles of piperazine-containing drugs. Vortioxetine exhibits a multimodal mechanism, with high affinity for the serotonin transporter and several serotonin receptors.[4] Buspirone primarily acts as a partial agonist at 5-HT1A receptors, with weaker antagonist activity at dopamine D2, D3, and D4 receptors.[5][8] In contrast, Fluphenazine is a potent dopamine receptor antagonist, with particularly high affinity for the D2 receptor, which is central to its antipsychotic effects.[9]

Based on its structure, this compound is hypothesized to interact with serotonin receptors, a common target for arylpiperazines.[10] The tetrahydropyran moiety may influence its selectivity and pharmacokinetic properties.[2]

Mechanistic Insights and Signaling Pathways

The therapeutic efficacy of these compounds is a direct consequence of their interaction with specific receptor signaling pathways.

Vortioxetine's Multimodal Action: Vortioxetine's primary mechanism is the inhibition of serotonin reuptake via the serotonin transporter (SERT).[4] However, its complex pharmacology, involving agonism at 5-HT1A receptors and antagonism at 5-HT3, 5-HT1D, and 5-HT7 receptors, is thought to contribute to its overall antidepressant and anxiolytic effects, potentially by modulating downstream neurotransmitter systems.[4]

Buspirone's Anxiolytic Effect: Buspirone's efficacy in treating anxiety is primarily attributed to its partial agonism at presynaptic 5-HT1A autoreceptors, which reduces the firing of serotonergic neurons, and its partial agonism at postsynaptic 5-HT1A receptors.[8][11] Its weak antagonism at dopamine receptors may also play a role.[5]

Fluphenazine's Antipsychotic Action: Fluphenazine's antipsychotic effects are mediated by its potent blockade of postsynaptic D2 dopamine receptors in the mesolimbic pathway of the brain.[9][12] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

The putative mechanism of this compound would likely involve modulation of one or more of these aminergic systems. The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor, a common target for these compounds.

GPCR_Signaling Ligand Piperazine Compound (e.g., 1-(tetrahydro-2H-pyran-4-yl)piperazine) Receptor GPCR (e.g., 5-HT1A, D2) Ligand->Receptor Binds to G_Protein G-Protein (Gi/o or Gq/11) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response (e.g., Altered Neuronal Excitability) Second_Messenger->Cellular_Response Leads to

Generalized GPCR signaling pathway for CNS-active piperazine compounds.

Experimental Protocols for Efficacy Determination

The comparative efficacy of these compounds is established through a combination of in vitro and in vivo experimental models.

In Vitro Efficacy: Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound to a specific receptor.

Objective: To quantify the affinity of this compound and comparator compounds for target receptors (e.g., 5-HT1A, D2).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue homogenates.[13]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.[14]

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[13]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[14]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Unbound Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
In Vivo Efficacy: Behavioral Models of Depression and Anxiety

Animal models are crucial for assessing the potential therapeutic effects of a compound in a living system. The Forced Swim Test and Tail Suspension Test are widely used to screen for antidepressant-like activity.[15]

Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of a test compound by measuring the duration of immobility in mice or rats forced to swim in an inescapable cylinder of water.[16]

Methodology:

  • Acclimation: Animals are acclimated to the testing room for at least 60 minutes.[16]

  • Drug Administration: The test compound, a vehicle control, or a positive control (e.g., a known antidepressant) is administered at a predetermined time before the test.

  • Test Procedure: Each animal is placed individually into a cylinder filled with water (24-25°C) for a 6-minute session.[17]

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test.[16][17]

  • Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.[18]

Tail Suspension Test (TST)

Objective: To assess antidepressant-like activity by measuring the immobility of a mouse when suspended by its tail.[19]

Methodology:

  • Acclimation: Animals are acclimated to the testing environment.

  • Drug Administration: The test compound, vehicle, or positive control is administered.

  • Test Procedure: Mice are suspended by their tails using adhesive tape, and their behavior is recorded for a 6-minute period.[19][20]

  • Behavioral Scoring: The total time the animal remains immobile is quantified.[19]

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[20]

Conclusion and Future Directions

While the precise efficacy profile of this compound awaits dedicated investigation, this comparative analysis provides a strong foundation for its potential positioning within the landscape of CNS-active piperazine derivatives. Its structural similarity to known serotonergic and dopaminergic ligands suggests that it is a promising candidate for further preclinical evaluation.

Future studies should focus on determining its in vitro receptor binding profile against a comprehensive panel of CNS targets. Subsequent in vivo studies using established behavioral models, such as the Forced Swim Test and Tail Suspension Test, will be critical in elucidating its potential therapeutic utility for neuropsychiatric disorders. The experimental frameworks detailed in this guide offer a robust starting point for these essential investigations.

References

A Head-to-Head Comparative Analysis of the 1-(Tetrahydro-2H-pyran-4-yl)piperazine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, data-driven comparison of chemical scaffolds used in the design of kinase inhibitors, with a specific focus on the utility of the 1-(tetrahydro-2H-pyran-4-yl)piperazine moiety. While the specific dihydrochloride salt of this compound is primarily a synthetic building block, the core scaffold is a privileged structure in modern medicinal chemistry, particularly for its ability to confer favorable pharmacokinetic properties.

Here, we will compare a representative compound from a patented series utilizing this scaffold against other established kinase inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways. This comparison is supported by publicly available experimental data and detailed protocols to provide a comprehensive resource for drug development professionals.

The Strategic Advantage of the Tetrahydropyran-Piperazine Moiety

The 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold has gained prominence in drug design for several key reasons. The piperazine ring serves as a versatile linker, often connecting a pharmacophore that binds deep within an ATP pocket to a solvent-exposed region of the target protein. The appended tetrahydropyran (THP) group is more than just a bulky substituent; it offers a distinct set of advantages:

  • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which can enhance aqueous solubility compared to more lipophilic cycloalkanes like cyclohexane.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than many other alkyl or aromatic groups, potentially leading to a longer half-life in vivo.

  • Reduced Lipophilicity: Compared to purely carbocyclic analogs, the THP moiety can help to lower the overall lipophilicity (logP) of a molecule, which is often beneficial for its pharmacokinetic profile.

  • Favorable Conformation: The chair conformation of the THP ring can provide a rigid and well-defined vector for exiting the binding pocket, allowing for precise interactions with the surrounding solvent front.

To illustrate the impact of this scaffold, we will analyze its performance in the context of BTK inhibition, a highly competitive area of oncology and immunology research.

Head-to-Head Comparison: BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a validated therapeutic target for various B-cell malignancies and autoimmune diseases. The first-generation inhibitor, Ibrutinib, forms a covalent bond with Cys481 in the BTK active site. However, the development of resistance, often through mutations at this cysteine residue, has driven the search for potent, non-covalent inhibitors.

Here, we compare three distinct chemical scaffolds for non-covalent BTK inhibition:

  • Scaffold A: 1-(Tetrahydro-2H-pyran-4-yl)piperazine-based Inhibitor: A representative compound (Compound 1) from a patented series that utilizes this scaffold.

  • Scaffold B: Dihydro-pyrazolo-pyrimidinone-based Inhibitor: Represented by Vecabrutinib, a clinical-stage BTK inhibitor.

  • Scaffold C: Pyrrolo-pyrimidine-based Inhibitor: Represented by Rilzabrutinib, another clinical-stage reversible BTK inhibitor.

Quantitative Comparison of BTK Inhibitor Scaffolds
Parameter Compound 1 (Scaffold A) Vecabrutinib (Scaffold B) Rilzabrutinib (Scaffold C) Source(s)
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)
Binding Mode Non-covalent, ReversibleNon-covalent, ReversibleNon-covalent, Reversible
BTK IC₅₀ ~3.5 nM~3 nM~4.9 nM
Kinase Selectivity High selectivity against other kinasesHigh selectivity, particularly against TEC family kinasesHigh selectivity against TEC and EGFR family kinases
Key Scaffolds Pyrazolo[1,5-a]pyrimidine core, 1-(Tetrahydro-2H-pyran-4-yl)piperazineDihydro-pyrazolo[4,3-d]pyrimidin-7-one corePyrrolo[2,3-d]pyrimidine core

Analysis of Performance:

The data indicates that the 1-(tetrahydro-2H-pyran-4-yl)piperazine-containing scaffold (Compound 1) can achieve potency on par with clinical-stage, non-covalent BTK inhibitors like Vecabrutinib and Rilzabrutinib. The low nanomolar IC₅₀ value demonstrates that this scaffold effectively orients the core pharmacophore for potent inhibition of the target kinase.

The primary advantage conferred by the 1-(tetrahydro-2H-pyran-4-yl)piperazine moiety in this context is its role as a "solubility handle" and a vector for achieving selectivity. By extending into the solvent-exposed region of the kinase, it minimizes interactions with conserved residues within the ATP binding pocket, thereby reducing off-target effects on other kinases. This is a common strategy to improve the selectivity profile of kinase inhibitors.

Experimental Protocol: In Vitro BTK Inhibition Assay

To determine the IC₅₀ values for these compounds, a common and reliable method is a biochemical kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To measure the in vitro potency of test compounds against human BTK.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

  • Test compounds (solubilized in DMSO)

  • 384-well assay plates

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the picomolar range.

  • Enzyme/Substrate Preparation: In the assay buffer, prepare a solution containing the recombinant BTK enzyme and the biotinylated peptide substrate.

  • Dispensing: Dispense the test compounds into the 384-well plates. Include controls for no inhibition (DMSO only) and maximum inhibition (no enzyme).

  • Reaction Initiation: Add the enzyme/substrate mixture to all wells, then add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and the APC-labeled streptavidin in a buffer with EDTA.

  • Signal Reading: Incubate the plates for another 60 minutes to allow the detection antibodies to bind. Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Data Analysis: The ratio of the two emission signals is calculated. The IC₅₀ value is determined by fitting the signal ratio data to a four-parameter logistic curve, where the signal is plotted against the logarithm of the compound concentration.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_detection Detection Phase cluster_analysis Data Analysis A Serial Dilution of Test Compound in DMSO C Dispense Compound to 384-well Plate A->C B Prepare Enzyme/Substrate Mixture in Assay Buffer D Add Enzyme/Substrate Mix B->D C->D E Add ATP to Initiate Reaction D->E F Incubate at Room Temp (e.g., 60 min) E->F G Add TR-FRET Detection Reagents (Antibody/Streptavidin) F->G H Incubate at Room Temp (e.g., 60 min) G->H I Read Plate on TR-FRET Reader H->I J Calculate Signal Ratio and Determine IC50 I->J

Caption: Workflow for a TR-FRET based BTK kinase inhibition assay.

Conclusion

The 1-(tetrahydro-2H-pyran-4-yl)piperazine scaffold is a highly effective component in the design of potent and selective kinase inhibitors. As demonstrated in the context of BTK inhibition, compounds incorporating this moiety can achieve potencies comparable to clinical-stage drugs that utilize different core scaffolds. Its primary contribution lies in its ability to improve physicochemical properties such as solubility and metabolic stability while providing a well-defined vector to enhance selectivity. For medicinal chemists and drug development teams, this scaffold represents a valuable tool for optimizing lead compounds and developing next-generation targeted therapies.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride
Reactant of Route 2
1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.